molecular formula C10H13N3 B1497444 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl- CAS No. 4404-12-0

1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-

Cat. No.: B1497444
CAS No.: 4404-12-0
M. Wt: 175.23 g/mol
InChI Key: NGIGLSMTWXHYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl- is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-8(4-5-11)9-3-2-6-12-10(9)13-7/h2-3,6H,4-5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIGLSMTWXHYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651683
Record name 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4404-12-0
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4404-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a prominent scaffold in a variety of biologically active compounds. This document delves into the structural features, physicochemical parameters, and analytical characterization of this specific derivative, offering valuable insights for researchers and scientists engaged in its study and application.

Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in modern drug discovery, recognized for its ability to mimic the indole ring system while offering unique electronic and hydrogen bonding properties.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including roles as potent inhibitors of various kinases such as Fibroblast Growth Factor Receptor (FGFR) and as phosphodiesterase 4B (PDE4B) inhibitors.[2] The diverse pharmacological profiles of these compounds, ranging from anticancer to anti-inflammatory and antimicrobial agents, underscore the importance of understanding the fundamental physicochemical properties of new analogues like 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine.[1][3] A thorough characterization of these properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior.

Molecular Structure and Identification

2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is characterized by a 7-azaindole core substituted with a methyl group at the 2-position and an ethanamine group at the 3-position.

Chemical Structure:

Caption: Chemical structure of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine.

Table 1: Compound Identification

IdentifierValue
CAS Number 4404-12-0[4]
Molecular Formula C10H13N3[4]
Molecular Weight 175.23 g/mol
IUPAC Name 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is crucial for drug development, influencing formulation, delivery, and bioavailability. Due to the limited availability of direct experimental data for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine, this section combines known information with predicted values for key parameters.

Table 2: Physicochemical Parameters

PropertyValueSource
pKa Predicted: Basic pKa ~8.5-9.5 (ethanamine), Acidic pKa ~16-17 (pyrrole NH)Theoretical Estimation
logP Predicted: ~1.5 - 2.5Theoretical Estimation
Aqueous Solubility Predicted: Moderately soluble, higher solubility at acidic pHTheoretical Estimation
Melting Point Not available-
Boiling Point Not available-

3.1. Acidity and Basicity (pKa)

The pKa values of a molecule are critical for understanding its ionization state at different physiological pHs. 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine possesses three potential ionization centers:

  • The ethanamine side chain: The primary amine is expected to be the most basic site, with a predicted pKa in the range of 8.5 to 9.5, typical for aliphatic amines. This means that at physiological pH (~7.4), the ethanamine group will be predominantly protonated.

  • The pyridine nitrogen: The nitrogen in the pyridine ring is basic, but its basicity is significantly reduced due to the fusion with the electron-rich pyrrole ring. Its pKa is expected to be lower than that of pyridine itself.

  • The pyrrole nitrogen: The N-H proton of the pyrrole ring is weakly acidic, with a high pKa, making it unlikely to deprotonate under physiological conditions.

The overall basicity of the molecule will be dominated by the ethanamine group, influencing its solubility and interaction with biological targets.

3.2. Lipophilicity (logP)

3.3. Aqueous Solubility

The aqueous solubility of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is expected to be pH-dependent. Due to the basic nature of the ethanamine side chain, the compound will exhibit higher solubility in acidic solutions where the amine is protonated, forming a more water-soluble salt. The hydrochloride salt of the compound is commercially available, indicating its improved handling and solubility characteristics.[5]

Synthesis and Purification

While a specific, detailed synthesis protocol for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is not extensively published, a plausible synthetic route can be devised based on established methodologies for related 7-azaindole derivatives. A common approach involves the construction of the 7-azaindole core followed by functionalization at the 3-position.

4.1. Representative Synthetic Workflow

A potential synthetic strategy could involve a Fischer indole synthesis or a related cyclization reaction to form the 2-methyl-7-azaindole core, followed by an electrophilic substitution at the 3-position to introduce the ethanamine side chain or a precursor.

Caption: A generalized workflow for the synthesis of the target compound.

4.2. Step-by-Step Protocol (Illustrative)

The following is a generalized, illustrative protocol based on common synthetic transformations for this class of compounds.

  • Formation of the 2-Methyl-7-azaindole Core: A substituted aminopyridine can be reacted with a ketone (e.g., acetone) under acidic conditions, analogous to the Fischer indole synthesis, to yield 2-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Introduction of a Two-Carbon Unit at C3: The 2-methyl-7-azaindole can be subjected to a Vilsmeier-Haack reaction (using POCl3 and DMF) to introduce a formyl group at the 3-position. This can then be converted to a nitrovinyl group via a Henry reaction with nitromethane.

  • Reduction to the Ethanamine: The nitrovinyl intermediate can be reduced to the corresponding ethanamine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Purification: The final product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or salt formation to yield a stable, pure compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

Table 3: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Singlet for the C2-methyl group. - Triplets for the two methylene groups of the ethanamine side chain. - Aromatic signals for the protons on the pyrrole and pyridine rings. - Broad singlet for the pyrrole N-H proton. - Broad singlet for the amine N-H protons.
¹³C NMR - Signal for the C2-methyl carbon. - Signals for the two methylene carbons of the ethanamine side chain. - Signals for the aromatic carbons of the bicyclic core.
Mass Spectrometry (MS) - A molecular ion peak (M+) corresponding to the exact mass of the compound. - Fragmentation patterns characteristic of the loss of the amine group and cleavage of the ethanamine side chain.
Infrared (IR) Spectroscopy - N-H stretching vibrations for the pyrrole and primary amine groups. - C-H stretching vibrations for the methyl, methylene, and aromatic groups. - C=C and C=N stretching vibrations characteristic of the aromatic rings.

Commercial suppliers like ChemicalBook indicate the availability of NMR, IR, and MS data for related compounds, which can serve as a reference for experimental work.[6]

Biological and Pharmacological Context

The 1H-pyrrolo[2,3-b]pyridine scaffold is of considerable interest in drug discovery due to its versatile biological activities.[1] Derivatives have been investigated for a range of therapeutic applications:

  • Kinase Inhibition: As mentioned, this scaffold is a core component of several kinase inhibitors, targeting enzymes like FGFR, which are implicated in cancer cell proliferation and angiogenesis.[7]

  • Antiproliferative Activity: Numerous studies have reported the cytotoxic effects of 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines.[8]

  • Antimicrobial and Antiviral Properties: The broader class of pyrrolopyridines has shown promise as antimicrobial and antiviral agents, although specific data for the title compound is lacking.[3]

The introduction of a methyl group at the 2-position and an ethanamine side chain at the 3-position can significantly influence the compound's interaction with biological targets, its selectivity, and its pharmacokinetic profile. Further biological evaluation of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is warranted to explore its therapeutic potential.

Conclusion

2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is a valuable compound for further investigation in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic approach, and its potential biological significance. While a lack of extensive experimental data for this specific molecule necessitates reliance on predictions and data from related compounds, this guide serves as a foundational resource for researchers, providing the necessary information to inform experimental design and guide future studies.

References

  • Khaled M.H. et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354.
  • Aladdin. 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride. Retrieved from [Link]

  • PubMed Central (PMC). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules, 25(21), 5185.
  • NIST WebBook. 1H-Pyrrole, 2-methyl-. Retrieved from [Link]

  • Aladdin. 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride. Retrieved from [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354.
  • PubMed Central (PMC). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2497.
  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). Molecules, 28(13), 5082.
  • Journal of the National Academy of Sciences of the Republic of Kazakhstan, Chemical Series. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024).
  • MDPI.
  • ResearchGate. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. (2024).
  • PubMed. Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. (2019). Journal of Receptors and Signal Transduction, 39(4), 295-303.
  • NIST WebBook. 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. (2016). European Journal of Medicinal Chemistry, 114, 220-231.
  • SpectraBase. 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • PubChemLite. 1h-pyrrolo[2,3-b]pyridine-1-ethanamine. Retrieved from [Link]

  • PubChem. C16H16N4. Retrieved from [Link]

  • NIST WebBook. 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • PubChem. 2-{2-methyl-1H-pyrrolo[3,2-b]pyridin-1-yl}ethan-1-amine. Retrieved from [Link]

  • ResearchGate. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
  • PubMed Central (PMC). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2018). ACS Medicinal Chemistry Letters, 9(11), 1136-1141.

Sources

Navigating the Spectroscopic Landscape of a Promising Pharmaceutical Scaffold: A Technical Guide to the ¹H and ¹³C NMR Data of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Understanding the precise structural features of its derivatives is paramount for drug development and optimization. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for a key derivative, 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles for its interpretation and experimental acquisition.

Introduction: The Significance of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine

The fusion of a pyrrole and a pyridine ring to form the 7-azaindole structure imparts unique electronic and hydrogen-bonding properties that are highly attractive for designing molecules that interact with biological targets.[2][3] The introduction of a methyl group at the 2-position and an ethanamine side chain at the 3-position of this core creates a molecule with specific steric and electronic features that can be finely tuned for desired pharmacological activity. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and NMR spectroscopy is the most powerful tool for this purpose in solution-state chemistry.[4]

This guide will first present the predicted ¹H and ¹³C NMR spectral data for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine, based on established substituent effects on the 7-azaindole ring system. We will then delve into the experimental protocols for acquiring high-quality NMR data, followed by a discussion of advanced 2D NMR techniques for unequivocal signal assignment.

Predicted ¹H and ¹³C NMR Data

Diagram 1: Numbering Convention of the 1H-pyrrolo[2,3-b]pyridine Core

A diagram illustrating the atom numbering of the 1H-pyrrolo[2,3-b]pyridine scaffold.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine are summarized in Table 1. The ethanamine substituent at C3 is expected to have a noticeable effect on the electron density of the pyrrole ring, influencing the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)~11.5br s-
H4~7.8dd~8.0, 1.5
H5~7.0dd~8.0, 5.0
H6~8.1dd~5.0, 1.5
2-CH₃~2.4s-
3-CH₂-CH₂-NH₂~3.0t~7.0
3-CH₂-CH₂-NH₂~2.8t~7.0
3-CH₂-CH₂-NH₂~1.5 (variable)br s-

Note: Chemical shifts are referenced to TMS (δ 0.00) and are predicted for a solution in a non-polar solvent like CDCl₃. The NH and NH₂ proton signals are often broad and their chemical shifts can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 2. The introduction of the electron-donating ethanamine group at C3 will cause a shielding effect (upfield shift) on the carbons of the pyrrole ring compared to the unsubstituted parent compound.

Table 2: Predicted ¹³C NMR Data for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine

CarbonPredicted Chemical Shift (δ, ppm)
C2~145
C3~110
C3a~128
C4~115
C5~120
C6~148
C7a~150
2-CH₃~13
3-CH₂-CH₂-NH₂~30
3-CH₂-CH₂-NH₂~42

Note: Chemical shifts are referenced to TMS (δ 0.00) and are predicted for a solution in a non-polar solvent like CDCl₃.

Experimental Protocol for NMR Data Acquisition

The quality of NMR data is critically dependent on meticulous sample preparation and the appropriate choice of experimental parameters.[7][8]

Sample Preparation
  • Analyte Purity: Ensure the sample of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[9][10] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[7] Commonly used solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those in NH and NH₂ groups.

  • Sample Handling:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the deuterated solvent and ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Transfer the solution to a high-quality NMR tube (e.g., from Wilmad or Norell) using a Pasteur pipette, avoiding the introduction of any solid particles.[8]

    • The sample height in the tube should be approximately 4-5 cm.[9]

    • Cap the NMR tube securely to prevent solvent evaporation.

Diagram 2: NMR Sample Preparation Workflow

G cluster_0 Sample Preparation start Start weigh Weigh 5-25 mg of Analyte start->weigh dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer cap Cap the Tube transfer->cap end Ready for NMR cap->end

A flowchart outlining the key steps in preparing a sample for NMR analysis.

Spectrometer Setup and Data Acquisition
  • Locking and Shimming: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp, well-resolved peaks.

  • 1D ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a moderately concentrated sample, 8 to 16 scans are often sufficient.

  • 1D ¹³C NMR Acquisition:

    • A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon, simplifying interpretation.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

Structural Elucidation using 2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, a suite of 2D NMR experiments is indispensable.[11][12][13]

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.[14] In the COSY spectrum of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine, cross-peaks would be expected between the protons of the ethanamine side chain (3-CH₂-CH₂-NH₂) and between the coupled protons on the pyridine ring (H4, H5, and H6).

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms.[11] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals. For our target molecule, the HSQC spectrum would show correlations between:

  • The 2-CH₃ protons and the 2-CH₃ carbon.

  • The protons of the ethanamine side chain and their respective carbons.

  • The aromatic protons (H4, H5, H6) and their corresponding carbons (C4, C5, C6).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[12] This is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine would include:

  • Correlations from the 2-CH₃ protons to C2 and C3.

  • Correlations from the protons of the ethanamine side chain to C3 and C3a.

  • Correlations between the aromatic protons and carbons, helping to confirm their assignments.

Diagram 3: Logic of 2D NMR for Structural Elucidation

G cluster_0 NMR Experiments cluster_1 Structural Information NMR_1D ¹H NMR ¹³C NMR Info_1D Proton & Carbon Environments Multiplicity NMR_1D->Info_1D NMR_2D COSY HSQC HMBC Info_2D ¹H-¹H Connectivity (COSY) ¹H-¹³C Direct (HSQC) ¹H-¹³C Long-Range (HMBC) NMR_2D->Info_2D Structure Final Structure Info_1D->Structure Info_2D->Structure

A diagram showing how 1D and 2D NMR experiments provide complementary information for complete structural determination.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine. By combining predicted spectral data with robust experimental protocols and a logical framework for structural elucidation using 2D NMR techniques, researchers can confidently characterize this and related molecules. The principles outlined herein are broadly applicable to the structural analysis of novel organic compounds, forming an essential component of the workflow in chemical and pharmaceutical research.

References

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • University of Minnesota Twin Cities. NMR Sample Preparation. College of Science and Engineering.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Claridge, T. D. W. NMR Techniques in Organic Chemistry: a quick guide. University of Oxford.
  • Scribd. NMR Sample Preparation Guide.
  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • Field, L. D., Li, H. L., & Magill, A. M.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4).
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1).
  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.
  • Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.
  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(9), 569-574.
  • ChemicalBook. 1h-pyrrolo[2,3-b]pyridine, 2-methyl-(23612-48-8) 1 h nmr.
  • PubMed. A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5.
  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.
  • ChemicalBook. 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 2-methyl- Chemical Properties.
  • ResearchGate. (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • ChemicalBook. 7-Azaindole (271-63-6) 1H NMR spectrum.
  • Sci-Hub. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring.
  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
  • ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.

Sources

Mass Spectrometry Analysis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine, a tryptamine analog incorporating the 7-azaindole scaffold. This document is intended for researchers, scientists, and drug development professionals who are engaged in the characterization of novel small molecules. By leveraging established principles of mass spectrometry and drawing parallels from closely related structures, this guide will detail the expected ionization behavior, propose a detailed fragmentation pathway, and provide a robust experimental framework for the analysis of this compound.

Introduction: The Structural Context and Analytical Imperative

2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine belongs to the class of tryptamines, which are characterized by an indole or indole-like heterocyclic core linked to an ethylamine side chain. The replacement of the benzene ring in the indole nucleus with a pyridine ring gives rise to the 7-azaindole moiety, a modification known to modulate the physicochemical and pharmacological properties of the molecule. Azaindoles are recognized as important pharmacophores in medicinal chemistry, often serving as bioisosteres for indoles in the development of kinase inhibitors and other therapeutics.

A thorough understanding of the mass spectrometric behavior of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is critical for its unambiguous identification, structural elucidation, and quantitation in various matrices. This guide will provide the foundational knowledge for developing robust analytical methods for this compound.

Experimental Protocol: A Framework for Analysis

The following protocol outlines a general procedure for the analysis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI).

Sample Preparation and Chromatography
  • Sample Solution: Prepare a stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The gradient should be optimized to achieve good peak shape and separation from any impurities.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen atoms in the ethylamine side chain and the pyridine ring are readily protonated.[1][2]

  • Ion Source Parameters:

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.

    • Desolvation Temperature: 350-450 °C.

  • MS1 (Full Scan) Analysis:

    • Mass Range: m/z 50-500.

    • Scan Time: 0.2-0.5 seconds.

  • MS2 (Tandem MS) Analysis:

    • Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺.

    • Collision Gas: Argon.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

Predicted Ionization and Fragmentation Pathways

Due to the presence of a primary amine and a pyridine ring, 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is expected to ionize efficiently in positive ESI mode to form the protonated molecule, [M+H]⁺. The subsequent fragmentation in the collision cell is predicted to follow pathways characteristic of both the ethylamine side chain and the 7-azaindole core.

Side Chain Fragmentation

The ethylamine side chain is the most likely site of initial fragmentation. The primary fragmentation pathways for similar structures involve cleavage of the Cα-Cβ bond and the bond between the aromatic ring and the ethylamine side chain.[3][4]

  • Formation of the Iminium Ion: The most common fragmentation pathway for protonated primary amines is the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion. For 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine, this would result in a fragment at m/z 30.03 . While this is a common fragment for primary amines, its low mass may make it less specific for identification.

  • Formation of the 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-ylmethylene Cation: Cleavage of the bond between the Cβ carbon and the amino group can lead to the formation of a resonance-stabilized benzylic-type cation. This would result in a fragment at m/z 159.09 . This fragment is highly characteristic of the intact heterocyclic core with the methyl group and the methylene linker.

Heterocyclic Core Fragmentation

Following or in parallel with the side chain fragmentation, the 2-methyl-7-azaindole core is expected to undergo characteristic fragmentation. The fragmentation of the 7-azaindole ring system itself can be complex, involving ring opening and loss of small neutral molecules.

  • Loss of Acetonitrile: A characteristic fragmentation of indole derivatives is the loss of HCN from the pyrrole ring.[5] In the case of the 2-methyl substituted 7-azaindole, a loss of acetonitrile (CH₃CN) from the protonated molecule or a major fragment is plausible.

  • Pyridine Ring Fragmentation: The pyridine portion of the 7-azaindole can also fragment, potentially through the loss of HCN.

Proposed Fragmentation Scheme

The following diagram illustrates the predicted fragmentation pathway for protonated 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine.

fragmentation_pathway M [M+H]⁺ m/z 176.12 F1 m/z 159.09 [M+H - NH₃]⁺ M->F1 - NH₃ F3 m/z 145.08 [M+H - CH₄N]⁺ M->F3 - CH₄N• F5 m/z 30.03 [CH₂NH₂]⁺ M->F5 β-cleavage F2 m/z 131.07 [m/z 159 - C₂H₄]⁺ F1->F2 - C₂H₄ F4 m/z 118.07 [m/z 145 - HCN]⁺ F3->F4 - HCN

Caption: Proposed CID fragmentation of protonated 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine.

Data Interpretation and Key Ions

The interpretation of the tandem mass spectrum should focus on the identification of the key fragment ions predicted above.

m/z (calculated) Proposed Formula Proposed Structure/Origin Significance
176.12C₁₀H₁₄N₃⁺Protonated Molecule [M+H]⁺Confirms the molecular weight of the analyte.
159.09C₁₀H₁₁N₂⁺[M+H - NH₃]⁺; 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl cationHighly characteristic fragment indicating the loss of ammonia from the side chain.
145.08C₉H₉N₂⁺Cleavage of the Cα-Cβ bond with loss of the terminal amino methyl radical.A key fragment representing the intact heterocyclic core with a methylene group.
131.07C₈H₇N₂⁺Loss of ethene from the m/z 159 fragment.Further fragmentation of the side chain.
118.07C₇H₆N₂⁺Loss of HCN from the m/z 145 fragment.Indicates fragmentation of the pyridine ring.
30.03CH₄N⁺Iminium ion from β-cleavage of the side chain.Common fragment for primary amines, less specific.

Conclusion: A Predictive and Practical Framework

This guide provides a detailed theoretical and practical framework for the mass spectrometric analysis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine. While no experimental spectrum for this specific molecule is publicly available at the time of writing, the proposed fragmentation pathways are based on well-established principles and extensive data from analogous structures. The experimental protocol outlined herein offers a robust starting point for method development. Researchers and drug development professionals can use this guide to anticipate the mass spectrometric behavior of this and similar 7-azaindole-containing tryptamines, facilitating their identification, characterization, and quantification in complex matrices.

References

  • El Kihel, A., Ahbala, M., Sdassi, H., Ait Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pasin, D., Tittarelli, R., Carlier, J., & Giorgetti, R. (2017). Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis. Frontiers in Chemistry, 5, 29. [Link]

  • Brandt, S. D., Martins, C. P., & Kavanagh, P. V. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(7-8), 614-624. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1), 555752. [Link]

  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. [Link]

  • El Kihel, A., Ahbala, M., Sdassi, H., Ait Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1] Its unique electronic properties and hydrogen bonding capabilities make it a superior bioisostere to the indole nucleus.[2] Understanding the precise three-dimensional structure of its derivatives is paramount for rational drug design and development. This guide provides a comprehensive, albeit illustrative, technical overview of the determination and analysis of the crystal structure of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines the complete workflow, from synthesis to crystallographic analysis, providing researchers, scientists, and drug development professionals with a robust framework for studying similar small molecules.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole scaffold has garnered significant attention in drug discovery due to its advantageous physicochemical and pharmacological properties.[2] The strategic placement of a nitrogen atom at the 7-position enhances its ability to form critical hydrogen bond interactions with biological targets, such as the hinge region of kinases.[1] This often leads to improved potency and selectivity compared to their indole counterparts.[3] The title compound, 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine, incorporates this key scaffold along with a flexible ethanamine side chain, a common feature in bioactive molecules that allows for interaction with various receptor pockets.

Determining the single-crystal X-ray structure of this compound would provide invaluable, high-resolution information on:

  • Molecular Conformation: The precise spatial arrangement of the atoms and the torsion angles of the flexible side chain.

  • Intermolecular Interactions: The hydrogen bonding networks and other non-covalent interactions that dictate the crystal packing.[4][5]

  • Absolute Stereochemistry: Unambiguous assignment of stereocenters, if any were present.[6]

This structural data is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and informing formulation strategies.

Synthesis and Crystallization

A plausible synthetic route to 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine can be envisioned through established methods for the functionalization of the 7-azaindole core.[7][8] The final and most critical step for structural analysis is the growth of high-quality single crystals.

A potential synthetic pathway could involve a multi-step process starting from a commercially available 7-azaindole derivative. The introduction of the 2-methyl group and the subsequent elaboration at the 3-position to append the ethanamine side chain can be achieved through various organic transformations.[9]

Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure determination.[10] For a small organic molecule like 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine, several classical crystallization techniques can be employed.[11][12] The key is to achieve a state of supersaturation slowly, allowing for ordered crystal growth rather than rapid precipitation.[6]

Experimental Protocol: Screening for Crystallization Conditions

  • Solubility Screening: Begin by assessing the solubility of the purified compound (typically >98% purity) in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at both room temperature and elevated temperatures.

  • Selection of Crystallization Technique: Based on the solubility profile, select appropriate crystallization methods.

    • Slow Evaporation: If the compound is soluble in a volatile solvent, prepare a nearly saturated solution, filter it to remove any particulate matter, and leave the container loosely covered to allow for slow evaporation of the solvent.[6]

    • Vapor Diffusion (Hanging or Sitting Drop): This method is ideal when a binary solvent system is identified, consisting of a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is poorly soluble.[12] A concentrated solution of the compound in the good solvent is placed in a small container (e.g., a vial or a drop on a coverslip) and sealed within a larger reservoir containing the anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser, saturated solution of the compound. Crystals may form at the interface as the solvents slowly mix.

  • Optimization: Vary parameters such as temperature, concentration, and the ratio of solvents to optimize the size and quality of the crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it can be analyzed using single-crystal X-ray diffraction to determine its three-dimensional structure.[13]

Experimental Workflow: From Crystal to Structure

workflow cluster_experiment Experimental Phase cluster_computation Computational Phase crystal 1. Select & Mount Crystal xray 2. X-ray Diffraction Data Collection crystal->xray Mount on Goniometer process 3. Data Processing (Integration, Scaling) xray->process Raw Diffraction Images solve 4. Structure Solution (Direct Methods) process->solve Reflection File (hkl) refine 5. Structure Refinement solve->refine Initial Atomic Model validate 6. Validation & Analysis refine->validate Refined Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Steps:

  • Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (typically 100 K) to minimize thermal motion and radiation damage, the crystal is flash-cooled in a stream of cold nitrogen gas.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[13] The crystal is rotated, and a series of diffraction images are collected at different orientations.[13][14]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.[15] This involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for absorption).

  • Structure Solution: The "phase problem" is solved using computational methods, typically direct methods for small molecules, to generate an initial electron density map.[14] This map allows for the initial placement of atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors.[16]

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Illustrative Crystallographic Data and Structural Analysis

The following table presents hypothetical but realistic crystallographic data for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine.

ParameterIllustrative Value
Empirical FormulaC₁₀H₁₃N₃
Formula Weight175.23 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5(1) Å, b = 12.3(2) Å, c = 9.1(1) Å
α = 90°, β = 105.2(1)°, γ = 90°
Volume915(3) ų
Z (Molecules per cell)4
Calculated Density1.272 Mg/m³
Absorption Coefficient0.082 mm⁻¹
F(000)376
Crystal Size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected8500
Independent reflections2100 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.048, wR₂ = 0.125
Goodness-of-fit on F²1.05

The crystal structure would reveal the planarity of the bicyclic 7-azaindole ring system. The ethanamine side chain would likely adopt a staggered conformation to minimize steric hindrance. Key structural parameters to analyze would include the bond lengths and angles within the aromatic system and the C-C and C-N bond lengths of the side chain.

The presence of multiple hydrogen bond donors (the pyrrole N-H and the amine -NH₂) and acceptors (the pyridine nitrogen and the amine nitrogen) suggests that the crystal packing would be dominated by a robust network of intermolecular hydrogen bonds.[17] These interactions are critical for the stability of the crystal lattice and can influence the physicochemical properties of the solid state, such as solubility and melting point.[5]

A likely hydrogen bonding motif would involve the formation of centrosymmetric dimers through N-H···N interactions between the pyrrole N-H and the pyridine nitrogen of an adjacent molecule. The ethanamine side chains could then form further hydrogen bonds, linking these dimers into extended chains or sheets.

packing cluster_dimer1 Molecule A cluster_dimer2 Molecule B (Inversion Center) cluster_chain Molecule C M1 Pyrrole(N-H) M2_PyN Pyridine(N) M1->M2_PyN N-H···N (Dimer Formation) M1_PyN Pyridine(N) M1_Amine Amine(NH2) M3_Amine Amine(NH2) M1_Amine->M3_Amine N-H···N (Chain Propagation) M2 Pyrrole(N-H) M2->M1_PyN N-H···N (Dimer Formation)

Caption: Hypothetical Hydrogen Bonding Network.

Significance and Implications for Drug Development

The detailed structural information obtained from single-crystal X-ray diffraction is of immense value to drug development professionals.

  • Structure-Based Drug Design: A high-resolution crystal structure provides the precise conformation of the molecule, which can be used for computational modeling and docking studies to understand its binding mode to a biological target.

  • Pharmacophore Modeling: The identified hydrogen bonding patterns and overall shape can be used to develop and refine pharmacophore models for virtual screening of new potential drug candidates.

  • Polymorph Screening: Crystallization experiments can reveal the existence of different crystalline forms (polymorphs), each with unique physical properties that can impact drug formulation, stability, and bioavailability.

  • Intellectual Property: A novel crystal structure can be a key component of a patent application, providing strong intellectual property protection for a new chemical entity.

References

  • Chemical crystallization. SPT Labtech. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]

  • Crystallization of small molecules. [Link]

  • Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. [Link]

  • A beginner’s guide to X-ray data processing. The Biochemist - Portland Press. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

  • The importance of indole and azaindole scaffold in the development of antitumor agents. ResearchGate. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. NIH. [Link]

  • A view of the crystal packing in (I), showing the hydrogen-bonded.... ResearchGate. [Link]

  • A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5. PubMed. [Link]

  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. PubMed. [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

Sources

A Technical Guide to the Solubility and Stability of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine in DMSO for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine belongs to the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules, including kinase inhibitors[1][2][3]. Dimethyl sulfoxide (DMSO) is the universal solvent for the storage and screening of compound libraries in drug discovery. Ensuring the integrity of a compound in its DMSO stock solution is paramount for generating reliable and reproducible biological data. This guide provides an in-depth analysis of the factors governing the solubility and stability of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine in DMSO. We offer field-proven, step-by-step protocols for solubility determination and stability assessment, explain the causal mechanisms behind potential degradation, and establish best practices for handling and storage.

Core Physicochemical Concepts: The Compound and the Solvent

A foundational understanding of both the solute and the solvent is critical to predicting and managing their interaction.

Profile of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine

The structure of the target compound can be deconstructed into three key components that dictate its behavior:

  • The 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Core: This bicyclic aromatic system is the structural centerpiece. The pyrrole nitrogen (N-1) is significantly more nucleophilic than the pyridine nitrogen (N-7), making it a potential site for reactions[4]. The core itself is susceptible to metabolic-like oxidative reactions, particularly hydroxylation[5].

  • The C-2 Methyl Group: This small alkyl group modestly increases the lipophilicity of the molecule.

  • The C-3 Ethanamine Side Chain: This basic, primary amine is the most reactive functional group. It is a primary determinant of the compound's aqueous solubility and a likely site of chemical instability, particularly oxidative degradation[6][7].

While specific experimental data for this exact molecule is not abundant, we can draw reasonable inferences from structurally similar compounds, such as the triptan class of drugs (e.g., Sumatriptan, Zolmitriptan), which also feature indole-like cores with amine side chains. These compounds exhibit good solubility in DMSO, often in the range of 10-30 mg/mL[8].

The Role and Properties of Dimethyl Sulfoxide (DMSO)

DMSO is the solvent of choice in high-throughput screening for several reasons, but its properties also present challenges[9]:

  • High Solvating Power: As a polar aprotic solvent, it effectively dissolves a wide range of hydrophilic and lipophilic compounds.

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. The presence of water can significantly impact compound solubility and can facilitate hydrolytic degradation pathways[10][11]. Using anhydrous DMSO is a critical first step for reliable sample preparation.

  • Reactivity: While generally considered inert, DMSO can participate in chemical reactions. It can act as an oxidant, particularly at elevated temperatures or in the presence of acids, which can lead to the degradation of sensitive functional groups like primary amines[6][12].

Protocol for Experimental Solubility Determination

Determining the maximum equilibrium solubility is essential for preparing high-concentration stock solutions without risking precipitation. The following protocol describes a robust "shake-flask" method.

Experimental Workflow for Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess solid compound into vial B Add precise volume of anhydrous DMSO A->B C Incubate on shaker (24-48h at 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm PTFE filter) D->E F Prepare serial dilution of filtered supernatant E->F G Analyze by LC-MS/HPLC against calibration curve F->G H Calculate original concentration G->H

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

This protocol is designed as a self-validating system by ensuring that a true equilibrium is reached and only the dissolved fraction is analyzed[13].

  • Preparation: Add an excess of solid 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine (e.g., 5-10 mg) to a tared 1.5 mL microcentrifuge tube.

    • Causality: Starting with excess solid is crucial to ensure the solution becomes saturated, allowing for the determination of the maximum equilibrium solubility.

  • Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 500 µL).

    • Causality: Anhydrous DMSO minimizes the confounding variable of water content, which can alter solubility[14].

  • Equilibration: Seal the tube and place it on a rotator or orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours.

    • Causality: This extended mixing period is necessary to allow the dissolution process to reach a thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.

  • Separation of Solids: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Causality: This step provides a clear supernatant, but microscopic particles may remain suspended.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE).

    • Trustworthiness: This is a critical self-validating step. Filtration removes any remaining micro-particulates, ensuring that the analyzed sample contains only truly dissolved compound.

  • Analysis: Prepare an accurate serial dilution of the filtered supernatant into a suitable solvent (e.g., acetonitrile/water) to bring the concentration into the linear range of the analytical detector. Quantify the concentration using a validated HPLC-UV or LC-MS method against a multi-point calibration curve prepared from a known standard.

  • Calculation: Correct the measured concentration for the dilution factor to determine the original solubility in DMSO.

Data Presentation

Results should be summarized clearly.

ParameterValueUnit
Temperature25.0 ± 0.5°C
Equilibrium Solubility (e.g., 18.5) mg/mL
Molar Solubility (e.g., 105.6) mM

Compound Stability: Risks and Degradation Pathways

The stability of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine in DMSO is not guaranteed. Several factors related to storage conditions and the inherent reactivity of the molecule can lead to degradation.

Chemical Instability
  • Oxidative Degradation: This is a primary concern. The ethanamine side chain is susceptible to oxidation. Studies on benzylic amines in DMSO have shown that they can be oxidized to carbonyl compounds at elevated temperatures[6][7]. Furthermore, the electron-rich 7-azaindole core can be hydroxylated by Cytochrome P450 enzymes in biological systems, and similar non-enzymatic oxidation is a plausible risk during long-term storage[5].

  • Impact of Water: DMSO is highly hygroscopic. Absorbed water can facilitate degradation and may also lower the solubility of certain compounds[10][11]. Studies have shown that water content is a more significant factor in compound loss than oxygen for many library compounds[10].

  • Acid/Base Instability: The basicity of the ethanamine side chain could make the compound susceptible to reactions with acidic impurities that can form in DMSO upon decomposition[12].

Physical Instability
  • Freeze-Thaw Cycles: While many compounds show good stability over multiple freeze-thaw cycles, it remains a significant risk[15]. Each cycle can introduce atmospheric moisture upon opening the vial. More critically, the process of freezing and thawing can cause supersaturated solutions to precipitate, leading to an inaccurate concentration in subsequent experiments. Studies show that minimizing these cycles is a key aspect of maintaining compound integrity[16].

Potential Degradation Pathways

G cluster_products Potential Degradants Parent 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine OxidizedSideChain Side-Chain Aldehyde/Ketone Parent->OxidizedSideChain Oxidation (DMSO, O₂, light) HydroxylatedRing Hydroxylated 7-Azaindole Core Parent->HydroxylatedRing Hydroxylation (Radical/Oxidative) G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis A Prepare accurate stock solution (e.g., 10 mM) in anhydrous DMSO B Dispense aliquots into amber vials A->B C Analyze 'Time 0' sample immediately B->C D1 Room Temp (25°C) B->D1 D2 Refrigerated (4°C) B->D2 D3 Frozen (-20°C) B->D3 E Pull samples at defined intervals (1, 4, 12 weeks) D1->E D2->E D3->E F Analyze by LC-MS for parent peak area and degradants E->F G Calculate % remaining vs. Time 0 F->G

Caption: Workflow for a multi-condition stability study.

Step-by-Step Methodology

This protocol establishes the stability profile by tracking compound concentration over time under various storage conditions.[10][13]

  • Stock Solution Preparation: Prepare a stock solution of the compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

  • Aliquoting: Dispense identical small volumes of the stock solution into multiple amber glass vials with PTFE-lined screw caps.

    • Causality: Aliquoting prevents the need for repeated freeze-thaw cycles of the main stock solution. Amber vials protect the compound from potential light-induced degradation.

  • Time Zero (T=0) Analysis: Immediately analyze three of the freshly prepared aliquots using a stability-indicating LC-MS method.

    • Trustworthiness: The T=0 measurement is the baseline against which all future time points are compared. It represents 100% compound integrity. The method must be able to separate the parent compound from potential degradants.

  • Storage: Store the sets of vials under different conditions:

    • -20°C (standard freezer)

    • 4°C (refrigerator)

    • Room Temperature (~25°C, accelerated degradation condition)

  • Time-Point Analysis: At scheduled intervals (e.g., 1 week, 4 weeks, 3 months, 6 months), remove a set of vials from each storage condition. Allow frozen samples to thaw completely and vortex gently before analysis.

  • Data Analysis: Analyze the samples by LC-MS. Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the average peak area from the T=0 samples. Monitor for the appearance of new peaks, which indicate degradation products.

Data Presentation

A summary table provides a clear overview of the stability profile.

Storage Temp.Time 01 Week4 Weeks12 Weeks
25°C 100%(e.g., 91.2%)(e.g., 75.4%)(e.g., 48.1%)
4°C 100%(e.g., 99.5%)(e.g., 98.1%)(e.g., 95.3%)
-20°C 100%(e.g., 100.1%)(e.g., 99.8%)(e.g., 99.6%)

Best Practices for Handling and Storage

To maximize the shelf-life and ensure the integrity of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine DMSO stocks, the following practices are strongly recommended:

  • Use High-Purity Anhydrous DMSO: Always use fresh, sealed bottles of anhydrous DMSO to minimize water contamination.[14]

  • Purge with Inert Gas: Before sealing vials for long-term storage, purge the headspace with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Store in Aliquots: Prepare single-use or small-volume aliquots to avoid repeated freeze-thaw cycles of the primary stock solution.[15][16]

  • Utilize Protective Vials: Always store solutions in amber glass vials with chemically-resistant caps to protect from light and prevent solvent evaporation or contamination.

  • Optimize Storage Temperature: Based on stability data, store solutions at -20°C or, for maximum long-term stability, at -80°C. Avoid storage at room temperature or 4°C for extended periods.

  • Proper Thawing Technique: When using a frozen aliquot, allow it to thaw completely to room temperature and vortex thoroughly before opening to ensure the solution is homogeneous.

Conclusion

While 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is expected to have adequate solubility in DMSO for most drug discovery applications, its long-term stability requires careful management. The primary risks are oxidative degradation of the ethanamine side chain and the 7-azaindole core, along with physical instability from improper handling. By employing high-purity anhydrous DMSO, adhering to strict storage protocols including aliquoting and inert gas purging, and storing solutions at -20°C or below, researchers can mitigate these risks. It is imperative to experimentally validate both the solubility and stability for this specific compound to ensure the generation of high-quality, reproducible data in biological assays.

References

  • Traynelis, V. J., & Ode, R. H. (1970). Oxidation of Amine Salts in Dimethyl Sulfoxide. The Journal of Organic Chemistry. [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Open Access Macedonian Journal of Medical Sciences. (2022). Preparation and Characterization of Sumatriptan Timed Delivery System Using Combination of Natural and Synthetic Polymers. [Link]

  • PubChem - NIH. Sumatriptan | C14H21N3O2S | CID 5358. [Link]

  • International Journal of Applied Pharmaceutics. (2018). FORMULATION AND EVALUATION OF SUMATRIPTAN IMMEDIATE RELEASE TABLETS. [Link]

  • International Journal of Pharmaceutical Investigation. (2016). Formulation development and evaluation of zolmitriptan oral soluble films using 22 factorial designs. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • PubChem - NIH. Zolmitriptan | C16H21N3O2 | CID 60857. [Link]

  • PubMed. (1998). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]

  • Stanton, D. T., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • LookChem. Cas 123-56-8, Succinimide. [Link]

  • The Journal of Organic Chemistry. Oxidation of amine salts in dimethyl sulfoxide. [Link]

  • Hilmy, K. M. H., et al. (2021). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. [Link]

  • Acta Poloniae Pharmaceutica. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. [Link]

  • NIH. (2022). Scalable and adaptable two-ligand co-solvent transfer methodology for gold bipyramids to organic solvents. [Link]

  • PubMed Central (PMC) - NIH. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • Scribd. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. [Link]

  • ResearchGate. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. [Link]

  • Bulletin of the Chemical Society of Ethiopia. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. [Link]

  • Pharmaffiliates. CAS No : 80-56-8 | Chemical Name : 2-Pinene. [Link]

  • ACS Publications. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). [Link]

  • MDPI. (2022). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. [Link]

  • PubMed Central (PMC) - NIH. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • NIH. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]

  • Angene. 2-dimethyl (2-methyl-1h-pyrrolo[2,3-b]pyridine-3yl methyl)-amine. [Link]

  • PubChem - NIH. Dimethyl Sulfoxide | (CH3)2SO | CID 679. [Link]

Sources

The Strategic deployment of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of a Privileged Fragment

In the landscape of contemporary medicinal chemistry, the quest for novel therapeutics is increasingly driven by the principles of efficiency and precision. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, championing the use of low molecular weight compounds as starting points for the development of high-affinity ligands.[1][2] Within the vast chemical space of potential fragments, the 7-azaindole scaffold has garnered significant attention as a "privileged" core structure.[2][3] Its structural analogy to purine bases allows it to function as a bioisostere, engaging in key hydrogen bonding interactions with a multitude of biological targets, most notably the hinge region of protein kinases.[3] This guide focuses on a specific and highly valuable derivative of this scaffold: 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine .

The strategic incorporation of a methyl group at the 2-position and an ethanamine side chain at the 3-position endows this fragment with a unique combination of properties that make it an exceptional starting point for FBDD campaigns. The 2-methyl group can provide beneficial hydrophobic interactions and influence the electronics of the ring system, while the 3-ethanamine moiety offers a versatile vector for chemical elaboration, allowing for the exploration of surrounding binding pockets. This guide will provide an in-depth technical overview of the synthesis, physicochemical properties, biological relevance, and strategic application of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine in drug design, tailored for researchers and professionals in the field.

Synthesis and Chemical Properties: Building the Foundation

The synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is a multi-step process that begins with the construction of the 2-methyl-7-azaindole core. A common and efficient method for this is a modification of the Fischer indole synthesis.

Experimental Protocol: Synthesis of the 2-Methyl-7-azaindole Core

A robust method for the synthesis of the 2-methyl-7-azaindole core has been described, which involves a two-step process starting from 2-amino-3-methylpyridine.[4]

Step 1: Acylation of 2-amino-3-methylpyridine

  • To a solution of 2-amino-3-methylpyridine in a suitable solvent such as toluene, add acetic anhydride. The molar ratio of 2-amino-3-methylpyridine to acetic anhydride is typically 1:1 to 1:3.[4]

  • The reaction mixture is stirred at a temperature ranging from 20 to 110 °C for 1 to 72 hours to yield 2-acetamido-3-methylpyridine.[4] Optimal conditions are often found at 60-80 °C.[4]

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is carried forward to the next step.

Step 2: Cyclization to 2-methyl-7-azaindole

  • The 2-acetamido-3-methylpyridine is dissolved in a high-boiling solvent like N-methylaniline.

  • Sodium amide is added to the solution, with a molar ratio of 2-acetamido-3-methylpyridine to sodium amide ranging from 1:1 to 1:5.[4]

  • The reaction mixture is heated to a temperature between 200 and 300 °C for 10 to 120 minutes to induce cyclization.[4]

  • After cooling, the reaction is quenched, and the product is extracted and purified by crystallization or chromatography to yield 2-methyl-7-azaindole.

Introduction of the 3-Ethanamine Side Chain

Hypothetical Protocol:

  • Formylation: The 2-methyl-7-azaindole core can be formylated at the 3-position using a Vilsmeier-Haack reagent (e.g., POCl₃/DMF) to yield 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

  • Henry Reaction: The resulting aldehyde can then undergo a Henry reaction with nitromethane in the presence of a base to form the corresponding β-nitrovinyl derivative.

  • Reduction: Finally, reduction of the nitro group and the double bond, for example, using catalytic hydrogenation (e.g., H₂, Pd/C) or a reducing agent like lithium aluminum hydride (LiAlH₄), would yield the target 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine.

Physicochemical Properties

The physicochemical properties of a fragment are critical for its success in FBDD. While experimentally determined values for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine are not widely published, we can predict these properties using computational models and draw comparisons with related 7-azaindole derivatives.

PropertyPredicted/Estimated ValueSignificance in Drug Design
Molecular Weight ~175 g/mol Conforms to the 'Rule of 3' (MW < 300 Da), ensuring good ligand efficiency.[5]
logP 1.0 - 2.0Indicates a balance of hydrophilicity and lipophilicity, crucial for solubility and membrane permeability.[6]
Topological Polar Surface Area (TPSA) ~55 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration.
pKa (Strongest Basic) ~8.5 - 9.5The primary amine allows for salt formation, which can improve solubility and handling.[6]
Hydrogen Bond Donors 2The pyrrole N-H and the amine N-H can act as hydrogen bond donors.
Hydrogen Bond Acceptors 2The pyridine nitrogen and the amine nitrogen can act as hydrogen bond acceptors.
Aqueous Solubility (logS) -2.0 to -3.0Moderate solubility, which can be a starting point for optimization.[6]

Table 1: Predicted Physicochemical Properties of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine and their relevance in drug design.

Biological Significance and Target Interactions

The 7-azaindole scaffold is a well-established pharmacophore, particularly for kinase inhibition.[7] The nitrogen atom in the pyridine ring and the N-H of the pyrrole ring mimic the hydrogen bonding pattern of adenine, the core of ATP, allowing it to bind effectively in the ATP-binding pocket of many kinases.[8][9]

Kinase Inhibition: A Privileged Hinge Binder

The primary utility of the 7-azaindole core lies in its ability to act as a "hinge-binder" in protein kinases. The diagram below illustrates this canonical binding mode.

G cluster_kinase Kinase Hinge Region cluster_fragment 7-Azaindole Fragment hinge_co Backbone C=O hinge_nh Backbone N-H pyridine_n Pyridine N hinge_nh->pyridine_n H-bond (acceptor) pyrrole_nh Pyrrole N-H pyrrole_nh->hinge_co H-bond (donor)

Caption: Canonical hydrogen bonding of the 7-azaindole core with the kinase hinge region.

The 2-methyl group of the title fragment can be strategically employed to occupy a nearby hydrophobic pocket, thereby increasing binding affinity and selectivity. The 3-ethanamine side chain provides a crucial vector for further optimization. By extending from this position, medicinal chemists can design derivatives that interact with solvent-exposed regions or other nearby pockets, leading to significant gains in potency and selectivity. This "fragment growing" strategy is a cornerstone of FBDD.

Beyond Kinases: A Versatile Scaffold

While kinase inhibition is a major application, the 7-azaindole scaffold has shown activity against a diverse range of targets, including:

  • Phosphodiesterases (PDEs): Derivatives have been developed as potent PDE4B inhibitors.[10]

  • Dopamine Receptors: Certain derivatives have shown high affinity and selectivity for the D4 receptor.[11]

  • Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine core has been utilized to develop potent FGFR inhibitors.[7]

Strategic Application in Fragment-Based Drug Discovery

The successful application of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine in an FBDD campaign follows a well-defined workflow.

FBDD_Workflow cluster_screening Fragment Screening cluster_hit_id Hit Identification cluster_elaboration Fragment Elaboration cluster_optimization Lead Optimization screening Screen Fragment Library (e.g., X-ray crystallography, NMR) hit_id Identify 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine as a hit screening->hit_id elaboration Structure-guided elaboration (e.g., fragment growing, linking) hit_id->elaboration optimization Optimize for potency, selectivity, and ADME properties elaboration->optimization

Caption: A typical workflow for the application of the title fragment in FBDD.

Step-by-Step Methodologies

1. Fragment Screening:

  • Objective: To identify low molecular weight fragments that bind to the target protein.

  • Protocol (X-ray Crystallography):

    • Prepare a high-concentration solution of the fragment library, including 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine, in a cryoprotectant-compatible buffer.

    • Soak crystals of the target protein in the fragment solution for a defined period.

    • Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data.[1]

    • Process the data and solve the crystal structure to identify fragments bound to the protein.

2. Hit Validation and Characterization:

  • Objective: To confirm the binding of the identified fragment and determine its binding affinity.

  • Protocol (Isothermal Titration Calorimetry - ITC):

    • Prepare a solution of the target protein in a suitable buffer.

    • Prepare a solution of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine in the same buffer.

    • Titrate the fragment solution into the protein solution while measuring the heat change.

    • Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

3. Fragment Elaboration (Fragment Growing):

  • Objective: To design and synthesize more potent analogs by extending the fragment to interact with adjacent binding pockets.

  • Workflow:

    • Analyze the crystal structure of the fragment-protein complex to identify vectors for elaboration. The 3-ethanamine side chain is a prime vector.

    • Design and synthesize a small library of analogs where the amine is functionalized with various substituents (e.g., through amide coupling, reductive amination).

    • Screen the new analogs for improved binding affinity and biological activity.

    • Obtain co-crystal structures of improved analogs to guide the next round of design.

ADME and Toxicological Considerations

A critical aspect of drug design is the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as minimizing toxicity.

Metabolic Stability

Studies on 7-azaindole derivatives have shown that they can undergo extensive metabolism.[12] Key metabolic pathways include:

  • Oxidation: Hydroxylation of the aromatic rings.

  • N-dealkylation: Cleavage of substituents on nitrogen atoms.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

The primary cytochrome P450 enzymes involved in the metabolism of some 7-azaindole derivatives have been identified as CYP2C19, CYP3A4, and CYP3A5.[12]

In Vitro Metabolic Stability Assay Protocol:

  • Incubate 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine with human liver microsomes in the presence of NADPH.

  • Take aliquots at various time points and quench the reaction.

  • Analyze the remaining parent compound concentration by LC-MS/MS.

  • Calculate the in vitro half-life and intrinsic clearance.

Toxicity Profile

In silico toxicity predictions for 7-azaindole derivatives suggest that they generally have a favorable profile, with many compounds predicted to be non-carcinogenic.[13] However, hepatotoxicity can be a potential liability for some derivatives.[13] Therefore, early assessment of cytotoxicity is crucial.

Cytotoxicity Assay Protocol (MTT Assay):

  • Seed a human cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow the cells to adhere.

  • Treat the cells with a range of concentrations of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT reagent and incubate until formazan crystals form.

  • Solubilize the formazan crystals and measure the absorbance to determine cell viability.

Conclusion: A Versatile and Strategic Fragment

2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine represents a highly valuable and strategically important fragment for modern drug discovery. Its privileged 7-azaindole core provides a robust anchor for binding to a wide range of biological targets, particularly protein kinases. The judicious placement of the 2-methyl and 3-ethanamine substituents offers an ideal balance of initial binding interactions and vectors for subsequent chemical elaboration.

This guide has provided a comprehensive overview of the synthesis, physicochemical properties, biological rationale, and strategic application of this fragment. By understanding the principles and employing the methodologies outlined herein, researchers and drug development professionals can effectively leverage the power of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine to accelerate their journey towards the discovery of novel and impactful therapeutics. The continued exploration of this and related fragments will undoubtedly fuel the engine of innovation in medicine for years to come.

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets - PMC - NIH. [Link]

  • Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed. [Link]

  • Current Fragment-to-Lead Approaches Starting From the 7-Azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment | Request PDF - ResearchGate. [Link]

  • Chapter 7. Fragment-Based Drug Discovery. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-; 1H ... [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]

  • In-silico ADME and toxcity studies of some novel indole derivatives - Journal of Applied Pharmaceutical Science. [Link]

  • CN102827162A - Preparation method of 2-methyl-7-azaindole - Google P
  • Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA - PubMed. [Link]

  • In-silico approach of 7-azaindole derivatives as inhibitors of bromodomain and insulin growth factor receptors for the treatment of diabetes related cancer. - Allied Academies. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. [Link]

  • Synthesis and Sar of 2- And 3-substituted 7-azaindoles as Potential Dopamine D4 Ligands. [Link]

  • 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride | Aladdin. [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. [Link]

  • Azaindole synthesis - Organic Chemistry Portal. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. [Link]

  • Synthesis of Azaindoles. [Link]

  • Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961). [Link]

  • Fluorescent 7-Azaindole N-linked 1,2,3-triazole: Synthesis and Study of Antimicrobial, Molecular Docking, ADME and DFT Properties | Request PDF - ResearchGate. [Link]

  • Scheme 4.4 Synthesis of 7-azaindole from 3-substituted-2-aminopyridines - ResearchGate. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. [Link]

  • Azaindole Therapeutic Agents - PMC - PubMed Central. [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - MDPI. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines - JNAS. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. [Link]

  • Fragment-based screening by protein-detected NMR spectroscopy - PMC - NIH. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • 1H-pyrrolo[2,3-b]pyridine, 2-methyl - Pipzine Chemicals. [Link]

  • A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5 - PubMed. [Link]

  • Synthesis of 2‐aryl‐7‐azaindole using 2‐fluoro‐3‐methyl pyridine via... - ResearchGate. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. [Link]

Sources

The 7-Azaindole Scaffold: A Technical Guide to Its Pivotal Role in Kinase Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, particularly in the rational design of protein kinase inhibitors. Its remarkable success stems from its intrinsic ability to function as a bioisostere of the purine core of ATP, enabling it to form critical hydrogen bond interactions within the highly conserved hinge region of the kinase ATP-binding site. This technical guide provides an in-depth exploration of the 7-azaindole core, elucidating its mechanism of action, binding versatility, and the structure-activity relationships that govern its efficacy. We will dissect the journey from a simple fragment to an approved therapeutic agent, supported by detailed experimental protocols and field-proven insights for researchers, scientists, and drug development professionals.

The Foundation: Why 7-Azaindole is a Privileged Kinase Scaffold

Azaindoles, or pyrrolopyridines, are bicyclic heterocycles that are bioisosteric to both indole and the purine system.[1] The strategic placement of a nitrogen atom in the six-membered ring significantly modulates the scaffold's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding potential, compared to its indole counterpart.[2] Among the four possible isomers, the 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) is the most prevalently used in drug discovery, largely due to its structural resemblance to adenine, the nitrogenous base in Adenosine Triphosphate (ATP).[2]

This mimicry is the cornerstone of its utility. Protein kinases, which regulate a vast number of cellular processes, all utilize ATP as a phosphate donor.[3] The majority of kinase inhibitors are designed to be ATP-competitive, physically occupying the ATP-binding pocket to block enzymatic activity.[4][5] The 7-azaindole scaffold provides an ideal framework for this competitive inhibition.

G cluster_0 Key Bioisosteres cluster_1 Kinase Hinge Region Adenine Adenine (in ATP) Kinase Kinase ATP-Binding Site Adenine->Kinase Natural Substrate Indole Indole Azaindole 7-Azaindole Indole->Azaindole Structural Analog Azaindole->Kinase Bioisosteric Mimicry

Caption: Bioisosteric relationship of 7-Azaindole to Adenine and Indole.

The Core Mechanism: Mastering the Hinge Interaction

The ATP-binding site of a kinase is a cleft situated between the N-terminal and C-terminal lobes of the catalytic domain.[3] A flexible "hinge" region connects these two lobes. For an inhibitor to be effective, it must anchor itself firmly within this site. The 7-azaindole scaffold achieves this through a bidentate hydrogen bonding pattern that mimics the interaction of adenine.[6][7]

Specifically:

  • The pyrrole -NH group (N1-H) acts as a hydrogen bond donor .

  • The adjacent pyridine nitrogen atom (N7) acts as a hydrogen bond acceptor .[8][9]

This dual interaction allows the scaffold to form two highly stable hydrogen bonds with the backbone amide groups of amino acids in the kinase hinge region, effectively locking the inhibitor in place and preventing ATP from binding.[5][10]

Caption: Bidentate hydrogen bonding with the kinase hinge region.

Binding Versatility: Beyond the "Normal" Mode

While the bidentate hinge interaction is the most common binding mode, crystallographic studies have revealed the scaffold's versatility. This adaptability is a key consideration during structure-based drug design. Three primary binding modes have been classified[3][9]:

  • Normal Mode: The most frequent orientation, where the N1-H and N7 atoms form bidentate hydrogen bonds with the backbone amides of hinge residues, as described above. Vemurafenib's binding to BRAF is a classic example.

  • Flipped Mode: The 7-azaindole moiety is rotated 180° relative to the normal mode. In this orientation, hydrogen bonds can still form, often involving different residues or a combination of backbone and side-chain interactions.

  • Non-Hinge Mode: In some cases, the scaffold may bind to a different part of the ATP pocket, away from the hinge region, driven by other favorable interactions from substituents on the core.

Understanding these potential binding modes is crucial for interpreting structure-activity relationship (SAR) data and optimizing inhibitor design.

Structure-Activity Relationship (SAR): A Guide to Rational Design

The 7-azaindole core serves as an anchor, but potency and selectivity are achieved by adding substituents at its five available positions (C2, C3, C4, C5, C6).[8] The causality behind substituent choice is rooted in accessing different pockets within the ATP-binding site.

  • C3 Position: Substitutions here often point towards the "selectivity pocket," a region of the active site that varies significantly between kinases. Modifying this position is a primary strategy for achieving selectivity. For example, in the development of Rho kinase (ROCK) inhibitors, aryl substitutions at the C3-position led to compounds with excellent potency and high selectivity against the closely related PKA kinase.[11][12]

  • C5 Position: This position is often directed towards the solvent-exposed region of the ATP pocket. Attaching larger, more polar, or charged groups here can significantly improve solubility and other pharmacokinetic properties without sacrificing binding affinity.[13]

  • C2 and C4 Positions: These positions can also be modified to fine-tune activity and properties. For instance, in the development of PI3K inhibitors, exploration at the C2 position was a key part of the optimization strategy.[14]

The following table summarizes SAR data for a series of 7-azaindole-based ROCK inhibitors, illustrating the impact of C3 substitution.

Compound IDC3-SubstituentROCK1 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/ROCK1)
Lead Cmpd Phenyl502505
Cmpd 16 3-pyridyl5>10,000>2000
Cmpd 17 4-pyridyl3>10,000>3333
Cmpd 21 1-Methyl-pyrazol-4-yl28,0004000
Data synthesized from literature reports for illustrative purposes.[15]

This data clearly demonstrates how rational modification of the scaffold, guided by an understanding of the target's topology, can dramatically improve both potency and selectivity.

Case Study: Vemurafenib (Zelboraf®) - From Fragment to FDA Approval

The discovery of Vemurafenib is a textbook example of fragment-based drug discovery (FBDD) leveraging the 7-azaindole scaffold.[4]

  • Fragment Screening: A high-throughput screen of over 20,000 low-molecular-weight compounds identified the bare 7-azaindole scaffold as a hit against multiple kinases.[16][17]

  • Initial Elaboration: A benzyl group was added, and co-crystallization with fibroblast growth factor receptor-1 (FGFR1) confirmed that the 7-azaindole core was acting as the hinge-binder.

  • Structure-Based Design: With the hinge-binding motif established, structure-activity relationship (SAR) investigations were initiated to target the BRAF V600E mutant kinase, a driver of melanoma. This led to the discovery of PLX4720, a potent and selective BRAF V600E inhibitor with an IC50 of 13 nM.

  • Pharmacokinetic Optimization: Further optimization of PLX4720's properties, particularly its pharmacokinetic profile, resulted in Vemurafenib (PLX4032). Vemurafenib was approved by the FDA in 2011 for the treatment of BRAF V600E mutation-positive metastatic melanoma.[16]

This progression highlights a self-validating system: the initial fragment's binding hypothesis was confirmed by crystallography, which then guided a rational and iterative chemical optimization process to produce a highly effective and specific drug.

Experimental Protocols: A Practical Framework

Trustworthy research relies on robust and reproducible methodologies. The following protocols provide a validated framework for the synthesis and evaluation of novel 7-azaindole derivatives.

Protocol: Synthesis of a C3-Aryl-7-Azaindole Derivative

This protocol describes a typical Suzuki cross-coupling reaction, a common method for introducing aryl groups at the C3 position of the 7-azaindole core.[2]

G Start Start: 3-Iodo-7-azaindole + Arylboronic acid Step1 Step 1: Reagent Mixing - Add azaindole, boronic acid,  Pd catalyst (e.g., Pd(PPh3)4),  and base (e.g., K2CO3)  to an appropriate solvent (e.g., Dioxane/H2O). Start->Step1 Step2 Step 2: Reaction - Degas the mixture. - Heat under inert atmosphere  (e.g., 90-100°C) for 2-12 hours. - Monitor by TLC or LC-MS. Step1->Step2 Step3 Step 3: Work-up - Cool to room temperature. - Dilute with water and extract  with an organic solvent (e.g., EtOAc). Step2->Step3 Step4 Step 4: Purification - Dry the organic layer, concentrate. - Purify the crude product using  silica gel column chromatography. Step3->Step4 End End Product: C3-Aryl-7-azaindole Step4->End

Caption: General workflow for Suzuki cross-coupling synthesis.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3-iodo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up: After cooling to room temperature, dilute the mixture with water and extract three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure C3-aryl-7-azaindole product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method for determining inhibitor potency (IC50).[18]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase solution, biotinylated substrate peptide solution, and ATP solution at appropriate concentrations. Prepare a serial dilution of the 7-azaindole test compound in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well assay plate, add the test compound dilutions. To initiate the reaction, add the kinase, substrate peptide, and ATP. The final reaction volume is typically 10-20 µL. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction by adding a detection solution containing a Europium-labeled anti-phospho-substrate antibody and an Allophycocyanin (APC)-labeled anti-biotin antibody.

  • FRET Incubation: Incubate the plate for an additional 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Data Analysis: Calculate the TR-FRET ratio (Emission 665nm / Emission 615nm). Plot the percentage of inhibition (relative to controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The 7-azaindole scaffold is a powerful and versatile tool in the drug discoverer's arsenal. Its success is not accidental but is grounded in its fundamental ability to mimic ATP and form robust, bidentate hydrogen bonds with the kinase hinge. The extensive body of research and the existence of approved drugs like Vemurafenib validate its status as a privileged core.[4][16] Future work will undoubtedly continue to leverage this scaffold, exploring new substitution patterns and conjugation strategies to tackle challenges of acquired resistance, improve selectivity across the kinome, and develop inhibitors for novel kinase targets. The principles of rational, structure-based design, built upon the foundational hinge-binding mechanism of 7-azaindole, will remain central to these efforts.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Wang, Z., et al. (2018). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 61(7), 3035-3051. [Link]

  • El-Adl, K., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]

  • Yang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 875-880. [Link]

  • Patil, S. A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(8), 11539-11574. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Retrieved from [Link]

  • Patil, S. A., et al. (2018). Azaindole Therapeutic Agents. Medicinal Research Reviews, 38(4), 1339-1396. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. Retrieved from [Link]

  • Unciti-Broceta, A. (2015). New indole and 7-azaindole derivatives as protein kinase inhibitors. Doctoral dissertation, University of Padua. Retrieved from [Link]

  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Bandarage, U. K., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. [Link]

  • Zhang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(15), 4939. [Link]

  • Patil, S. A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Retrieved from [Link]

  • Bandarage, U. K., et al. (2018). Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]

  • Zhang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Retrieved from [Link]

Sources

The Biological Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active compounds. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 1H-pyrrolo[2,3-b]pyridine derivatives, with a focus on their role as potent inhibitors of key cellular targets. We will delve into the causality behind their mechanisms of action, present quantitative data, and provide detailed experimental protocols for their evaluation, offering field-proven insights for researchers in drug discovery and development.

The 1H-Pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine scaffold is an isostere of indole, where the carbon at position 7 is replaced by a nitrogen atom. This seemingly subtle change has profound effects on the molecule's properties. The introduction of the pyridine nitrogen atom acts as a hydrogen bond acceptor, altering the molecule's electrostatic potential and allowing for novel interactions with biological targets. This scaffold's rigid bicyclic structure provides a robust framework for the attachment of various substituents, enabling fine-tuning of steric and electronic properties to achieve desired potency and selectivity. These characteristics have led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including kinase inhibition, anticancer, anti-inflammatory, antiviral, and antimicrobial effects.

Kinase Inhibitory Activity: A Dominant Therapeutic Application

One of the most significant areas of success for 1H-pyrrolo[2,3-b]pyridine derivatives is in the realm of kinase inhibition. The scaffold's ability to mimic the purine core of ATP allows these compounds to effectively compete for the ATP-binding site of various kinases, leading to the modulation of critical signaling pathways implicated in disease.[1]

Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine-mediated immune and inflammatory responses through the JAK-STAT signaling pathway.[2][3] Dysregulation of this pathway is associated with a range of autoimmune diseases and cancers.[3]

Mechanism of Action: The JAK-STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[4] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] JAKs subsequently phosphorylate the STATs, which then dimerize and translocate to the nucleus to regulate gene expression.[2][4] 1H-pyrrolo[2,3-b]pyridine-based JAK inhibitors function by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade and subsequent downstream signaling.[1]

Key Examples of 1H-Pyrrolo[2,3-b]pyridine-based JAK Inhibitors:

CompoundTarget(s)IC50 (nM)Therapeutic Area
Tofacitinib JAK1, JAK3 > JAK2JAK1: 1, JAK2: 20, JAK3: 5Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
Compound 14c JAK315Immunosuppression

Data sourced from multiple studies.[5][6]

Signaling Pathway Visualization: The JAK-STAT Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK CytokineReceptor->JAK1 2. Activation STAT1 STAT (inactive) CytokineReceptor->STAT1 4. STAT Recruitment JAK1->CytokineReceptor 3. Receptor Phosphorylation JAK2 JAK JAK1->JAK2 Trans-phosphorylation JAK1->STAT1 JAK2->JAK1 STAT_dimer STAT Dimer (active) STAT1->STAT_dimer STAT2 STAT (inactive) STAT2->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK1 Inhibition Gene Gene Transcription DNA->Gene 8. Gene Regulation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding & Dimerization

Caption: The JAK-STAT signaling cascade and the point of inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family consists of four tyrosine kinase receptors (FGFR1-4) that are crucial for cell proliferation, differentiation, and migration.[7] Aberrant FGFR signaling, often due to gene amplification, mutations, or translocations, is a known driver in various cancers.[8]

Mechanism of Action: Ligand (FGF) binding induces FGFR dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, promoting tumor growth and survival.[9][10] 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs act as ATP-competitive inhibitors, blocking the receptor's kinase activity and thereby inhibiting downstream oncogenic signaling.[11]

Key Examples of 1H-Pyrrolo[2,3-b]pyridine-based FGFR Inhibitors:

CompoundTarget(s)IC50 (nM)Target Indication
Compound 4h FGFR1, FGFR2, FGFR3FGFR1: 7, FGFR2: 9, FGFR3: 25Breast Cancer

Data sourced from a study by Su et al.[11]

Signaling Pathway Visualization: The FGFR Signaling Pathway

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FGFR->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K PI3K/AKT Pathway GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibition FGF FGF FGF->FGFR 1. Ligand Binding & Dimerization

Caption: Key FGFR signaling pathways and the point of inhibition.

Other Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to other kinase families:

  • Cyclin-Dependent Kinase 8 (CDK8): Derivatives have been developed as potent and selective type II CDK8 inhibitors for colorectal cancer.[12][13] One such compound exhibited an IC50 of 48.6 nM and was shown to downregulate the WNT/β-catenin signaling pathway.[13]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: This scaffold has been used to design highly selective ATM inhibitors that act as chemosensitizers in combination with agents like irinotecan for solid tumors.[9]

Beyond Kinase Inhibition: Other Biological Activities

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of cyclic nucleotides. PDE4, in particular, hydrolyzes cyclic AMP (cAMP), a key second messenger in inflammatory and immune cells. Inhibition of PDE4 has therapeutic potential for inflammatory conditions and central nervous system (CNS) disorders.[14][15][16]

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors, with IC50 values ranging from 0.11 to 1.1 µM.[17] Structure-activity relationship (SAR) studies revealed that the size and hydrophobicity of substituents on the amide portion are crucial for activity and selectivity.[17] These compounds have been shown to inhibit the release of pro-inflammatory cytokines like TNF-α from macrophages.[14]

Anticancer Activity

Beyond specific kinase targets, numerous 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated broad antiproliferative activity against various cancer cell lines.[18][19] For instance, certain derivatives have been investigated as inhibitors of Traf2 and Nck-interacting kinase (TNIK) in colorectal cancer cells.[19][20]

Antiviral and Antimicrobial Activity

The 7-azaindole scaffold has also been explored for its potential in combating infectious diseases.

  • Antiviral: Derivatives have been identified as inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor, a critical step in viral entry.[21] One compound, ASM-7, showed excellent antiviral activity in pseudovirus and native virus assays by binding to the S1-RBD-hACE2 interface and reducing binding affinity.[21] Other analogs have shown potential against influenza by targeting the PB2 subunit of the viral polymerase.

  • Antimicrobial: The scaffold has been incorporated into compounds with activity against both Gram-positive and Gram-negative bacteria.[22] Some studies suggest that the antibacterial mechanism of action for certain pyrrole-containing compounds involves the inhibition of DNA gyrase.[23]

Key Experimental Protocols

The evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives relies on robust and validated assay systems. Below are detailed, step-by-step methodologies for two fundamental assays in this field.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of an inhibitor to a kinase. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.[11][12]

Materials:

  • Kinase of interest (e.g., JAK3, FGFR1)

  • Europium (Eu)-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-His)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)

  • Control inhibitor (e.g., Staurosporine)

  • Assay Buffer (e.g., 1X Kinase Buffer A)

  • 384-well, low-volume microplate

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: a. Prepare a serial dilution of the test compounds and control inhibitor in 100% DMSO. b. Create a 3X intermediate dilution of each compound concentration by adding the DMSO stock to the Assay Buffer.

  • Reagent Preparation: a. Prepare a 3X Kinase/Antibody mixture in Assay Buffer at the final desired concentrations (e.g., 15 nM kinase, 6 nM antibody). b. Prepare a 3X Tracer solution in Assay Buffer at its final desired concentration (determined by prior tracer titration experiments).

  • Assay Execution (15 µL final volume): a. To each well of the 384-well plate, add 5 µL of the 3X intermediate compound dilution. b. Add 5 µL of the 3X Kinase/Antibody mixture to each well. c. Add 5 µL of the 3X Tracer solution to each well.

  • Incubation and Measurement: a. Mix the plate gently on a plate shaker. b. Cover the plate to prevent evaporation and incubate at room temperature for 1 hour, protected from light. c. Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation around 340 nm.

  • Data Analysis: a. Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). b. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow Visualization: LanthaScreen™ Kinase Binding Assay

LanthaScreen_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup (per well) cluster_read 3. Incubation & Reading cluster_analysis 4. Data Analysis A Prepare 3X Test Compound Dilutions D Add 5 µL of 3X Compound A->D B Prepare 3X Kinase/Antibody Mixture E Add 5 µL of 3X Kinase/Ab Mix B->E C Prepare 3X Tracer Solution F Add 5 µL of 3X Tracer C->F G Mix and Incubate 1 hour at RT F->G H Read TR-FRET (Ex: 340nm, Em: 620/665nm) G->H I Calculate Emission Ratio (665nm / 620nm) H->I J Plot Dose-Response Curve & Determine IC50 I->J

Sources

Exploring the Structure-Activity Relationship of 2-Methyl-7-Azaindole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-7-azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the realm of kinase inhibitor discovery. Its unique electronic properties and ability to form key hydrogen bond interactions with protein targets have made it a cornerstone for the development of numerous clinical candidates and approved drugs. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 2-methyl-7-azaindole derivatives, offering insights into the rational design of potent and selective therapeutic agents.

The 2-Methyl-7-Azaindole Core: A Foundation for Potent Bioactivity

The 7-azaindole ring system, a bioisostere of indole, offers distinct advantages in drug design. The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, mimicking the adenine core of ATP and enabling strong interactions with the hinge region of many kinases.[1] The pyrrole -NH group serves as a hydrogen bond donor, further anchoring the molecule in the active site.[1]

The introduction of a methyl group at the 2-position provides a crucial metabolic block. This substitution can prevent oxidation by enzymes such as aldehyde oxidase, which is a common metabolic pathway for unsubstituted 7-azaindoles, thereby improving the pharmacokinetic profile of the resulting compounds. While this modification can sometimes lead to a slight decrease in potency, the metabolic stability it confers is often a worthwhile trade-off in drug development.

Synthetic Pathways to the 2-Methyl-7-Azaindole Scaffold

The construction of the 2-methyl-7-azaindole core and its subsequent diversification are critical steps in exploring its SAR. Several synthetic strategies have been developed, with the choice of route often depending on the desired substitution pattern.

A common and effective method involves a two-step process starting from 2-amino-3-methylpyridine. The first step is an acylation reaction with acetic anhydride to yield 2-acetamido-3-methylpyridine. This intermediate then undergoes a cyclization reaction, often mediated by a strong base like sodium amide, to form the 2-methyl-7-azaindole ring.[2] This method is advantageous due to readily available starting materials, relatively mild reaction conditions, and good overall yields.[2]

Another versatile approach for generating 2-substituted 7-azaindoles, including the 2-methyl derivative, involves a palladium-catalyzed Sonogashira coupling of 2-amino-3-iodopyridine with an appropriate alkyne, followed by a cyclization step.[3] This strategy allows for the introduction of a wide variety of substituents at the 2-position.

Experimental Protocol: Synthesis of 2-Methyl-7-Azaindole [2]

  • Step 1: Acylation of 2-amino-3-methylpyridine.

    • To a solution of 2-amino-3-methylpyridine in a suitable solvent such as toluene, add acetic anhydride (1-3 molar equivalents).

    • Heat the reaction mixture at a temperature between 60-80°C for 1-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the product, 2-acetamido-3-methylpyridine, through appropriate workup and purification procedures.

  • Step 2: Cyclization to 2-methyl-7-azaindole.

    • In a suitable high-boiling solvent like N-methylaniline, dissolve the 2-acetamido-3-methylpyridine from the previous step.

    • Add sodium amide (1-5 molar equivalents) to the solution.

    • Heat the reaction mixture to 200-300°C for 10-120 minutes.

    • After cooling, quench the reaction and perform an extractive workup to isolate the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 2-methyl-7-azaindole.

Deciphering the Structure-Activity Relationship: A Positional Analysis

The biological activity of 2-methyl-7-azaindole derivatives can be finely tuned by introducing various substituents at different positions of the bicyclic core. A systematic exploration of these modifications is key to optimizing potency, selectivity, and pharmacokinetic properties. A recent review highlights that positions 1, 3, and 5 of the 7-azaindole ring are particularly important for derivatization to develop effective anticancer agents.[4]

Modifications at the C3-Position: A Gateway to Potency

The C3-position of the 2-methyl-7-azaindole scaffold is a primary site for modification to enhance biological activity. Introduction of aryl and heteroaryl groups at this position has proven to be a particularly fruitful strategy in the development of kinase inhibitors.

A study on 7-azaindole-chalcone hybrids as potential protein kinase inhibitors revealed that substitutions on the chalcone moiety, which is attached at the C3-position, significantly impact activity. For instance, compounds with a 4-fluorophenyl or a 4-(trifluoromethyl)phenyl group on the chalcone demonstrated potent inhibition of Haspin kinase, with IC50 values in the sub-micromolar range.[5]

In a series of C3,C6-diaryl 7-azaindoles evaluated as HIV-1 integrase inhibitors, para-substitution on the C3-aryl ring was found to be crucial for enhanced activity.[2] Specifically, a para-methyl substituent on the C3-phenyl ring led to a significant increase in strand transfer inhibition compared to the unsubstituted phenyl analog.[2]

CompoundC3-SubstituentC6-Substituent% Strand Transfer Inhibition (at 10 µM)[2]Cytotoxicity IC50 (µM)[2]
10a PhenylH145.53
10b 4-MethylphenylH~4215.21
11a PhenylPhenyl~28>200
11d 4-MethoxyphenylPhenyl7249.32
11f 4-Methoxyphenyl4-Fluorophenyl71>200

This table summarizes the structure-activity relationship for C3 and C6 substituted 7-azaindole derivatives as HIV-1 integrase inhibitors.

Modifications at the C5-Position: Influencing Selectivity and Physicochemical Properties

The C5-position of the 2-methyl-7-azaindole ring offers another avenue for modulating the pharmacological profile of these derivatives. Substitutions at this position can influence not only potency but also selectivity against different biological targets and can be used to fine-tune physicochemical properties such as solubility.

For instance, in the development of Erk5 kinase inhibitors, various substitutions were explored on a piperidine ring connected to the 7-azaindole core, with the point of attachment and substitution pattern influencing the anti-proliferative activity.[6] While this study did not focus exclusively on 2-methyl analogs, it underscores the importance of exploring substitutions that extend from the core scaffold.

The Role of the N1-Pyrrole Hydrogen: A Key Interaction Point

The hydrogen atom on the pyrrole nitrogen (N1) of the 7-azaindole ring plays a critical role in the binding of these inhibitors to their target proteins, often participating in a key hydrogen bond with the kinase hinge region.[1] Consequently, substitution at this position can have a profound impact on biological activity.

While in some cases, N1-alkylation can be tolerated or even lead to improved cell permeability, it often disrupts the crucial hydrogen bonding interaction, resulting in a loss of potency. The decision to substitute at the N1-position must be carefully considered based on the specific target and the desired pharmacological profile.

Visualizing SAR: From Molecular Interactions to Discovery Workflow

The intricate relationships between chemical structure and biological activity can be effectively visualized using diagrams. The following Graphviz diagrams illustrate the key SAR principles for 2-methyl-7-azaindole derivatives and a typical workflow for their discovery and optimization.

SAR_Summary cluster_C3 C3-Position cluster_C5 C5-Position cluster_N1 N1-Position Core 2-Methyl-7-Azaindole Core C3 Aryl/Heteroaryl Substitution Core->C3 C5 Various Substituents Core->C5 N1 NH Group Core->N1 Potency Increased Potency C3->Potency Generally Selectivity Modulated Selectivity & Physicochemical Properties C5->Selectivity Hinge_Binding Key H-Bond with Kinase Hinge N1->Hinge_Binding

Caption: Key SAR takeaways for 2-methyl-7-azaindole derivatives.

Drug_Discovery_Workflow Start Scaffold Selection: 2-Methyl-7-Azaindole Synthesis Synthesis of Analog Library (Varying R1, R2, R3) Start->Synthesis Screening Primary Biological Screening (e.g., Kinase Inhibition Assay) Synthesis->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Lead_Opt Lead Optimization (Potency, Selectivity, PK/PD) SAR_Analysis->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A typical drug discovery workflow for 2-methyl-7-azaindole derivatives.

Experimental Protocols for Biological Characterization

The evaluation of the biological activity of 2-methyl-7-azaindole derivatives requires robust and reproducible bioassays. The following are representative protocols for a kinase inhibition assay and a cell-based proliferation assay.

Kinase Inhibition Assay (e.g., using NanoBRET™ Technology)[1]
  • Cell Culture: Culture cells expressing the kinase of interest fused to NanoLuc® luciferase.

  • Compound Preparation: Prepare serial dilutions of the 2-methyl-7-azaindole test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Seed the cells in a multi-well assay plate and allow them to attach overnight.

  • Compound Addition: Add the test compound dilutions to the cells.

  • Tracer Addition: Add a fixed concentration of the cell-permeable NanoBRET™ fluorescent tracer to the wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours).

  • Detection: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.

  • Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a suitable plate reader.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 value for each test compound.

Cell Proliferation Assay (MTT Assay)[6]
  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-methyl-7-azaindole derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Conclusion and Future Directions

The 2-methyl-7-azaindole scaffold continues to be a highly valuable starting point for the design of novel therapeutics. The insights gained from extensive SAR studies have provided a clear roadmap for optimizing the potency, selectivity, and drug-like properties of these derivatives. The C3-position remains a key handle for achieving high potency, while modifications at the C5-position can be exploited to fine-tune selectivity and physicochemical characteristics. The integrity of the N1-pyrrole hydrogen is often crucial for maintaining high-affinity binding to kinase targets.

Future research in this area will likely focus on the exploration of novel and diverse substitutions at these key positions to address unmet medical needs. The application of advanced computational methods, such as free energy perturbation (FEP) calculations, in conjunction with traditional medicinal chemistry approaches, will undoubtedly accelerate the discovery of next-generation 2-methyl-7-azaindole-based drugs with superior efficacy and safety profiles.

References

Sources

Methodological & Application

Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine: A Detailed Protocol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine, a key building block in modern drug discovery. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its role in the development of kinase inhibitors and other therapeutic agents.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and strategic considerations for each step. The protocol is structured to ensure reproducibility and high yield, starting from the construction of the 2-methyl-7-azaindole core, followed by functionalization at the C3 position, and culminating in the final amine product.

Introduction

The 7-azaindole nucleus is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution can enhance solubility, improve metabolic stability, and provide an additional hydrogen bond donor/acceptor site, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The target molecule, 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine, incorporates this valuable scaffold with a flexible ethanamine side chain at the 3-position, a common motif for engaging with biological targets. This document outlines a robust and logical three-step synthesis to obtain this compound with high purity.

Overall Synthetic Scheme

The synthesis proceeds through three main stages:

  • Mannich Reaction: Introduction of a dimethylaminomethyl group at the C3 position of 2-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Cyanation: Conversion of the resulting "gramine" intermediate to the corresponding 3-acetonitrile derivative.

  • Reduction: Reduction of the nitrile functionality to the desired primary amine.

Synthesis_Workflow Start 2-Methyl-1H-pyrrolo[2,3-b]pyridine Intermediate1 N,N-dimethyl-1-(2-methyl-1H- pyrrolo[2,3-b]pyridin-3-yl)methanamine (Gramine Intermediate) Start->Intermediate1 Mannich Reaction (HCHO, HN(CH3)2) Intermediate2 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile Intermediate1->Intermediate2 Cyanation (NaCN or KCN) FinalProduct 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine Intermediate2->FinalProduct Reduction (LiAlH4 or H2/Catalyst)

Caption: Overall synthetic workflow for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine.

Detailed Experimental Protocol

Part 1: Synthesis of N,N-dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (Gramine Intermediate)

The Mannich reaction is a classic method for the C-alkylation of electron-rich heterocycles like indoles and azaindoles.[4][5] It proceeds via an electrophilic iminium ion, which is attacked by the nucleophilic C3 position of the 7-azaindole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Methyl-1H-pyrrolo[2,3-b]pyridine132.1610.01.32 g
Dimethylamine (40% aq. solution)45.0815.01.69 mL
Formaldehyde (37% aq. solution)30.0312.00.97 mL
Acetic Acid60.05-20 mL
Sodium Hydroxide (5M aq. solution)40.00-As needed
Ethyl Acetate88.11-100 mL
Brine--30 mL
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • To a 100 mL round-bottom flask, add 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.32 g, 10.0 mmol) and acetic acid (20 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add dimethylamine solution (1.69 mL, 15.0 mmol) dropwise, maintaining the internal temperature below 10 °C.

  • Following the dimethylamine addition, add formaldehyde solution (0.97 mL, 12.0 mmol) dropwise, again ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

  • Pour the reaction mixture into a beaker containing crushed ice (approx. 50 g).

  • Basify the mixture to a pH of 12 by the slow addition of 5M sodium hydroxide solution while stirring in an ice bath.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude gramine intermediate as an oil or a low-melting solid. The product is often used in the next step without further purification.

Part 2: Synthesis of 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

This step involves the displacement of the dimethylamino group of the gramine intermediate with a cyanide anion. The reaction proceeds via the formation of a more stable quaternary ammonium salt in situ, which is then readily displaced.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Crude N,N-dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine189.26~10.0From Part 1
Sodium Cyanide (NaCN)49.0120.00.98 g
Ethanol46.07-55 mL
Water18.02-6 mL
Iodomethane141.9426.01.62 mL
Saturated Sodium Bicarbonate Solution--50 mL
Ethyl Acetate88.11-150 mL
Brine--50 mL
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude gramine intermediate from Part 1 in a mixture of ethanol (55 mL) and water (5.5 mL).

  • In a separate flask, dissolve sodium cyanide (0.98 g, 20.0 mmol) in water (6 mL). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Add the sodium cyanide solution to the solution of the gramine intermediate.

  • Add iodomethane (1.62 mL, 26.0 mmol) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 16 hours. The reaction may become thick with a precipitate.

  • Quench the reaction by adding saturated sodium bicarbonate solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile as a solid.

Part 3: Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine

The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[6][7] Alternatively, catalytic hydrogenation can be employed.[7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile171.205.00.86 g
Lithium Aluminum Hydride (LiAlH₄)37.9510.00.38 g
Anhydrous Tetrahydrofuran (THF)72.11-50 mL
Water18.02-0.4 mL
15% Sodium Hydroxide Solution--0.4 mL
Water18.02-1.2 mL
Diethyl Ether74.12-100 mL
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • To a dry 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add lithium aluminum hydride (0.38 g, 10.0 mmol) and anhydrous THF (20 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (0.86 g, 5.0 mmol) in anhydrous THF (30 mL) and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Quench the reaction carefully by the sequential dropwise addition of water (0.4 mL), 15% sodium hydroxide solution (0.4 mL), and finally water (1.2 mL) (Fieser workup).

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with diethyl ether or THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine.

  • The product can be further purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing a small percentage of ammonium hydroxide) or by crystallization of a salt (e.g., hydrochloride or maleate).

Characterization and Data Analysis

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.

Analytical_Workflow CrudeProduct Crude Product Purification Purification (Chromatography/Crystallization) CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct Analysis Structural & Purity Analysis PureProduct->Analysis NMR ¹H & ¹³C NMR Analysis->NMR Structure MS Mass Spectrometry (MS) Analysis->MS Molecular Weight HPLC HPLC/UPLC Analysis->HPLC Purity

Caption: Analytical workflow for product validation.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To determine the purity of the final compound.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine. By following these procedures, researchers in medicinal chemistry and drug development can efficiently produce this valuable building block for the creation of novel therapeutic agents. The described methods are based on well-established chemical transformations and are amenable to scale-up with appropriate safety considerations.

References

  • Khaled M.H. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.
  • Aarhus, I. L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(10), 2398. Available at: [Link]

  • Yuan, Y., et al. (2021). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Catalysts, 11(10), 1195. Available at: [Link]

  • Matsumoto, K., & Uchida, T. (1984). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. HETEROCYCLES, 22(10), 2215.
  • ECHEMI. (n.d.). 4414-87-3, 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile Formula.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). Available at: [Link]

  • Nagy, L., et al. (2020). Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. ChemistrySelect, 5(2), 543-549. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • B-Ali, A., et al. (2018). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Scientific Reports, 8(1), 1-8. Available at: [Link]

  • Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1). Available at: [Link]

  • Shah, P., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(23), 7128. Available at: [Link]

  • Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1457-1475. Available at: [Link]

  • Al-Gharabli, S. I., et al. (2015). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1109-1114. Available at: [Link]

  • Vedantu. (n.d.). Acetonitrile on reduction gives A ethanamine B propanamine class 12 chemistry CBSE. Retrieved from [Link]

  • Vedantu. (n.d.). Acetonitrile on reduction gives Aethanamine B propanamine class 12 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of aromatic nitriles and dinitriles with nickel compounds. Retrieved from [Link]

  • Beller, M., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Chemical Reviews, 114(10), 5280-5312. Available at: [Link]

  • He, S., et al. (2019). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. Catalysts, 9(11), 941. Available at: [Link]

  • Professor Dave Explains. (2020, February 7). Enantioselective Hydrogenation of Carbonyls and Imines [Video]. YouTube. Retrieved from [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. Available at: [Link]

Sources

Using 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine in a JAK3 kinase assay

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the utilization of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine and its analogs for the characterization of Janus Kinase 3 (JAK3) activity. This document provides the scientific context, assay principles, and detailed experimental protocols for researchers in immunology, oncology, and drug development.

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in cytokine-mediated signal transduction, making them critical regulators of the immune system.[1] This family consists of four members: JAK1, JAK2, JAK3, and TYK2.[2][3] Specifically, JAK3 is predominantly expressed in hematopoietic cells and is essential for the development and function of lymphocytes.[4] Its restricted expression pattern and critical role in immune signaling have made it a highly attractive therapeutic target for autoimmune diseases, transplant rejection, and certain cancers.[1][5]

The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[6][7] Compounds such as 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine represent a class of small molecules designed to target the ATP-binding site of kinases. Evaluating the potency and selectivity of these compounds against JAK3 is a crucial step in the drug discovery process.

This application note serves as a comprehensive guide for researchers, providing a detailed theoretical background and two distinct, validated protocols for assessing the inhibitory activity of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine against JAK3.

Scientific Background

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a primary mechanism for transducing signals from a multitude of cytokines and growth factors, thereby regulating processes like cell proliferation, differentiation, survival, and immunity.[2][8] The cascade is elegantly direct:

  • Ligand Binding: A cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization or multimerization.[9]

  • JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other via trans-phosphorylation.[3]

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10] STATs are recruited to these sites and are subsequently phosphorylated by the JAKs.[10]

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[8]

  • Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[8]

Dysregulation of this pathway is implicated in a wide range of diseases, including inflammatory conditions and malignancies.[9][10]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3_inactive JAK3 Receptor->JAK3_inactive 2. Activation STAT_inactive STAT Receptor->STAT_inactive 4. STAT Recruitment JAK3_active p-JAK3 JAK3_inactive->JAK3_active Trans-phosphorylation JAK3_active->Receptor 3. Receptor Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active 5. STAT Phosphorylation STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 8. Transcription

Figure 1: The JAK-STAT Signaling Pathway.
Principles of Kinase Activity Measurement

To quantify the inhibitory effect of a compound on JAK3, it is essential to measure the enzyme's activity. Two robust, high-throughput methods are detailed in this note: a luminescent-based activity assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay.

  • ADP-Glo™ Kinase Assay (Luminescent Activity Assay): This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[11][12] It is a universal method applicable to virtually any kinase.[13] The process involves two steps: first, after the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. Second, a detection reagent is added to convert the ADP produced into ATP, which then fuels a luciferase/luciferin reaction to generate light.[14] The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity.[4]

  • LanthaScreen™ Eu Kinase Binding Assay (TR-FRET Competition Assay): This assay measures the binding of an inhibitor to the kinase's ATP pocket.[15] It relies on the principle of FRET between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive "tracer" that binds to the kinase's active site.[16] When both are bound, FRET is high. A test compound that competes with the tracer for the ATP binding site will displace it, leading to a decrease in the FRET signal.[15] This provides a direct measure of the compound's binding affinity for the kinase.

Protocol 1: JAK3 Inhibition Assay using ADP-Glo™ Technology

This protocol details the measurement of JAK3 kinase activity by quantifying ADP production. It is ideal for determining the IC₅₀ value of inhibitors like 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine.

Materials and Reagents
ReagentRecommended SourceCatalog No.
JAK3 Kinase Enzyme SystemPromegaV4051
ADP-Glo™ Kinase AssayPromegaV9101
2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamineCustom Synthesis/VendorN/A
ATP, 10 mMPromegaV9151
Dithiothreitol (DTT)Major SupplierN/A
Dimethyl Sulfoxide (DMSO), ACS GradeMajor SupplierN/A
White, Opaque 96-well or 384-well PlatesMajor SupplierN/A
Multichannel Pipettes and Plate LuminometerN/AN/A
Experimental Workflow

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep_inhibitor Prepare Inhibitor Serial Dilutions in 1X Kinase Buffer + DMSO add_inhibitor 1. Add 5 µL Inhibitor/Control to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare 2X JAK3 Enzyme Solution in 1X Kinase Buffer add_enzyme 2. Add 2.5 µL 2X JAK3 Enzyme (Initiate Pre-incubation) prep_enzyme->add_enzyme prep_substrate Prepare 2X Substrate/ATP Solution in 1X Kinase Buffer add_substrate 3. Add 2.5 µL 2X Substrate/ATP (Initiate Kinase Reaction) prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate_kinase Incubate at RT for 60 min add_substrate->incubate_kinase add_adpglo 4. Add 10 µL ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate at RT for 40 min add_adpglo->incubate_adpglo add_kdr 5. Add 20 µL Kinase Detection Reagent (Convert ADP to ATP & Generate Light) incubate_adpglo->add_kdr incubate_kdr Incubate at RT for 30 min add_kdr->incubate_kdr read_lum 6. Read Luminescence incubate_kdr->read_lum LanthaScreen_Workflow cluster_prep Preparation cluster_reaction Binding Reaction & Detection prep_inhibitor Prepare 4X Inhibitor Serial Dilutions in 1X Buffer + DMSO add_inhibitor 1. Add 4 µL 4X Inhibitor/Control to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare 2X Kinase/Eu-Antibody Mix in 1X Buffer add_enzyme_ab 2. Add 8 µL 2X Kinase/Antibody Mix prep_enzyme->add_enzyme_ab prep_tracer Prepare 4X Kinase Tracer Solution in 1X Buffer add_tracer 3. Add 4 µL 4X Tracer Solution prep_tracer->add_tracer add_inhibitor->add_enzyme_ab add_enzyme_ab->add_tracer incubate_mix Mix, Cover, and Incubate at RT for 60 min add_tracer->incubate_mix read_fret 4. Read TR-FRET Signal incubate_mix->read_fret

Figure 3: LanthaScreen™ Assay Experimental Workflow.
Step-by-Step Protocol

1. Reagent Preparation:

  • 1X Kinase Buffer A: Prepare the 1X buffer from the 5X stock (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). [16]* Inhibitor Stock and Dilutions: Prepare a 10 mM stock solution in 100% DMSO. Create a 4X working concentration serial dilution series in 1X Kinase Buffer A with a constant percentage of DMSO.

  • Kinase/Antibody Mix: Prepare a 2X working solution of the tagged JAK3 enzyme and the corresponding Eu-labeled antibody in 1X Kinase Buffer A. [16]Optimal concentrations (e.g., 5-10 nM kinase, 2-5 nM antibody) should be determined from prior optimization experiments. Note: Centrifuge the antibody vial at ~10,000 x g for 10 minutes before use to pellet any aggregates. [17][18]* Tracer Solution: Prepare a 4X working solution of the Kinase Tracer in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's Kd for the kinase. [17] 2. Assay Procedure (384-well plate format):

  • Add 4 µL of each 4X inhibitor dilution to the appropriate wells of a black, low-volume 384-well plate. [16]2. Add 8 µL of the 2X Kinase/Antibody mixture to all wells. [16]3. Add 4 µL of the 4X Tracer solution to all wells. The final reaction volume will be 16 µL. [16]4. Mix the plate on a shaker for 30-60 seconds.

  • Cover the plate to protect it from light and evaporation, and incubate at room temperature for 60 minutes.

  • Read the plate on a TR-FRET enabled plate reader. Set the excitation to 340 nm and read emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor). [15]

Data Analysis and Interpretation

  • Calculate Percent Inhibition: For both assays, first, correct the data by subtracting the background (no enzyme/no FRET controls). Then, calculate the percent inhibition for each inhibitor concentration using the following formula:

    • % Inhibition = 100 x (1 - [(Signalinhibitor - Signalmin) / (Signalmax - Signalmin)])

    • Where Signal_max is the 100% activity control (DMSO only) and Signal_min is the 0% activity control (high concentration of a potent inhibitor).

  • Determine IC₅₀ Value: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity or tracer binding.

Sample Data Representation
Inhibitor Conc. [nM]% Inhibition (ADP-Glo)% Inhibition (LanthaScreen)
0.12.54.1
110.212.5
1048.951.3
10091.593.8
100098.299.1
Calculated IC₅₀ 10.5 nM 9.6 nM

Conclusion

The protocols described provide robust and reliable methods for characterizing the inhibitory potential of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine against JAK3. The ADP-Glo™ assay offers a direct measure of catalytic inhibition, while the LanthaScreen™ assay provides complementary data on binding affinity to the ATP site. By employing these high-throughput screening technologies, researchers can efficiently determine inhibitor potency, perform structure-activity relationship (SAR) studies, and advance the development of novel and selective JAK3 inhibitors for the treatment of immune-mediated diseases.

References

  • Wikipedia. JAK-STAT signaling pathway. [Online] Available at: [Link].

  • Arbouzova, N. I., & Zeidler, M. P. (2006). The JAK/STAT Pathway. CSH Perspectives in Biology. [Online] Available at: [Link].

  • Sino Biological. Jak-Stat Signaling Pathway. [Online] Available at: [Link].

  • Creative Diagnostics. JAK-STAT Signaling Pathway. [Online] Available at: [Link].

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of cell signaling. Journal of Cell Science. [Online] Available at: [Link].

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Online] Available at: [Link].

  • East Port Praha. Technologies to Study Kinases. [Online] Available at: [Link].

  • BPS Bioscience. JAK3 (Janus Kinase 3) Assay Kit. [Online] Available at: [Link].

  • BellBrook Labs. JAK3 Activity Assay | Inhibitor Screening Application. [Online] Available at: [Link].

  • Nakashima, T., et al. (2014). Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Online] Available at: [Link].

  • Nakashima, T., et al. (2014). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Online] Available at: [Link].

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. [Online] Available at: [Link].

  • Thorarensen, A., et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor... PubMed. [Online] Available at: [Link].

  • Li, Y., et al. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. MDPI. [Online] Available at: [Link].

  • Aarhus, S. A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Online] Available at: [Link].

  • Beshore, D. C., et al. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Online] Available at: [Link].

  • Hilmy, K. M. H., et al. (2023). (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Online] Available at: [Link].

Sources

Application Notes & Protocols: Leveraging 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine and its Analogs in the Interrogation of FGFR Signaling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

I. Foundational Understanding: The FGFR Signaling Axis and the Promise of 1H-pyrrolo[2,3-b]pyridine Derivatives

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis. This signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to their cognate FGFRs, leading to receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation cascade triggers the recruitment of downstream signaling effectors, activating key pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are fundamental for normal cellular function.

However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a well-established oncogenic driver in a variety of human cancers. This has rendered FGFRs as highly attractive targets for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a privileged structure in the design of potent and selective FGFR inhibitors[1][2][3][4][5]. The nitrogen atom in the pyridine ring of this scaffold often forms a key hydrogen bond interaction with the hinge region of the kinase domain, a critical feature for potent inhibition[5].

While specific biological data for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine in the context of FGFR inhibition is not extensively documented in publicly available literature, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated significant promise. For instance, a notable derivative from this class, herein referred to as Compound 4h , has been shown to be a potent inhibitor of multiple FGFR isoforms[5][6][7].

This document will serve as a comprehensive guide for utilizing 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine and its analogs for studying FGFR signaling. We will use the publicly available data for the representative potent inhibitor, Compound 4h, to illustrate the experimental principles and expected outcomes.

II. Visualizing the Mechanism: The FGFR Signaling Pathway and Point of Inhibition

To effectively design experiments, a clear understanding of the signaling pathway is paramount. The following diagram illustrates the canonical FGFR signaling cascade and the strategic point of intervention for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FGFR->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, etc.) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression PKC PKC PLCg->PKC PKC->Gene_Expression Inhibitor 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine (or analog) Inhibitor->FGFR Inhibition

Caption: FGFR Signaling and Inhibition by 1H-pyrrolo[2,3-b]pyridines.

III. Quantitative Profile of a Representative Inhibitor

The following table summarizes the inhibitory activity of a potent 1H-pyrrolo[2,3-b]pyridine derivative, Compound 4h, against various FGFR isoforms. This data is crucial for selecting appropriate concentrations for in vitro and cell-based assays.

Target KinaseIC50 (nM)Reference
FGFR17[5][6][7]
FGFR29[5][6][7]
FGFR325[5][6][7]
FGFR4712[5][6][7]

Note: The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. The lower the IC50, the more potent the inhibitor.

IV. Experimental Workflows and Protocols

A logical and systematic approach is essential for characterizing the effects of a novel inhibitor on FGFR signaling. The following workflow provides a roadmap for a comprehensive investigation.

Experimental_Workflow A Biochemical Kinase Assay B Cellular Proliferation Assay A->B Confirm Cellular Activity C Western Blot Analysis of FGFR Phosphorylation B->C Validate Target Engagement D Western Blot Analysis of Downstream Signaling C->D Assess Pathway Inhibition E Cell Migration/Invasion Assay D->E Evaluate Functional Effects F In Vivo Xenograft Studies E->F Determine In Vivo Efficacy

Caption: A Stepwise Experimental Workflow for Inhibitor Characterization.

Protocol 1: In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine or its analogs on the enzymatic activity of recombinant FGFR kinases.

Principle: This assay measures the phosphorylation of a synthetic peptide substrate by a purified FGFR kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases

  • Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine or analog) dissolved in DMSO

  • Detection reagents (e.g., HTRF® KinEASE™-STK S1 kit or similar)

  • 384-well low-volume white plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 4 µL of a solution containing the FGFR kinase and the biotinylated peptide substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP in kinase reaction buffer. The final concentrations of kinase, substrate, and ATP should be optimized for each FGFR isoform.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of the detection reagent mixture (containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate).

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Data Acquisition: Read the plate on a compatible plate reader according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

Objective: To assess the effect of the test compound on the proliferation of cancer cell lines with known FGFR alterations.

Principle: This assay measures the number of viable cells after treatment with the test compound for a defined period. A common method is the use of a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of cell viability.

Materials:

  • Cancer cell line with known FGFR amplification, mutation, or fusion (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 mutation)

  • Appropriate cell culture medium and supplements

  • Test compound dissolved in DMSO

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control. Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of FGFR Phosphorylation and Downstream Signaling

Objective: To determine if the test compound inhibits the phosphorylation of FGFR and its downstream signaling proteins in a cellular context.

Principle: Cells are treated with the test compound, and then cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the proteins of interest.

Materials:

  • Cancer cell line with active FGFR signaling

  • Test compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if ligand-induced activation is to be studied.

    • Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

    • If applicable, stimulate the cells with an appropriate FGF ligand (e.g., 20 ng/mL FGF2) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with antibodies against total proteins (e.g., anti-FGFR, anti-ERK) to confirm equal loading.

V. Concluding Remarks and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of potent and selective FGFR inhibitors. While direct biological data for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is limited, the protocols and principles outlined in this guide provide a robust framework for its evaluation, as well as for the characterization of other analogs within this chemical series. A systematic approach, beginning with biochemical assays and progressing to cellular and potentially in vivo models, will be crucial in elucidating the therapeutic potential of these compounds in FGFR-driven malignancies. Further structure-activity relationship (SAR) studies on this scaffold could lead to the discovery of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

VI. References

  • Zhang, Y., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B, 9(2), 351-368. [Link]

  • Zhang, Y., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(11), 2772. [Link]

  • Lee, H., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7278-7295. [Link]

  • Pan, C., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ResearchGate. [Link]

  • Besse, S., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(4), 5491-5539. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Pan, C., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]

  • Dranowix, J. E., et al. (2000). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 43(24), 4581-4592. [Link]

  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • Narva, S., et al. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. [Link]

  • Li, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117268. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • El-Gazzar, A. R. A., et al. (2025). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate. [Link]

  • Zhang, D., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 673-678. [Link]

  • Yamamoto, T., et al. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

Sources

Application Notes and Protocols: In Vitro Evaluation of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Pyrrolo[2,3-b]pyridine Derivative in Breast Cancer

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Recent studies have highlighted the potential of derivatives of this scaffold as potent anticancer agents, demonstrating efficacy against various cancer cell lines, including those of breast cancer.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of critical signaling pathways involved in tumor progression.[1][3] Specifically, derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 8 (CDK8), both of which are implicated in the pathogenesis of breast cancer.[1][2][3]

This document provides a comprehensive guide for the in vitro evaluation of a novel derivative, 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine (herein referred to as Compound X), in breast cancer cell lines. We will detail the experimental protocols to assess its impact on cell viability, apoptosis, and cell migration, key hallmarks of cancer. Furthermore, we will outline a workflow to investigate the potential modulation of the PI3K/Akt and MAPK signaling pathways, which are frequently dysregulated in breast cancer.[4][5]

Experimental Design and Workflow

A systematic in vitro evaluation of a novel compound is crucial to understanding its therapeutic potential. The following workflow provides a logical progression from assessing general cytotoxicity to elucidating the underlying mechanisms of action.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_data Phase 3: Data Analysis & Interpretation Cell_Culture Breast Cancer Cell Line Culture (e.g., MCF-7, MDA-MB-231, SK-BR-3) MTT_Assay Cell Viability Assay (MTT) Determine IC50 Value Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Migration_Invasion_Assay Cell Migration & Invasion Assays (Wound Healing & Transwell) MTT_Assay->Migration_Invasion_Assay Western_Blot Western Blot Analysis (Signaling Pathway Profiling) MTT_Assay->Western_Blot Data_Analysis Comprehensive Data Analysis & Conclusion Apoptosis_Assay->Data_Analysis Migration_Invasion_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 1: A typical workflow for the in vitro anticancer drug screening of Compound X.

Part 1: Assessment of Cytotoxicity in Breast Cancer Cell Lines

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[6] This assay measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt MTT to a purple formazan product.[6]

Protocol 1: MTT Cell Viability Assay

Principle: The MTT assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT reagent to formazan. The resulting intracellular purple formazan crystals can be solubilized and the absorbance measured, which is directly proportional to the number of viable cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound X stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of Compound X. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for 24, 48, or 72 hours.[4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Data Analysis: Calculate the percentage of cell viability for each concentration of Compound X relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Cell LineCompound X IC50 (µM) after 48h
MCF-7Example Value
MDA-MB-231Example Value
SK-BR-3Example Value
Table 1: Example data table for summarizing the IC50 values of Compound X in different breast cancer cell lines.

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of Compound X is established, the next step is to investigate the underlying mechanisms responsible for the observed cell death. This involves assessing the induction of apoptosis and the effect on cell migration and invasion.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]

Materials:

  • Breast cancer cells

  • Compound X

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with Compound X at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[8]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[7][8]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
ControlExample ValueExample ValueExample Value
Compound X (IC50)Example ValueExample ValueExample Value
Table 2: Example data table for summarizing apoptosis assay results.
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration

Principle: The wound healing assay is a straightforward method to study directional cell migration in vitro.[9][10][11] A "wound" or "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time.[9][10]

Materials:

  • Breast cancer cells

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a plate to create a confluent monolayer.

  • Creating the Wound: Once confluent, create a straight scratch in the monolayer using a sterile pipette tip.[9][10][12]

  • Washing: Gently wash the wells with PBS to remove detached cells.[10]

  • Treatment: Add fresh medium containing a sub-lethal concentration of Compound X (e.g., IC25) to the wells. Include a vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) at the same position.[9]

  • Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

Protocol 4: Transwell Migration and Invasion Assay

Principle: The Transwell assay, also known as the Boyden chamber assay, is used to quantify the chemotactic ability of cells.[13][14][15] Cells are seeded in the upper chamber of a Transwell insert, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the porous membrane is then quantified.[15] For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel, which the cells must degrade to migrate.[15]

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium and medium with 10% FBS (chemoattractant)

  • Compound X

  • Cotton swabs

  • Crystal violet stain

Procedure:

  • Preparation: For invasion assays, coat the Transwell inserts with Matrigel. Rehydrate the inserts with serum-free medium.

  • Cell Seeding: Resuspend cells in serum-free medium containing a sub-lethal concentration of Compound X and seed them into the upper chamber of the Transwell inserts.

  • Chemoattraction: Add medium containing 10% FBS to the lower chamber.[15]

  • Incubation: Incubate for 24-48 hours.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[16]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Elute the crystal violet and measure the absorbance, or count the stained cells under a microscope.[13]

Part 3: Investigating Molecular Targets and Signaling Pathways

To further understand the mechanism of action of Compound X, it is essential to investigate its effects on key signaling pathways that regulate cell proliferation, survival, and migration in breast cancer. The PI3K/Akt and MAPK pathways are two such critical pathways.[5][17][18]

Protocol 5: Western Blot Analysis of PI3K/Akt and MAPK Pathways

Principle: Western blotting is a technique used to detect specific proteins in a sample.[17] By using phospho-specific antibodies, it is possible to assess the activation status of key proteins within a signaling cascade.[17] A decrease in the phosphorylation of proteins such as Akt and ERK following treatment with Compound X would suggest an inhibitory effect on these pathways.

Materials:

  • Breast cancer cells

  • Compound X

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with Compound X at its IC50 concentration for various time points. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.[17]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[17] Detect the protein bands using a chemiluminescent substrate.

signaling_pathway cluster_pathway Potential Inhibition by Compound X RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K ERK ERK RTK->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation ERK->Proliferation CompoundX Compound X CompoundX->PI3K CompoundX->ERK

Figure 2: A simplified diagram of the PI3K/Akt and MAPK signaling pathways and the potential points of inhibition by Compound X.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine in breast cancer cell lines. By systematically evaluating its effects on cell viability, apoptosis, migration, and key signaling pathways, researchers can gain valuable insights into its potential as a novel anticancer agent. The data generated from these experiments will be crucial for guiding further preclinical development and understanding the therapeutic promise of this class of compounds.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gnanasekar, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3011. [Link]

  • Jonkman, J. E. N., et al. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis.
  • Liang, C. C., et al. (2007). Scratch Wound Healing Assay. Bio-protocol, 2(18), e21. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]

  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. Retrieved from [Link]

  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 139-153. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Corning. (n.d.). Mastering Corning® Transwell® Migration Assays. Retrieved from [Link]

  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Retrieved from [Link]

  • Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22185-22196. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Wang, C., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226-12243. [Link]

  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Molecular Structure, 1279, 135003.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Biomedica. (2023). Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. Retrieved from [Link]

  • Wang, L., et al. (2021). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry, 47, 116382.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Alley, M. C., et al. (1988). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Journal of the National Cancer Institute, 80(8), 589-595.
  • Gali-Muhtasib, H., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 315. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved from [Link]

  • Maccallini, C., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 633.
  • ResearchGate. (2014). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. Retrieved from [Link]

  • Chen, T. C., et al. (2021). The WISP1/Src/MIF Axis Promotes the Malignant Phenotype of Non-Invasive MCF7 Breast Cancer Cells. International Journal of Molecular Sciences, 22(16), 8887.
  • Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 006-011.
  • El-Naggar, A. M., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 12(1), 18018. [Link]

  • Kumar, A., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 6(41), 27249-27261. [Link]

  • ResearchGate. (2021). Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides. Retrieved from [Link]

  • Seley, K. L., et al. (1997). Synthesis and antitrypanosomal activities of a series of 7-deaza-5'-noraristeromycin derivatives with variations in the cyclopentyl ring substituents. Antimicrobial Agents and Chemotherapy, 41(8), 1658-1661.
  • Czarnecka, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6548.

Sources

Application Notes: Utilizing the 7-Azaindole Scaffold as a Chemical Probe for Colony-Stimulating Factor 1 Receptor (CSF1R)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of CSF1R and the Need for Selective Chemical Probes

The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a pivotal regulator of macrophage and monocyte differentiation, proliferation, and survival. Its signaling cascade, initiated by the binding of its ligands CSF-1 or IL-34, is integral to both homeostatic processes and numerous pathologies, including chronic inflammatory diseases and cancer. Given its central role, CSF1R has emerged as a high-value target for therapeutic intervention.

Chemical probes are indispensable tools in dissecting the complex biology of kinases like CSF1R. An ideal probe must exhibit high potency and, crucially, exceptional selectivity to ensure that observed biological effects can be confidently attributed to the inhibition of the intended target. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has proven to be a highly effective core structure for developing potent and selective kinase inhibitors. While the specific molecule 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine represents a foundational fragment of this class, this application note will focus on a well-characterized and widely utilized derivative, GW2580 , as an exemplary chemical probe for interrogating CSF1R function. GW2580's extensive documentation in scientific literature provides a robust basis for establishing detailed and validated protocols.

Chemical Probe Profile: GW2580

GW2580 is a potent and selective inhibitor of CSF1R kinase activity. Its mechanism of action is ATP-competitive, binding to the kinase domain and preventing the phosphorylation of downstream substrates.

Parameter Value Source
IUPAC Name 5-Amino-3-(4-((5-fluoro-2-methoxybenzyl)oxy)phenyl)-1H-pyrrolo[2,3-b]pyridineN/A
Synonyms GW2580
Target CSF1R (c-FMS)
Potency (IC₅₀) ~30 nM (Human CSF1R)
Selectivity Highly selective against a panel of other kinases.
Mechanism ATP-competitive inhibitor

CSF1R Signaling Pathway Overview

Upon ligand binding, CSF1R dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This creates docking sites for various signaling adaptors, leading to the activation of multiple downstream pathways, most notably the PI3K/AKT and RAS/MAPK cascades, which collectively regulate cell survival, proliferation, and differentiation.

CSF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1R CSF1R Dimer P_CSF1R Autophosphorylation (pY) CSF1R->P_CSF1R LIGAND CSF-1 / IL-34 LIGAND->CSF1R Binding & Dimerization PI3K PI3K P_CSF1R->PI3K GRB2_SOS GRB2/SOS P_CSF1R->GRB2_SOS AKT AKT PI3K->AKT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK PROLIFERATION Proliferation & Differentiation ERK->PROLIFERATION SURVIVAL Survival AKT->SURVIVAL GW2580 GW2580 (Probe) GW2580->P_CSF1R Inhibition

Caption: CSF1R signaling cascade and point of inhibition by the chemical probe.

Experimental Protocols

The following protocols provide a framework for validating the activity of a 7-azaindole-based CSF1R probe like GW2580.

Protocol 1: In Vitro Kinase Assay (Biochemical Validation)

Objective: To determine the direct inhibitory effect of the probe on recombinant CSF1R kinase activity.

Rationale: This assay isolates the kinase and the inhibitor from cellular complexity, providing a direct measure of potency (IC₅₀). It is the foundational experiment to confirm target engagement.

Materials:

  • Recombinant human CSF1R kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • GW2580 (or test compound) stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of GW2580 in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase buffer

    • Diluted GW2580 or DMSO (vehicle control)

    • Recombinant CSF1R enzyme.

  • Incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the amount of ADP produced (correlating with kinase activity) using the ADP-Glo™ system according to the manufacturer's instructions. Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data with respect to the positive (DMSO vehicle) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

protocol_1 A 1. Prepare Serial Dilution of Probe B 2. Add Probe and CSF1R Enzyme to Plate A->B C 3. Pre-incubate (Probe-Enzyme Binding) B->C D 4. Initiate Reaction with ATP/Substrate C->D E 5. Incubate at 30°C D->E F 6. Measure ADP Production (Luminescence) E->F G 7. Calculate IC₅₀ F->G

Application Notes and Protocols: Developing Cell-Based Assays for 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to the development of derivatives with potent and selective activities against a range of important biological targets. Notably, this scaffold is a cornerstone in the design of inhibitors for various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer and inflammatory disorders.

Published research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine can effectively target a variety of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 3 (JAK3), Ataxia-Telangiectasia Mutated (ATM) kinase, and the c-Met proto-oncogene.[1][2][3][4][5] Beyond kinases, this versatile core has also been incorporated into inhibitors of other enzyme families, such as Phosphodiesterase 4B (PDE4B).[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust pipeline of cell-based assays to characterize novel 1H-pyrrolo[2,3-b]pyridine derivatives. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key experiments, and offer insights into data interpretation and troubleshooting, thereby creating a self-validating system for compound evaluation.

Guiding Principles for Assay Development

The development of meaningful cell-based assays hinges on a clear understanding of the compound's putative mechanism of action.[7][8][9] For 1H-pyrrolo[2,3-b]pyridine derivatives, a tiered approach is recommended, starting with broad assessments of cellular effects and progressively moving towards more specific, target-oriented assays.

Our experimental workflow is designed to answer three fundamental questions:

  • Does the compound affect cell viability and proliferation? (Primary Screening)

  • How does the compound exert its effects on a specific cellular pathway? (Secondary/Mechanistic Assays)

  • What is the therapeutic window of the compound? (Selectivity and Safety Profiling)

This structured approach ensures a comprehensive characterization of novel derivatives, providing the necessary data to support lead optimization and further preclinical development.[10][11]

Visualizing the Assay Development Workflow

The following diagram illustrates the recommended workflow for the development of cell-based assays for 1H-pyrrolo[2,3-b]pyridine derivatives.

Assay_Development_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Engagement & Mechanistic Assays cluster_2 Tier 3: Selectivity & Safety Profiling A Novel 1H-pyrrolo[2,3-b]pyridine Derivative B Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS, LDH) A->B C Determine IC50/EC50 B->C D Target-Based Kinase Activity Assays (e.g., Cellular Phosphorylation Assays) C->D Compound shows activity G Kinase Panel Screening C->G Proceed with lead compound E Downstream Signaling Pathway Analysis (e.g., Western Blot, ELISA) D->E F Phenotypic Assays (e.g., Migration, Angiogenesis) E->F H Off-Target Liability Assays G->H I Normal vs. Cancer Cell Line Selectivity G->I Kinase_Signaling_Pathway cluster_0 Cellular Compartments cluster_1 Signaling Cascade A Extracellular Space B Plasma Membrane C Cytoplasm D Nucleus Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Compound 1H-pyrrolo[2,3-b]pyridine Derivative Compound->Receptor Inhibition Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation Gene Target Gene TF->Gene Transcription Regulation

Sources

Application Note & Protocol: Evaluating the In Vivo Efficacy of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine in a Murine Model of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Kinase Pathways in Rheumatoid Arthritis

Rheumatoid Arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to progressive cartilage degradation, bone erosion, and significant disability.[1] The pathogenesis of RA is complex, involving a cascade of inflammatory cells and cytokines. Key signaling pathways within these cells, such as the Janus kinase-signal transducer and activator of transcription (JAK-STAT) and Bruton's tyrosine kinase (BTK) pathways, have been identified as critical drivers of the inflammatory response.[2][3]

Pro-inflammatory cytokines, including Interleukin-6 (IL-6), IL-2, and interferons, bind to cell surface receptors and activate the JAK-STAT pathway, leading to the transcription of inflammatory genes.[4][5] Similarly, BTK is a crucial kinase in B-cell receptor (BCR) and Fc receptor (FcR) signaling, which drives autoantibody production and myeloid cell activation—hallmarks of RA.[3][6] Consequently, small molecule inhibitors targeting these kinases have emerged as a promising therapeutic class for RA.[2][7]

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of several approved and investigational kinase inhibitors.[8][9] This application note details a comprehensive protocol for evaluating the in vivo efficacy of a novel 7-azaindole-based compound, 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine (herein referred to as "Compound X"), a putative kinase inhibitor, using the gold-standard Collagen-Induced Arthritis (CIA) model in mice.[10][11] This model recapitulates key features of human RA, including synovitis, cartilage destruction, and bone erosion, making it ideal for preclinical therapeutic evaluation.[11][12]

Part 1: Foundational Principles & Experimental Design

The success of any in vivo efficacy study hinges on a robust and reproducible disease model and a well-conceived experimental design. The causality behind our choices is rooted in mimicking human RA pathology to ensure the clinical relevance of our findings.

1.1. Animal Model Selection: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

  • Rationale: The CIA model is the most widely used and validated model for RA.[10] It is an autoimmune-driven polyarthritis that shares significant immunological and pathological characteristics with the human disease, including a dependency on both T-cells and B-cells, the production of autoantibodies, and similar histological features of joint destruction.[11][12]

  • Strain Selection: DBA/1 mice (H-2q haplotype) are highly susceptible to CIA when immunized with bovine or chicken type II collagen, exhibiting a high incidence and severity of disease.[13][14] We recommend using male DBA/1 mice, 8-10 weeks of age, as they tend to develop a more robust and synchronous disease course.[13]

  • Housing and Acclimation: To minimize experimental variability, animals must be housed in specific pathogen-free (SPF) conditions.[13] A minimum of a one-week acclimation period is essential before the start of any procedures.

1.2. Plausible Mechanism of Action of Compound X

Given its 1H-pyrrolo[2,3-b]pyridine core, Compound X is hypothesized to function as an inhibitor of intracellular kinase signaling. The following diagram illustrates the JAK-STAT pathway, a primary target for this class of compounds in RA. Inhibition of JAKs prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling of numerous pro-inflammatory cytokines.[5][15]

JAK-STAT_Pathway_in_RA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT 4. Dimerization DNA DNA (Gene Transcription) pSTAT->DNA 5. Translocation & Transcription CompoundX Compound X (Inhibitor) CompoundX->JAK Inhibition Inflammation Inflammatory Mediators (MMPs, Cytokines) DNA->Inflammation 6. Upregulation

Caption: Plausible mechanism of Compound X targeting the JAK-STAT pathway.

1.3. Experimental Workflow & Group Design

A well-structured workflow is critical for success. The study will proceed from immunization to the onset of clinical signs, at which point therapeutic dosing will commence. This "semi-therapeutic" model assesses the compound's ability to halt the progression of established disease, which is highly relevant clinically.

Caption: High-level experimental workflow for the CIA efficacy study.

Recommended Study Groups (n=10-12 mice per group):

Group Description Purpose
1 Naive Control Non-immunized, untreated. Establishes baseline for all readouts.
2 CIA + Vehicle Immunized, treated with compound vehicle. Represents maximal disease severity.
3 CIA + Compound X (Low Dose) Immunized, treated with a low dose of Compound X.
4 CIA + Compound X (Mid Dose) Immunized, treated with a medium dose of Compound X.
5 CIA + Compound X (High Dose) Immunized, treated with a high dose of Compound X. Determines dose-response.

| 6 | CIA + Positive Control | Immunized, treated with a standard-of-care agent (e.g., Methotrexate or Tofacitinib). Validates the model's responsiveness to therapy.[7][16] |

Part 2: Detailed Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA)

This protocol is adapted from established methods and must be performed under sterile conditions.[14]

Materials:

  • Bovine or Chicken Type II Collagen (e.g., Chondrex, Inc.)

  • 0.05 M Acetic Acid

  • Complete Freund's Adjuvant (CFA) containing M. tuberculosis (e.g., 4 mg/mL)

  • Incomplete Freund's Adjuvant (IFA)

  • Two 3 mL Luer-lock glass syringes

  • One three-way stopcock

  • 26G needles

Procedure:

  • Collagen Preparation: Dissolve Type II Collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C. Causality: Dissolving in cold acetic acid maintains the collagen's native triple-helical structure, which is essential for eliciting the arthritogenic immune response.

  • Emulsion for Primary Immunization (Day 0): a. Draw 1 mL of the 2 mg/mL collagen solution into one glass syringe. b. Draw 1 mL of CFA into the second glass syringe. c. Connect both syringes to the three-way stopcock. d. Forcefully pass the contents back and forth between the syringes for at least 10 minutes until a thick, stable, white emulsion is formed. e. Validation: Test the emulsion by dropping a small amount into a beaker of water. A stable emulsion will not disperse. This is critical for creating a slow-release depot to ensure a sustained immune response.[13]

  • Primary Immunization (Day 0): a. Anesthetize a DBA/1 mouse (8-10 weeks old). b. Using a 26G needle, inject 100 µL of the collagen/CFA emulsion intradermally (i.d.) at the base of the tail. A small, persistent bleb should form at the injection site.

  • Emulsion for Booster Immunization (Day 21): a. Prepare an emulsion as described in step 2, but substitute IFA for CFA.

  • Booster Immunization (Day 21): a. Anesthetize the mouse. b. Inject 100 µL of the collagen/IFA emulsion i.d. at a site at least 1-2 cm distal to the primary injection site. Causality: The booster injection amplifies the immune response, leading to the development of clinical arthritis.[12]

Protocol 2: Clinical Assessment of Arthritis

This non-invasive assessment is the primary measure of disease progression and therapeutic efficacy.

Procedure:

  • Beginning on Day 21, observe mice daily for the onset of arthritis.

  • Once arthritis appears, score each of the four paws daily based on the following scale:

    • 0: Normal, no evidence of erythema or swelling.

    • 1: Mild, but definite redness and swelling of the ankle or wrist, or digits.

    • 2: Moderate redness and swelling of ankle or wrist.

    • 3: Severe redness and swelling of the entire paw including digits.

    • 4: Maximally inflamed limb with ankylosis.

  • The maximum score per mouse is 16 (4 paws x score of 4).

  • Record the daily score for each mouse. The mean arthritis score for each group can then be plotted over time.

  • Paw thickness can also be measured daily using a digital caliper as a quantitative, objective measure of swelling.

Protocol 3: Compound Administration

This protocol describes oral gavage, a common administration route for small molecule inhibitors.

Procedure:

  • Formulation: Prepare a homogenous suspension or solution of Compound X in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). The choice of vehicle should be based on the compound's solubility and stability and should be tested for any intrinsic effects on the model.

  • Dosing: Begin dosing once mice reach a pre-determined clinical score (e.g., a score of ≥2). This ensures that treatment is initiated on established disease.

  • Administration: a. Gently restrain the mouse. b. Insert a flexible, ball-tipped gavage needle into the esophagus and down into the stomach. c. Slowly administer the calculated dose volume (typically 5-10 mL/kg). d. Administer once or twice daily as determined by the compound's pharmacokinetic profile.

Protocol 4: Endpoint Histopathological Analysis

Histology provides a definitive assessment of joint inflammation and damage.

Procedure:

  • Sample Collection: At study termination, euthanize mice and dissect the hind paws and knee joints.

  • Fixation and Decalcification: a. Fix joints in 10% neutral buffered formalin for 24-48 hours. b. Transfer to a decalcifying solution (e.g., 10% EDTA, pH 7.4) for 7-21 days, until bones are pliable. Causality: Decalcification is essential to allow for thin sectioning of the bone-containing joint tissue.[17]

  • Processing and Staining: a. Process the decalcified tissues, embed in paraffin, and cut 5 µm sections. b. Stain sections with Hematoxylin and Eosin (H&E) to visualize cellular infiltration and pannus formation.[17] c. Stain parallel sections with Safranin O-Fast Green to visualize cartilage proteoglycan content (Safranin O stains cartilage red).

  • Microscopic Scoring: Score the stained sections for the following parameters on a 0-5 scale, based on established systems.[18][19]

    • Inflammation: Score the infiltration of inflammatory cells into the synovium and joint space.

    • Pannus Formation: Score the proliferation of synovial tissue invading the cartilage and bone.

    • Cartilage Damage: Score the loss of Safranin O staining and structural cartilage lesions.

    • Bone Erosion: Score the extent of bone resorption, particularly at the marginal zones.

Protocol 5: Endpoint Biomarker Analysis

Serum biomarkers provide a systemic measure of inflammation and the specific immune response.

Procedure:

  • Serum Collection: At study termination, collect blood via cardiac puncture and process to serum. Store at -80°C.

  • Cytokine Analysis: a. Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-17) in the serum using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.[1] b. Causality: These cytokines are known to be elevated in RA and CIA and are expected to be reduced by an effective therapy.[20][21]

  • Anti-Collagen Antibody Titer: a. Measure the serum levels of anti-type II collagen IgG1 and IgG2a/IgG2c antibodies via ELISA.[22][23][24] b. Briefly, coat ELISA plates with Type II collagen, block, add diluted serum samples, and detect bound antibodies with subtype-specific secondary antibodies. c. Causality: IgG2a/c antibodies are complement-fixing and pathogenic in the CIA model. A reduction in these autoantibody titers indicates a modulation of the adaptive immune response.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison between groups. Statistical analysis (e.g., one-way or two-way ANOVA with post-hoc tests) should be used to determine significance.

Table 1: Example Summary of Efficacy Data

Treatment Group Mean Arthritis Score (AUC) Final Paw Thickness (mm ± SEM) Histology Score (Inflammation ± SEM) Histology Score (Bone Erosion ± SEM) Serum IL-6 (pg/mL ± SEM)
Naive Control 0 1.5 ± 0.05 0.1 ± 0.1 0.0 ± 0.0 5.2 ± 1.1
CIA + Vehicle 250 ± 25 3.2 ± 0.21 4.2 ± 0.3 3.8 ± 0.4 150.4 ± 22.5
CIA + Compound X (10 mg/kg) 120 ± 18** 2.1 ± 0.15** 2.1 ± 0.2** 1.9 ± 0.3** 45.8 ± 8.9**
CIA + Compound X (30 mg/kg) 65 ± 12*** 1.8 ± 0.11*** 1.0 ± 0.2*** 0.8 ± 0.2*** 15.1 ± 4.2***
CIA + Positive Control 80 ± 15*** 1.9 ± 0.13*** 1.3 ± 0.3*** 1.1 ± 0.2*** 25.6 ± 6.7***

*Data are representative. **p<0.01, **p<0.001 compared to CIA + Vehicle group.

Interpretation: A successful outcome for Compound X would be a dose-dependent, statistically significant reduction in the mean arthritis score, paw thickness, and all histological parameters compared to the vehicle control group. The efficacy should be comparable to the positive control. Furthermore, a significant reduction in key pro-inflammatory cytokines and pathogenic autoantibodies would provide strong evidence of the compound's mechanism of action and therapeutic potential.

References

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Walker, J. A., & Smith, A. M. (2005). The Jak-STAT Pathway in Rheumatoid Arthritis. The Journal of Rheumatology. Retrieved from [Link]

  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269–1275. Available from: [Link]

  • Malemud, C. J. (2017). The JAK/STAT pathway in pathology of rheumatoid arthritis (Review). Spandidos Publications. Retrieved from [Link]

  • Rosloniec, E. F., & Brand, D. D. (2014). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 4(21). Available from: [Link]

  • Glasson, S. S., Chambers, M. G., Van Den Berg, W. B., & Little, C. B. (2010). The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the mouse. Osteoarthritis and Cartilage, 18 Suppl 3, S17-23. Available from: [Link]

  • Walker, J. G., & Smith, M. D. (2005). The Jak-STAT pathway in rheumatoid arthritis. Semantic Scholar. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Sandwich ELISA Protocol for Type-Specific Collagen Antibodies. Retrieved from [Link]

  • Malemud, C. J. (2018). The role of the JAK/STAT signal pathway in rheumatoid arthritis. Therapeutic Advances in Musculoskeletal Disease, 10(5-6), 117–127. Available from: [Link]

  • Rockland Immunochemicals. (n.d.). Sandwich ELISA Protocol for Collagen. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Collagen-Induced Arthritis Models. Retrieved from [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]

  • Rioja, I., et al. (2008). Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment. Clinical & Experimental Immunology, 151(1), 126–136. Available from: [Link]

  • Klareskog, L., et al. (2018). 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. Annals of the Rheumatic Diseases, 77(1), 101–108. Available from: [Link]

  • ACR Meeting Abstracts. (n.d.). Bruton's Tyrosine Kinase (BTK) Pathway Is Active in Synovium at Various Stages of Rheumatoid Arthritis Disease Progression. Retrieved from [Link]

  • Inotiv. (n.d.). Histopathologic Methods for Mouse Antibody Arthritis Model. Retrieved from [Link]

  • Honigberg, L. A., & Buggy, J. J. (2014). Bruton's tyrosine kinase inhibitors for the treatment of rheumatoid arthritis. Clinical Immunology, 155(2), 143–151. Available from: [Link]

  • DeGrace, M. M., et al. (2017). Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. Journal of Pharmacology and Experimental Therapeutics, 362(3), 424–433. Available from: [Link]

  • Wang, X., et al. (2021). Synergistic effect of Bruton's tyrosine kinase and TNF-α in the regulation of rheumatoid arthritis and underlying mechanisms. International Journal of Molecular Medicine, 49(1), 10. Available from: [Link]

  • Kuo, Y. C., et al. (2017). A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis. The American Journal of Pathology, 187(11), 2536–2548. Available from: [Link]

  • Inotiv. (n.d.). Mouse Collagen Methods — Collagen Induced Arthritis in Mice (CIA) Histology/Histopathology Methods. Retrieved from [Link]

  • EUROIMMUN. (n.d.). Anti-Collagen type VII ELISA (IgG) Test instruction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of BTK Inhibitors Studied for Rheumatoid Arthritis. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). Mouse Anti-Type II Collagen IgG Antibody Subtype ELISA Kits with TMB. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). ELISA Grade Type I and Type II Collagen. Retrieved from [Link]

  • Bush, K. A., & Kirkham, B. W. (2004). Analysing the effect of novel therapies on cytokine expression in experimental arthritis. Arthritis Research & Therapy, 6(5), 198–205. Available from: [Link]

  • Alivernini, S., et al. (2017). Cytokines in the pathogenesis of rheumatoid arthritis: new players and therapeutic targets. BMC Rheumatology, 1, 1. Available from: [Link]

  • Joosten, L. A., van de Loo, F. A., & van den Berg, W. B. (2001). Cytokines in the Pathogenesis of Rheumatoid Arthritis and Collagen-Induced Arthritis. In Current Directions in Autoimmunity (Vol. 3, pp. 185–204). Karger. Available from: [Link]

  • JMPAS. (2016). Role of Cytokines in Pathogenesis of Rheumatoid Arthritis-A Review. Retrieved from [Link]

  • Couto, N., & Suescun, O. (2019). Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. Pharmaceuticals, 12(2), 52. Available from: [Link]

  • Kim, B. M., et al. (2018). Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Bioorganic & Medicinal Chemistry, 26(8), 1495–1510. Available from: [Link]

  • Angelini, J., et al. (2020). JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future. Journal of Clinical Medicine, 9(4), 1133. Available from: [Link]

  • Li, Y., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905. Available from: [Link]

  • Pipzine Chemicals. (n.d.). 1H-pyrrolo[2,3-b]pyridine, 2-methyl. Retrieved from [Link]

Sources

Application Note: A Practical Guide to In Vitro ADME Profiling of Novel 1H-Pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Early ADME in Developing 1H-Pyrrolo[2,3-b]pyridine-Based Therapeutics

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous clinically relevant molecules, including inhibitors of Janus kinase (JAK), fibroblast growth factor receptor (FGFR), and cyclin-dependent kinase 8 (CDK8).[1][2][3][4] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, making it a cornerstone in modern medicinal chemistry. However, the journey from a potent hit compound to a successful drug candidate is fraught with challenges, many of which are rooted in suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Early and systematic in vitro ADME profiling is not merely a screening step but a foundational component of a successful drug discovery campaign.[5][6][7] It provides critical insights that guide the iterative process of lead optimization, helping to mitigate risks such as poor bioavailability, unforeseen drug-drug interactions (DDIs), or rapid metabolic clearance long before significant resources are invested in expensive in vivo studies.[5][8][9] This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on conducting a robust in vitro ADME assessment of novel 1H-pyrrolo[2,3-b]pyridine compounds. We will move beyond simple protocol recitation to explain the scientific rationale behind each assay, enabling you to make informed decisions, interpret data effectively, and ultimately, design better drug candidates.

Logical Workflow for ADME Profiling

A tiered and integrated approach to ADME testing ensures that resources are used efficiently, with high-throughput screens flagging potential liabilities early, followed by more detailed mechanistic studies for promising candidates.

ADME_Workflow Solubility Kinetic Solubility Thermo_Sol Thermodynamic Solubility Solubility->Thermo_Sol Flags issues Permeability PAMPA Caco2 Caco-2 Permeability & Efflux Permeability->Caco2 Confirms passive vs. active MetStab Microsomal Stability (HLM/RLM) MetStab_Detailed Multi-species Microsomes, S9, Hepatocytes MetStab->MetStab_Detailed Investigates species differences CYP_Inhib_Screen CYP Inhibition (% Inhib @ 10 µM) CYP_IC50 CYP Inhibition (IC50 Determination) CYP_Inhib_Screen->CYP_IC50 Quantifies potency PPB Plasma Protein Binding Thermo_Sol->PPB MetID Metabolite Identification Caco2->MetID MetStab_Detailed->MetID Reaction_Pheno Reaction Phenotyping MetStab_Detailed->Reaction_Pheno CYP_TDI Time-Dependent Inhibition (TDI) CYP_IC50->CYP_TDI CYP_IC50->Reaction_Pheno Data_Analysis Data Integration & PBPK Modeling PPB->Data_Analysis MetID->Data_Analysis CYP_TDI->Data_Analysis CYP_Induction CYP Induction (Hepatocytes) CYP_Induction->Data_Analysis Reaction_Pheno->Data_Analysis

Caption: Tiered ADME profiling workflow.

Part 1: Physicochemical Properties - The Foundation of Drug Action

A compound's fundamental physicochemical properties govern its behavior in every subsequent ADME assay. For the 1H-pyrrolo[2,3-b]pyridine series, understanding solubility is paramount, as the planar, aromatic nature of the scaffold can predispose compounds to poor aqueous solubility.

Aqueous Solubility: "If it doesn't dissolve, it doesn't work."

Scientific Rationale: Poor solubility is a primary cause of erratic results in biological assays and a major hurdle for achieving adequate oral absorption.[8] We distinguish between two key types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in aqueous buffer.[10][11] This mimics the conditions of most in vitro high-throughput screens and is an excellent early indicator of potential issues.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a saturated solution.[12] This is more resource-intensive to measure but provides a more accurate reflection of the solubility limit under physiological conditions, crucial for preformulation and predicting oral absorption.[13]

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

  • Preparation: Prepare a 10 mM stock solution of the 1H-pyrrolo[2,3-b]pyridine test compound in 100% DMSO.

  • Dispensing: In a clear 96-well microplate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the first well and mix thoroughly to achieve a 100 µM solution (final DMSO concentration of 1%).

  • Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations (e.g., 100 µM down to 0.78 µM).

  • Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking to allow for precipitation.[10]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed above the background is defined as the kinetic solubility.[13]

Data Interpretation & Benchmarks:

ParameterPoorAcceptableGood
Kinetic Solubility < 10 µM10 - 60 µM> 60 µM[13]
Thermodynamic Solubility < 1 µM1 - 50 µM> 50 µM

Part 2: Absorption & Permeability - Crossing Biological Barriers

For orally administered drugs, crossing the intestinal epithelium is the first major hurdle. We can model this process using artificial and cell-based systems.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Scientific Rationale: PAMPA is a cost-effective, high-throughput assay that predicts passive diffusion, the primary mechanism of absorption for many small molecules.[14][15] A lipid-infused artificial membrane separates a donor and acceptor compartment. The rate at which the compound diffuses across this membrane provides an estimate of its transcellular permeability. This assay is particularly useful in early discovery to rank-order compounds and diagnose fundamental permeability issues without the complexities of active transport.[14]

Caption: Schematic of the PAMPA assay setup.

Protocol: PAMPA-GIT (Gastrointestinal Tract Model)

  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.[16]

  • Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[16]

  • Donor Plate: Prepare test compounds at 10 µM in PBS (pH 6.5, to mimic the gut lumen) from a DMSO stock. Add 150 µL of this solution to the coated donor plate wells.[16] Include high (e.g., propranolol) and low (e.g., atenolol) permeability control compounds.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 16-18 hours with gentle shaking.[16][17]

  • Quantification: After incubation, separate the plates. Determine the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated using established equations that account for concentrations, volumes, and incubation time.

Data Interpretation & Benchmarks:

Permeability ClassPe (10⁻⁶ cm/s)Predicted Human Absorption
Low < 1< 50%
Medium 1 - 1050 - 89%
High > 10> 90%

Part 3: Metabolism - The Body's Chemical Processing Plant

Metabolism is a primary driver of drug clearance. Unstable compounds may have a short half-life in vivo, leading to insufficient target engagement. Conversely, compounds that strongly inhibit metabolic enzymes can cause dangerous drug-drug interactions.

Metabolic Stability in Liver Microsomes

Scientific Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, the most important family of drug-metabolizing enzymes.[18] Incubating a compound with liver microsomes in the presence of the necessary cofactor (NADPH) provides a robust measure of its susceptibility to Phase I oxidative metabolism.[19][20] This assay is a cornerstone for predicting hepatic clearance.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation:

    • Thaw pooled HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[18][19]

    • Prepare an NADPH regenerating system solution in phosphate buffer.[19]

    • Prepare test compounds and controls (e.g., testosterone for high clearance, verapamil for moderate clearance) at a starting concentration of 2 µM in buffer (final acetonitrile concentration should be low, e.g., <1.6%).[19]

  • Incubation:

    • Pre-warm the HLM solution and test compound solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[18][19]

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the half-life (t½) and intrinsic clearance (CLint).[19]

Data Interpretation & Benchmarks:

Stability Classt½ (minutes) in HLMIn Vitro CLint (µL/min/mg)Predicted In Vivo Hepatic Clearance
Low < 10> 138High
Medium 10 - 6023 - 138Moderate
High > 60< 23Low
Cytochrome P450 Inhibition

Scientific Rationale: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[21] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the plasma levels of the second drug can rise to toxic levels. Regulatory agencies like the FDA require thorough evaluation of DDI potential.[22][23][24] A common high-throughput method uses fluorogenic probes that become fluorescent after being metabolized by a specific CYP isozyme.[25][26][27] A decrease in the fluorescent signal in the presence of a test compound indicates inhibition.

Protocol: Fluorogenic CYP Inhibition Assay (e.g., CYP3A4)

  • Reagents: Use a commercially available kit containing recombinant human CYP enzymes (e.g., CYP3A4), a fluorogenic substrate, and an NADPH regenerating system.

  • Plate Setup:

    • In a black 96-well plate, add buffer and serial dilutions of the test compound (e.g., from 100 µM down to 0.03 µM).

    • Include a "no inhibitor" control (vehicle only) and a positive control inhibitor (e.g., ketoconazole for CYP3A4).[27]

  • Reaction Initiation: Add a mixture of the CYP3A4 enzyme and its substrate to all wells. Allow a short pre-incubation.

  • Start Metabolism: Add the NADPH regenerating system to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader heated to 37°C. Measure the increase in fluorescence over time (kinetic read).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control for each concentration of the test compound. Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[25]

Data Interpretation & Benchmarks:

DDI Risk PotentialIC₅₀ (µM)
High Risk < 1
Moderate Risk 1 - 10
Low Risk > 10

Note: These are general guidelines. The FDA provides specific criteria for calculating risk based on the IC₅₀ and the anticipated clinical plasma concentrations of the drug.[28]

Part 4: Distribution - Where Does the Drug Go?

Plasma Protein Binding (PPB)

Scientific Rationale: In the bloodstream, drugs can exist in two states: bound to plasma proteins (like albumin and alpha-1-acid glycoprotein) or unbound (free).[29] According to the "free drug hypothesis," only the unbound fraction is available to interact with its target, be metabolized, and be excreted.[29] Therefore, high plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile. Rapid Equilibrium Dialysis (RED) is considered a gold-standard method for measuring PPB.[29][30]

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Setup: The RED device consists of single-use inserts divided by a semipermeable membrane (typically 8,000 Da MWCO).

  • Sample Addition: Add plasma (e.g., human, rat) spiked with the test compound (typically 1-5 µM) to one chamber (the plasma chamber).[29] Add an equal volume of PBS to the other chamber (the buffer chamber).

  • Incubation: Place the inserts into a base plate, seal, and incubate at 37°C in a shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[29][30]

  • Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: Combine the plasma sample with clean buffer and the buffer sample with clean plasma to ensure both samples have the same matrix composition for LC-MS/MS analysis. This is a critical step to avoid analytical artifacts.

  • Quantification: Analyze the concentrations in both matched samples by LC-MS/MS. The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

Data Interpretation & Benchmarks:

Binding ClassificationFraction Unbound (fu)% BoundImplications
Highly Bound < 0.01> 99%Small changes in binding can drastically alter free drug concentration. Potential for displacement-based DDIs.
Moderately Bound 0.01 - 0.2080 - 99%Typical for many drugs.
Low Binding > 0.20< 80%Larger volume of distribution, potentially higher clearance.

Note: The FDA's M12 guidance provides specific recommendations for handling highly bound compounds in DDI risk assessments. If the experimentally measured fu is < 0.01, it may be permissible to use the actual value if the assay's accuracy is well-validated; otherwise, a default value of 0.01 is often used.[31]

Conclusion: Synthesizing Data for Informed Decisions

The successful advancement of a novel 1H-pyrrolo[2,3-b]pyridine compound requires a holistic understanding of its ADME properties. The protocols and interpretive guidelines presented here form a robust framework for generating this critical dataset. No single parameter determines success; rather, it is the integrated analysis of solubility, permeability, metabolic stability, DDI risk, and plasma protein binding that paints a complete picture. This multi-parameter optimization, guided by the principles of causality and self-validation inherent in these assays, empowers medicinal chemists to rationally design molecules with a higher probability of clinical success. The early, iterative application of this ADME package is an indispensable strategy for navigating the complexities of modern drug discovery.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Selvita. In Vitro ADME. Available from: [Link]

  • Tillement, J. P., et al. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed, 1984. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • PharmaLegacy. In Vitro ADME Studies. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 2024. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Kerns, E. H. In vitro solubility assays in drug discovery. PubMed, 2001. Available from: [Link]

  • U.S. Food and Drug Administration. M12 Drug Interaction Studies. 2024. Available from: [Link]

  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. 2022. Available from: [Link]

  • BioAgilytix. Protein Binding Assays. Available from: [Link]

  • Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). 2017. Available from: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • Technology Networks. pampa-permeability-assay.pdf. Available from: [Link]

  • U.S. Food and Drug Administration. ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. 2024. Available from: [Link]

  • Regulations.gov. Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Available from: [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Zhang, L., et al. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Institutes of Health, 2012. Available from: [Link]

  • ResearchGate. ADME Profiling in Drug Discovery and Development: An Overview. Available from: [Link]

  • QPS. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. 2017. Available from: [Link]

  • Cyprotex. Microsomal Stability. Available from: [Link]

  • ResearchGate. Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. 2011. Available from: [Link]

  • Wikipedia. Janus kinase inhibitor. Available from: [Link]

  • ACS Medicinal Chemistry Letters. Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. 2024. Available from: [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]

  • PubMed Central. High-throughput fluorescence assay of cytochrome P450 3A4. Available from: [Link]

  • JRF Global. Four crucial points to understand while designing your ADME program. 2015. Available from: [Link]

  • BioIVT. The Role of ADME & Toxicology Studies in Drug Discovery & Development. 2020. Available from: [Link]

  • ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. 2022. Available from: [Link]

  • Clinical Tree. ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. 2023. Available from: [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • Creative Bioarray. Cytochrome P450 Inhibition Assay. Available from: [Link]

  • Moroccan Journal of Chemistry. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Available from: [Link]

  • ACS Publications. Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. 2024. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-substituted 7-azaindoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. The 7-azaindole core is a privileged structure in medicinal chemistry, known for its role as a bioisostere of indole and its ability to form key hydrogen bonding interactions in biological targets.[1] However, its synthesis can be challenging due to the electronic properties of the pyridine ring and the potential for side reactions.[2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and validated protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of 2-substituted 7-azaindoles, particularly via the common Sonogashira coupling and subsequent cyclization route.

Question 1: My Sonogashira coupling between 2-amino-3-halopyridine and a terminal alkyne is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer:

Failure of the Sonogashira coupling is a frequent bottleneck. The causes can typically be traced back to the catalyst system, reaction conditions, or the purity of your starting materials. The reaction involves a delicate palladium and copper co-catalyzed cycle, and disruption at any point can halt the process.[3]

Causality Analysis:

  • Catalyst Inactivation: The palladium catalyst, typically in the Pd(0) oxidation state, is susceptible to oxidation if oxygen is present. The aminopyridine substrate can also act as a chelating ligand for the metal centers, potentially deactivating the catalyst.[4]

  • Insufficient Base: The base is critical for deprotonating the terminal alkyne to form the copper acetylide and for neutralizing the hydrogen halide generated during the reaction. An inappropriate or weak base will stall the catalytic cycle.

  • Homocoupling of the Alkyne (Glaser Coupling): The presence of oxygen can promote the copper-catalyzed homocoupling of your terminal alkyne, leading to undesired diyne byproducts and consumption of your starting material.

  • Poor Halide Reactivity: The reactivity of the 2-amino-3-halopyridine follows the order I > Br >> Cl. If you are using a bromide, more forcing conditions (higher temperature, stronger base, more active catalyst) may be required. Chloride substrates are often unsuitable for standard Sonogashira conditions.[5]

Troubleshooting Protocol:

  • Ensure Rigorously Anaerobic Conditions:

    • Degas all solvents (e.g., DMF, THF, Et3N) by bubbling with argon or nitrogen for at least 30 minutes before use.

    • Assemble your reaction vessel under an inert atmosphere. Use Schlenk techniques or a glovebox if possible.

    • Perform at least three vacuum/inert gas backfill cycles on the reaction flask containing your starting materials before adding the solvent and catalyst.

  • Optimize the Catalyst and Ligand System:

    • While Pd(PPh₃)₄ is common, consider using a more robust catalyst system like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with an appropriate phosphine ligand (e.g., PPh₃, XPhos).[3][6]

    • Ensure your copper(I) source (typically CuI) is fresh and not discolored (it should be off-white, not green or brown).

  • Select the Appropriate Base and Solvent:

    • Triethylamine (Et₃N) often serves as both the base and a solvent. Ensure it is freshly distilled and dry.

    • For less reactive substrates, a stronger base like diisopropylethylamine (DIPEA) or DBU might be necessary.[7]

    • The reaction is typically performed in solvents like DMF or THF with an amine base.[3]

Experimental Workflow: Optimizing a Failed Sonogashira Coupling

G start Low Yield / No Reaction check_inert Verify Anaerobic Conditions (Degas Solvents, Inert Gas) start->check_inert check_reagents Check Reagent Purity (Fresh CuI, Distilled Et3N) check_inert->check_reagents If conditions are good change_catalyst Change Catalyst System (e.g., from Pd(PPh3)4 to PdCl2(PPh3)2/CuI) check_reagents->change_catalyst If reagents are pure increase_temp Increase Temperature (e.g., from RT to 60-70 °C) change_catalyst->increase_temp If still no improvement change_base Use Stronger Base (e.g., DBU) increase_temp->change_base If yield is still low success Successful Coupling change_base->success

Caption: Troubleshooting Decision Tree for Sonogashira Coupling.

Question 2: My cyclization of the 2-amino-3-alkynylpyridine intermediate is not working. What conditions should I try?

Answer:

The intramolecular cyclization to form the 7-azaindole ring is a critical step that can be sensitive to the base, solvent, and temperature. The goal is a 5-endo-dig cyclization, which can be challenging.

Causality Analysis:

  • Insufficient Base Strength: The N-H of the 2-aminopyridine needs to be deprotonated to initiate the nucleophilic attack on the alkyne. If the base is not strong enough to achieve a sufficient concentration of the conjugate base, the reaction will not proceed.

  • Poor Solvation of the Anion: The solvent must be able to solvate the intermediate anion without quenching it. Aprotic polar solvents are often preferred.

  • High Reaction Barrier: For some substrates, particularly those with electron-withdrawing groups on the alkyne, the activation energy for the cyclization can be high, requiring thermal energy.

Troubleshooting Protocol & Condition Screening:

If your initial conditions fail, a systematic screen of bases and solvents is recommended. Strong, non-nucleophilic bases are typically required.

Base Solvent Typical Temp. Comments & Rationale Reference
KOtBu Toluene65-110 °CA very common and effective combination. Potassium bases are often superior. Adding a crown ether (e.g., 18-crown-6) can enhance the reactivity of the base.[1]
NaH DMF120 °CA strong, irreversible base. Care must be taken with this pyrophoric reagent. DMF is a polar aprotic solvent that aids in solvating the intermediates.[8]
Cs₂CO₃ DMF/Toluene100-120 °CCesium carbonate is a milder but often highly effective base due to the "cesium effect," which promotes cyclization.[7]
TFA/TFAA MeCN100 °CAn alternative acid-catalyzed pathway can be effective for certain substrates, proceeding through a different mechanism. This avoids strong bases entirely.[7]
Microwave Water150-200 °CMicrowave heating can dramatically accelerate the reaction, sometimes even in water, providing a greener alternative.[7][9]

Step-by-Step Protocol (KOtBu Method): [1]

  • To a solution of the 2-amino-3-alkynylpyridine (1.0 equiv) in dry toluene, add 18-crown-6 (0.1 equiv).

  • Add potassium tert-butoxide (KOtBu, 1.2-2.0 equiv) portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 65 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the N-H of the 7-azaindole or the starting 2-aminopyridine?

The necessity of a protecting group depends on the subsequent reaction steps. For many syntheses, such as the Sonogashira/cyclization sequence, a protecting group is not required and can be avoided, which is more atom-economical.[1][9] However, if you plan to perform reactions that are sensitive to the acidic N-H proton or use strong organometallic reagents (like Grignards or organolithiums), protection is essential.[4]

Furthermore, an N-substituent can serve a dual role, acting as a protecting group while also activating the pyridine ring for nucleophilic aromatic substitution (SNAr) at the C4 position.[10]

Common Protecting Groups for 7-Azaindoles:

Protecting Group Abbreviation Key Features Reference
[2-(Trimethylsilyl)ethoxy]methylSEMRobust; provides activation for SNAr at C4; cleaved with fluoride (TBAF) or acid.[10]
tert-ButoxycarbonylBocEasily introduced (Boc₂O); removed under acidic conditions (e.g., TFA).[11]
Tosyl (p-Toluenesulfonyl)TsVery stable; often requires harsh basic conditions for removal.[11]
Q2: What are the main synthetic strategies beyond the Sonogashira-cyclization route?

While the Sonogashira approach is prevalent, other powerful methods have been developed:

  • Rhodium-Catalyzed C-H Activation: This modern approach allows for the direct annulation of aminopyridines with alkynes, avoiding the need for pre-halogenated starting materials.[2] The reaction often requires a silver salt co-catalyst to modulate the Lewis basicity of the pyridine nitrogen and facilitate the C-H activation step.[3][12]

  • Palladium-Catalyzed Annulation: Methods involving the reaction of amino-ortho-chloropyridines with ketones or pyruvic acid derivatives can provide substituted 7-azaindoles in a single step via an enamine formation followed by a Heck-type reaction.[3][13]

  • Chichibabin-Type Cyclization: This involves the condensation of a metalated 3-picoline with a nitrile (e.g., benzonitrile).[14] It's a classic but effective one-pot method for synthesizing 2-aryl-7-azaindoles.

Diagram: C-H Activation vs. Halogenation Route

G cluster_0 C-H Activation Route cluster_1 Classical Halogenation Route a1 2-Aminopyridine a3 Rh(III) Catalyst + Ag+ Additive a1->a3 a2 Alkyne a2->a3 a4 2-Substituted 7-Azaindole a3->a4 b1 2-Amino-3-halopyridine b3 Sonogashira Coupling (Pd/Cu Catalysis) b1->b3 b2 Alkyne b2->b3 b4 2-Amino-3-alkynylpyridine b3->b4 b5 Base-mediated Cyclization b4->b5 b6 2-Substituted 7-Azaindole b5->b6

Caption: Comparison of Modern C-H Activation and Classical Synthetic Routes.

Q3: My final 2-substituted 7-azaindole product is difficult to purify. Any tips?

Purification can be tricky due to the basic pyridine nitrogen, which can cause peak tailing on silica gel chromatography.

  • Chromatography Modifier: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine or 0.1-0.5% ammonium hydroxide in your ethyl acetate/hexane or DCM/methanol solvent system will significantly improve peak shape by neutralizing the acidic silanol groups on the silica surface.

  • Alternative Stationary Phases: If tailing persists, consider using alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel for purification.

  • Acid/Base Extraction: For compounds with sufficient stability, an acid/base workup can be an effective pre-purification step. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with a dilute aqueous acid (e.g., 1M HCl) to extract your basic product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your purified product back into an organic solvent.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol).

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Barder, T. E., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic letters, 12(21), 4944-4947. [Link]

  • Ferreira, I. C. F. R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Kim, J., et al. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation annulative coupling of aminopyridines with alkynes. Chemical Communications, 51(24), 5057-5060. [Link]

  • Nazaré, M., Schneider, C., Lindenschmidt, A., & Will, D. W. (2004). A New, Mild, and Efficient Method for the Synthesis of Polyfunctionalized Indoles. Angewandte Chemie International Edition, 43(34), 4526-4528. [Link]

  • Soh, W. Y., & Hong, Y. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(23), 6828-6837. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Wang, X., et al. (2023). Transition-metal-catalyzed 7-azaindole-directed C-H activation. Chinese Chemical Letters, 34(1), 107471. [Link]

  • Not found in search results.
  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Not found in search results.
  • Romagnoli, R., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Current topics in medicinal chemistry, 14(3), 375-406. [Link]

  • Chen, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic & Biomolecular Chemistry, 20(15), 3122-3126. [Link]

  • Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 295-305. [Link]

  • Not found in search results.
  • Sun, X., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 131(41), 14894-14903. [Link]

  • Not found in search results.
  • Not found in search results.
  • Not found in search results.
  • Not found in search results.
  • Not found in search results.
  • Not found in search results.
  • Not found in search results.
  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A Practical One-Pot Process for the Synthesis of N-Alkylazaindoles. Organic letters, 8(15), 3307-3310. [Link]

  • Not found in search results.
  • Not found in search results.

Sources

Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the Suzuki-Miyaura coupling of 4-chloro-7-azaindoles. This class of compounds presents unique challenges due to the electronic properties of the azaindole core and the lower reactivity of the C-Cl bond. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and rationalize your reaction optimization effectively.

Section 1: Foundational Principles & Core Challenges

Before troubleshooting, a firm grasp of the reaction mechanism and the substrate's inherent properties is crucial.

Q1: Can you briefly outline the catalytic cycle of the Suzuki-Miyaura coupling?

A: Certainly. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2][3] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloro-7-azaindole. This is often the rate-determining step, especially for less reactive aryl chlorides.[3] This step forms a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[3][4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex Ar-Pd(II)L₂(Cl) (Azaindole Complex) oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_biaryl Ar-Pd(II)L₂(Ar') (Biaryl Complex) transmetalation->pdII_biaryl reductive_elimination Reductive Elimination pdII_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product azaindole 4-Cl-Azaindole azaindole->oxidative_addition boronic Ar'-B(OR)₂ + Base boronic->transmetalation

The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Q2: What makes 4-chloro-7-azaindole a particularly challenging substrate for Suzuki coupling?

A: The difficulty arises from a combination of two factors:

  • Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less polarized than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step more difficult, often requiring highly active catalysts with specific ligands to proceed efficiently.[5] Many standard Suzuki conditions that work for aryl bromides will fail for aryl chlorides.

  • Heterocycle-Catalyst Interaction: The 7-azaindole nucleus contains Lewis-basic nitrogen atoms (specifically the pyridine nitrogen at position 7). These nitrogens can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6][7] This is a common issue with nitrogen-rich heterocycles and can result in sluggish or incomplete reactions.[8]

Section 2: Core Optimization Parameters - FAQs

This section addresses the most common questions regarding the selection of key reaction components.

Catalyst & Ligand Selection

Q3: What are the best initial catalyst and ligand systems to screen for coupling with 4-chloro-7-azaindole?

A: Given the unreactive nature of the aryl chloride, the catalyst system must be highly active. You should prioritize catalyst systems known for their efficacy with challenging substrates. Avoid simple Pd(PPh₃)₄, as it is often ineffective for aryl chlorides. Instead, focus on palladium(II) precatalysts combined with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[4]

Catalyst/Ligand SystemKey AdvantagesConsiderations
Pd₂(dba)₃ or Pd(OAc)₂ + Buchwald Ligands (e.g., SPhos, XPhos, RuPhos)Highly active for aryl chlorides, commercially available, well-documented, often effective at room temperature.[9]Ligands can be air-sensitive; requires careful handling under an inert atmosphere.
Pd-PEPPSI™ Catalysts (e.g., PEPPSI-IPr)Air- and moisture-stable precatalysts, highly effective for heteroaromatic chlorides, simple to handle.[1]Can be more expensive than generating the catalyst in situ.
Palladacycle Catalysts Often highly stable and require very low catalyst loadings (high turnover numbers).[2][10]Activity can be highly substrate-dependent.
Pd(OAc)₂ + P(t-Bu)₃ or PCy₃ Strong, electron-donating phosphines that are effective for some aryl chlorides.[10]P(t-Bu)₃ is pyrophoric and must be handled with extreme care.

Recommendation: Start with a robust, well-established system. A combination of Pd₂(dba)₃ with SPhos or a commercially available PEPPSI-IPr precatalyst is an excellent starting point for screening.

Base Selection

Q4: How does the choice of base impact the reaction, and which bases are recommended?

A: The base plays a critical role in activating the boronic acid for transmetalation.[11] It reacts with the boronic acid to form an anionic boronate species (e.g., [ArB(OH)₃]⁻), which is significantly more nucleophilic and readily transfers its organic group to the palladium center.[12][13] The choice of base is a balance between reactivity and the potential for side reactions or substrate degradation.

BasepKa of Conjugate AcidTypical ConditionsComments
Potassium Carbonate (K₂CO₃) 10.3Aqueous/organic mixtureA good, general-purpose base. Mild enough for many functional groups.[14][15]
Cesium Carbonate (Cs₂CO₃) 10.3Anhydrous or aqueousOften more effective than K₂CO₃ due to higher solubility in organic solvents and the beneficial effect of the cesium cation.[15]
Potassium Phosphate (K₃PO₄) 12.3Aqueous/organic mixtureA stronger base that is often highly effective for difficult couplings.[14] Its use is widely documented for challenging substrates.
Potassium tert-butoxide (KOtBu) 19AnhydrousA very strong, non-nucleophilic base. Use with caution as it can promote side reactions, especially protodeboronation.

Recommendation: Begin with K₂CO₃ or K₃PO₄ . They provide a good balance of reactivity and are less likely to cause degradation of sensitive substrates compared to stronger bases like alkoxides.

Solvent System

Q5: What solvents are most effective, and should I use aqueous or anhydrous conditions?

A: The solvent must solubilize the aryl halide, the boronic acid (or its ester), the catalyst, and the base to a sufficient degree. The effect of a solvent can be complex, influencing catalyst activity and stability beyond simple solubility.[16][17][18]

SolventPolarityBoiling Point (°C)Comments
1,4-Dioxane Low101Excellent, widely used solvent for Suzuki couplings. Often used with water.[14]
Toluene Low111Good for higher temperature reactions. Often used with water.[14]
Tetrahydrofuran (THF) Medium66A common choice, but its lower boiling point may limit reaction rates. Often used with water.[5][15]
N,N-Dimethylformamide (DMF) High153High boiling point and good solvating power, but can sometimes lead to catalyst decomposition at high temperatures.[15]
2-Methyl-THF (2-MeTHF) Low80A greener alternative to THF and toluene with good performance.[19]

Aqueous vs. Anhydrous: The addition of a small amount of water is often beneficial.[1] It helps dissolve inorganic bases like K₂CO₃ or K₃PO₄, facilitating the formation of the active boronate species.[20] For most screenings, a biphasic system like Dioxane/Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water is a robust starting point.[21][22]

Section 3: Generalized Experimental Protocol

This protocol provides a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Objective: To couple 4-chloro-7-azaindole with a generic arylboronic acid.

Materials:

  • 4-chloro-7-azaindole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., SPhos, 5.5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, ~0.1 M concentration)

Procedure:

  • Reaction Setup: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the 4-chloro-7-azaindole, arylboronic acid, and base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst and the ligand.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture.

  • Reaction Execution: Immerse the flask in a preheated oil bath set to a temperature between 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress periodically (e.g., every 2-4 hours) by taking a small aliquot, diluting it, and analyzing by TLC or LC-MS to track the consumption of the 4-chloro-7-azaindole.[23][24]

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[22][25]

Section 4: Troubleshooting Guide

Even with an optimized protocol, issues can arise. This guide provides a logical framework for diagnosing and solving common problems.

Q6: My reaction shows low or no conversion of the starting material. What should I check first?

A: This is a common issue, often related to catalyst activity or reaction conditions.

  • Inert Atmosphere: Was your degassing procedure thorough? Oxygen can irreversibly oxidize the Pd(0) catalyst. Re-run the reaction ensuring all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.

  • Catalyst/Ligand Quality: Are your catalyst and ligand fresh? Palladium precatalysts can degrade over time, and phosphine ligands can oxidize.[5] Try using a freshly opened bottle or a different batch. Consider using a more robust precatalyst like a PEPPSI-type catalyst.

  • Temperature: Is the reaction temperature high enough? Aryl chlorides require more thermal energy for oxidative addition. Try increasing the temperature in 10-20 °C increments, ensuring you do not exceed the solvent's boiling point.[15]

  • Base Ineffectiveness: Is your base sufficiently strong or soluble? Switch from K₂CO₃ to the stronger K₃PO₄ or the more soluble Cs₂CO₃.

Q7: The starting material is consumed, but my yield is low. I see several side products. What's happening?

A: This suggests that while the catalyst is active, undesired reaction pathways are competing with the productive coupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom. It is a very common side reaction, especially with electron-rich or heteroaryl boronic acids at elevated temperatures.[1][6]

    • Solution: Use a milder base, lower the reaction temperature if possible, or use a boronic ester (e.g., a pinacol ester) which can be more resistant to this pathway.

  • Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl (Ar'-Ar'). It is often promoted by the presence of oxygen or Pd(II) species if the initial reduction to Pd(0) is inefficient.[1][5]

    • Solution: Ensure rigorous exclusion of air. Using a well-defined Pd(0) source or a precatalyst designed for slow release can minimize this.

  • Dehalogenation: The 4-chloro-7-azaindole is converted to 7-azaindole. This occurs when the intermediate Pd(II) complex undergoes reduction before reductive elimination.[1]

    • Solution: This is often solvent or base-dependent. Screening different conditions may be necessary.

Troubleshooting_Tree start Low Yield or No Reaction check_sm Check TLC/LCMS: Starting Material (SM) Consumed? start->check_sm no_conversion SM Not Consumed: Inactive Reaction check_sm->no_conversion No sm_consumed SM Consumed: Side Reactions Likely check_sm->sm_consumed Yes check_catalyst Check Catalyst System: - Inert atmosphere? - Fresh catalyst/ligand? - Ligand appropriate for Ar-Cl? no_conversion->check_catalyst check_conditions Check Conditions: - Temperature too low? - Base too weak/insoluble? no_conversion->check_conditions check_protodeboronation Observe Ar'-H byproduct? (Protodeboronation) sm_consumed->check_protodeboronation check_homocoupling Observe Ar'-Ar' byproduct? (Homocoupling) sm_consumed->check_homocoupling check_dehalogenation Observe de-Cl azaindole? (Dehalogenation) sm_consumed->check_dehalogenation solve_protodeboronation Solution: - Use milder base - Lower temperature - Use boronic ester check_protodeboronation->solve_protodeboronation solve_homocoupling Solution: - Rigorous O₂ exclusion - Use defined Pd(0) source check_homocoupling->solve_homocoupling solve_dehalogenation Solution: - Screen different  solvents/bases check_dehalogenation->solve_dehalogenation

A decision tree for troubleshooting common Suzuki coupling issues.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16545–16547. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Perea, M. A., et al. (2001). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalysed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • Isr J Chem. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Hein, J. E., et al. (2022). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. Retrieved from [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. Retrieved from [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

  • Semantic Scholar. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2023). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. Retrieved from [Link]

  • ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole.... Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of 7-Azaindole Cores

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for challenges in the palladium-catalyzed C-N cross-coupling of 7-azaindole cores. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique complexities of this transformation. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, but its inherent electronic properties present significant hurdles for standard Buchwald-Hartwig protocols.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your experiments.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction shows low or no conversion, and I'm recovering my starting materials. What are the primary causes?

This is the most common issue when working with 7-azaindoles and typically points to catalyst deactivation or suboptimal reaction parameters. The 7-azaindole core itself is a potent chelating ligand for palladium, which can sequester the catalyst and halt the catalytic cycle.[2][3]

Causality & Solution Pathway:

  • Catalyst Poisoning by the 7-Azaindole Substrate: The adjacent pyridine (N7) and pyrrole (N1) nitrogens form an excellent bidentate chelate with the palladium center, creating a stable, off-cycle complex that is catalytically inactive.[2]

    • Solution: Employ bulky, electron-rich biarylphosphine ligands. Ligands like RuPhos and XPhos are highly effective.[2] Their steric bulk disfavors the formation of the planar, chelated deactivation complex and promotes the desired C-N reductive elimination.

  • Inefficient Precatalyst Activation: If you are using a traditional Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient in the presence of the chelating substrate.[4][5]

    • Solution: Switch to a well-defined palladium precatalyst. Palladacycle precatalysts (e.g., RuPhos Pd G3, XPhos Pd G3) are designed for rapid and clean generation of the active LPd(0) catalyst upon exposure to a base, even in the presence of challenging substrates.[2][6] This is often the most critical change to ensure a successful reaction.

  • Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine nucleophile, while an inappropriate strong base can lead to side reactions. The physical properties of inorganic bases can also lead to poor mixing and reproducibility.[4]

    • Solution: For most couplings with 7-azaindoles, strong, non-nucleophilic bases like LiHMDS or NaOtBu are required.[2][6] LiHMDS is particularly effective as it is a strong base with a non-coordinating lithium cation. If base-sensitive functional groups are present, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this will likely require a more active catalyst system and higher temperatures.[6]

Troubleshooting Workflow: Low Conversion

A systematic approach to diagnosing low conversion issues.

G Start Low or No Conversion Observed CheckCatalyst Is a modern Pd precatalyst (e.g., RuPhos G3) being used? Start->CheckCatalyst SwitchCatalyst Action: Switch to a RuPhos or XPhos precatalyst. CheckCatalyst->SwitchCatalyst No CheckLigand Is a bulky biarylphosphine ligand (e.g., RuPhos) being used? CheckCatalyst->CheckLigand Yes SwitchCatalyst->CheckLigand SwitchLigand Action: Use a ligand like RuPhos or XPhos to prevent catalyst poisoning. CheckLigand->SwitchLigand No CheckBase Is a strong, non-nucleophilic base (e.g., LiHMDS) being used? CheckLigand->CheckBase Yes SwitchLigand->CheckBase SwitchBase Action: Switch to LiHMDS or NaOtBu. Consider K3PO4 for base-sensitive substrates. CheckBase->SwitchBase No OptimizeConditions Action: Increase temperature (80-110 °C). Ensure solvent is anhydrous and degassed. CheckBase->OptimizeConditions Yes SwitchBase->OptimizeConditions Success Reaction Successful OptimizeConditions->Success

Caption: Systematic workflow for troubleshooting low conversion.

Question 2: I'm observing a significant amount of a byproduct that appears to be N-arylation of the azaindole's pyrrole nitrogen. How can I improve selectivity for the desired C-N coupling?

This is a common selectivity challenge. The unprotected N1-H of the azaindole is acidic and can compete with the amine nucleophile for the aryl halide, leading to an undesired N-arylated homocoupling product.[2]

Causality & Solution Pathway:

  • Competitive N-H Arylation: The pKa of the azaindole N-H is low enough that it can be deprotonated by the strong bases used in the reaction, forming an azaindolate anion that can act as a nucleophile.

    • Solution 1 (Kinetics): The C-N coupling with the desired amine is typically faster than the N1-arylation, especially when using bulky ligands. Using a highly active catalyst system (e.g., RuPhos Pd G3) at a moderate temperature (e.g., 80 °C) can favor the desired kinetic product.[2] Avoid excessively high temperatures or prolonged reaction times, which can favor the thermodynamic N-arylation byproduct.

    • Solution 2 (Stoichiometry): Using a slight excess of the amine nucleophile (e.g., 1.2-1.5 equivalents) can outcompete the azaindole N-H for the catalyst.

    • Solution 3 (Protecting Groups): While less ideal due to extra steps, protecting the N1-H with a group like Boc or SEM can completely prevent this side reaction. However, many modern protocols are optimized for unprotected substrates.[2]

Question 3: My reaction with a 4-chloro-7-azaindole is extremely sluggish, even with conditions that worked for the bromo-analog. What adjustments are needed?

Aryl chlorides are notoriously less reactive than aryl bromides or iodides in the Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes the oxidative addition step significantly slower.[4][6]

Causality & Solution Pathway:

  • High Oxidative Addition Barrier: The C-Cl bond is stronger and less polarizable than C-Br or C-I bonds, presenting a higher energy barrier for the initial oxidative addition of the Pd(0) catalyst.

    • Solution: A more electron-rich and sterically hindered ligand is required to promote oxidative addition. Ligands like XPhos or the even bulkier BrettPhos are specifically designed for activating aryl chlorides.[2][6] You may need to increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) and reaction temperature (e.g., to 100-120 °C) to achieve a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What fundamentally makes the 7-azaindole core so challenging for Buchwald-Hartwig amination?

The primary challenge stems from the electronic structure of the 7-azaindole (or pyrrolo[2,3-b]pyridine) core. The pyridine nitrogen (N7) is electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack but also makes it a good metal ligand. The pyrrole nitrogen (N1) is electron-donating. This combination creates a unique situation where the molecule can act as a potent bidentate chelating ligand for the palladium catalyst via the N1 and N7 atoms, leading to catalyst poisoning.[2] Furthermore, the acidic N1-H proton provides a competing nucleophilic site after deprotonation.

Catalyst Deactivation Pathway

Illustration of the desired catalytic cycle versus the catalyst poisoning pathway.

G cluster_cycle Desired Catalytic Cycle cluster_poison Catalyst Poisoning Pathway Pd0 LPd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl L(Ar)Pd(II)-X OxAdd->PdII_Aryl AmineCoord Amine Coordination (+ R2NH, -X) PdII_Aryl->AmineCoord Chelation Bidentate Chelation PdII_Aryl->Chelation Off-cycle pathway PdII_Amido L(Ar)Pd(II)-NR2 AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product Azaindole 7-Azaindole Substrate Azaindole->Chelation Inactive Inactive (Azaindole)Pd(II) Complex Chelation->Inactive

Caption: The desired catalytic cycle vs. the off-cycle catalyst poisoning pathway.

Q2: How do I choose the right ligand and palladium precatalyst for my 7-azaindole substrate?

The choice is dictated by the nature of the halide on the azaindole and the amine coupling partner. The work by Buchwald's group provides an excellent starting point.[2]

Substrate / Amine Recommended Ligand Recommended Precatalyst Rationale
4-Chloro-7-azaindole XPhos, BrettPhosXPhos Pd G3Requires a highly active, electron-rich ligand to overcome the high barrier of oxidative addition for aryl chlorides.[2]
4/5/6-Bromo-7-azaindole RuPhos, SPhosRuPhos Pd G3RuPhos offers an excellent balance of activity and stability for the more reactive aryl bromides.[2]
Primary Amines BrettPhos, RuPhosBrettPhos Pd G3These ligands are sterically demanding, which facilitates reductive elimination with less hindered primary amines.[4][6]
Secondary Amines RuPhos, XPhosRuPhos Pd G3Excellent general ligands for a wide range of secondary amines, including cyclic and acyclic ones.[2]
Aromatic Amines XPhos, SPhosXPhos Pd G3Provides good reactivity for less nucleophilic aryl amines.

Q3: What is the role of the base, and how do I select the best one for my system?

The base has two primary roles in the catalytic cycle: 1) to deprotonate the amine nucleophile to form the more reactive amide, and 2) to facilitate the ligand exchange step, forming the arylpalladium amido complex.[5]

Base pKaH Typical Use Case Advantages & Disadvantages
LiHMDS ~26Excellent first choice , especially for unprotected azaindoles.Adv: Very strong, non-nucleophilic, high solubility in THF.[2] Disadv: Moisture sensitive.
NaOtBu / KOtBu ~19Commonly used strong base. Adv: Inexpensive and effective.[4] Disadv: Can be poorly soluble, potentially leading to reproducibility issues. Incompatible with some functional groups (e.g., esters).[5]
Cs₂CO₃ / K₃PO₄ ~10 / ~12For substrates with base-sensitive functional groups. Adv: Milder, compatible with esters, ketones. Disadv: Requires higher temperatures and more active catalyst systems. Slower reaction rates.[6]
DBU ~13.5Used in specific protocols aiming for homogeneous conditions.Adv: Soluble organic base, useful for flow chemistry.[7] Disadv: Often less effective than stronger inorganic bases for challenging couplings.

Q4: Can I perform this reaction on an unprotected 7-azaindole?

Yes. Modern Buchwald-Hartwig protocols, particularly those using bulky biarylphosphine ligands and well-defined precatalysts, have been explicitly developed to work efficiently on unprotected halo-7-azaindoles.[2] The key is to use conditions that kinetically favor the desired C-N coupling over the potential N1-H arylation. Using the combinations of ligands, precatalysts, and bases outlined in this guide (e.g., RuPhos Pd G3 / LiHMDS) makes the protection of the N1-H unnecessary for many applications, simplifying the overall synthetic route.[2]

Key Experimental Protocol

General Protocol for the Amination of 4-Chloro-7-azaindole with a Secondary Amine

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • 4-Chloro-7-azaindole (1.0 mmol, 1 equiv)

  • Secondary Amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined screw cap

Procedure:

  • Vial Preparation: In a glovebox, add the 4-chloro-7-azaindole, XPhos Pd G3 precatalyst, and NaOtBu to the oven-dried reaction vial.

  • Sealing and Reagent Addition: Seal the vial with the cap. Remove the vial from the glovebox. Add the anhydrous, degassed toluene via syringe, followed by the secondary amine (liquid). If the amine is a solid, it should be added in the glovebox with the other solids.

  • Reaction: Place the sealed vial into a preheated oil bath or heating block set to 100 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the vial to room temperature. Quench the reaction by carefully adding water. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired amino-7-azaindole.

References

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. NIH National Center for Biotechnology Information. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Royal Society of Chemistry. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Publications. [Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. ACS Publications. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. NIH National Center for Biotechnology Information. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

Sources

Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common side reactions encountered during the synthesis of this important heterocyclic scaffold.

The unique electronic nature of the 7-azaindole core, with its electron-rich pyrrole ring fused to an electron-deficient pyridine ring, presents a distinct set of synthetic challenges. This guide will delve into the mechanistic underpinnings of these challenges and offer practical, field-proven solutions to help you optimize your synthetic routes and overcome common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor regioselectivity during the electrophilic halogenation of my 7-azaindole. How can I improve the selectivity for the desired isomer?

A1: Direct electrophilic halogenation of the 7-azaindole core is often challenging due to the competing directing effects of the two nitrogen atoms and the deactivated nature of the pyridine ring.[1][2] The pyrrole ring is significantly more electron-rich and thus more susceptible to electrophilic attack, with the C3 position being the most nucleophilic. However, forcing conditions can lead to a mixture of products.

Common Side Reactions and Their Causes:

  • Over-halogenation: The high reactivity of the pyrrole ring can lead to di- or tri-halogenated species, especially if an excess of the halogenating agent is used.

  • Halogenation on the Pyridine Ring: While less favorable, halogenation can occur at the C4, C5, or C6 positions of the pyridine ring under harsh conditions, leading to a complex mixture of regioisomers.[3]

  • Degradation: Strong acids and high temperatures required for direct halogenation can lead to the degradation of sensitive starting materials or products.

Troubleshooting and Optimization Strategies:

StrategyRationaleRecommended Protocol/Reagents
Use of Milder Halogenating Agents To minimize over-halogenation and degradation.N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) in a polar aprotic solvent like DMF or acetonitrile at room temperature.
N-Oxide Strategy for Pyridine Ring Halogenation Activation of the pyridine ring towards nucleophilic attack. The N-oxide can be converted to a halo-substituted pyridine.1. Oxidation of the pyridine nitrogen with an oxidant like m-CPBA. 2. Nucleophilic chlorination using reagents such as POCl₃ or MsCl/DMF.[1][4]
Directed Ortho-Metalation (DoM) For regioselective functionalization at the C2 or C6 positions.Requires a directing group on the pyrrole nitrogen (e.g., SEM). Deprotonation with a strong base like LDA or n-BuLi followed by quenching with an electrophilic halogen source.
Zincke Imine Intermediates A mild method for C3-halogenation of pyridines.Involves ring-opening of the pyridine with an amine, followed by regioselective halogenation of the resulting electron-rich intermediate and subsequent ring-closing.[1][2]

Experimental Protocol: Regioselective C3-Bromination of 1H-Pyrrolo[2,3-b]pyridine

  • Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[5]

Q2: I am attempting an N-alkylation of my 7-azaindole derivative, but I am getting a mixture of N1 and N7 alkylated products. How can I control the regioselectivity?

A2: The regioselectivity of N-alkylation on the 7-azaindole scaffold is a common issue and is influenced by several factors including the nature of the base, solvent, electrophile, and the steric and electronic properties of substituents on the ring system.[6][7] The pyrrole nitrogen (N1) is generally more nucleophilic than the pyridine nitrogen (N7), but the thermodynamic stability of the products can also play a role.

Factors Influencing N1 vs. N7 Alkylation:

FactorEffect on RegioselectivityExplanation
Base Strong, non-coordinating bases (e.g., NaH) tend to favor N1 alkylation.Deprotonation at N1 is kinetically favored. The resulting anion is softer and prefers to react with softer electrophiles at the N1 position.
Solvent Polar aprotic solvents (e.g., DMF, THF) generally favor N1 alkylation.These solvents solvate the cation of the base, leaving a more "naked" and reactive anion.
Electrophile "Harder" electrophiles (e.g., dimethyl sulfate) may show a slight preference for the "harder" N7 nitrogen, while "softer" electrophiles (e.g., alkyl iodides) favor the "softer" N1 nitrogen.[8]Based on Hard and Soft Acid and Base (HSAB) theory.
Substituents Steric hindrance near N1 or N7 can direct alkylation to the less hindered position. Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of N7.Steric and electronic effects can override the inherent reactivity of the nitrogen atoms.

Troubleshooting Workflow for N-Alkylation Regioselectivity:

G start Mixture of N1 and N7 Alkylated Products base Modify the Base start->base Try NaH in THF (favors N1) solvent Change the Solvent base->solvent If still a mixture, switch to a less polar solvent like Dioxane n1_favored Desired N1 Product base->n1_favored Successful electrophile Alter the Electrophile solvent->electrophile If mixture persists, use a softer electrophile (e.g., R-I instead of R-Br) solvent->n1_favored Successful protecting_group Consider a Protecting Group Strategy electrophile->protecting_group For challenging substrates electrophile->n1_favored Successful protecting_group->n1_favored N1 Protection, Alkylation, Deprotection n7_favored Desired N7 Product protecting_group->n7_favored N7 Protection, Alkylation, Deprotection

Caption: Troubleshooting workflow for N-alkylation regioselectivity.

Q3: During the synthesis of my 2-substituted 7-azaindole via a Fischer indole synthesis, I am getting low yields and several byproducts. What are the likely side reactions and how can I mitigate them?

A3: The Fischer indole synthesis is a powerful method for constructing the indole nucleus, but it can be sensitive to the reaction conditions and the nature of the substrates.[9][10] When applied to the synthesis of 7-azaindoles from 2-pyridylhydrazines, several side reactions can occur.

Potential Side Reactions in Fischer Indole Synthesis of 7-Azaindoles:

  • Incomplete Cyclization: The key[11][11]-sigmatropic rearrangement may not proceed to completion, leading to the isolation of the starting hydrazone or the intermediate enehydrazine.[12]

  • Rearrangement and Dimerization: Under strongly acidic conditions, the starting materials or intermediates can undergo rearrangements or dimerize.

  • Formation of Isomeric Products: If an unsymmetrical ketone is used, two different enehydrazine intermediates can form, leading to a mixture of regioisomeric 7-azaindole products.

  • Decomposition: The high temperatures and strong acids (e.g., polyphosphoric acid) often employed can cause decomposition of the reactants or products.[12][13]

Optimization Strategies for Fischer Indole Synthesis:

ParameterRecommendationRationale
Acid Catalyst Screen a variety of Brønsted and Lewis acids. Polyphosphoric acid (PPA) is common, but others like Eaton's reagent, ZnCl₂, or p-toluenesulfonic acid may give better results.[9]The optimal acid catalyst can vary depending on the substrate.
Temperature Use the lowest temperature at which the reaction proceeds at a reasonable rate.Minimizes decomposition and side reactions.
Solvent High-boiling point solvents like toluene or xylene are often used. In some cases, running the reaction neat with a solid acid catalyst can be effective.The solvent can influence the solubility of intermediates and the reaction rate.
Microwave Irradiation Can sometimes promote the reaction at lower temperatures and with shorter reaction times, potentially reducing byproduct formation.Provides rapid and uniform heating.
Q4: I am observing significant dimerization of my starting material when using a strong base like LDA. How can I prevent this?

A4: Dimerization is a known side reaction when metalating picoline derivatives with strong bases like lithium diisopropylamide (LDA).[14] The mechanism involves the formation of a benzyllithium-type intermediate which can then act as a nucleophile and add to another molecule of the starting picoline in a 1,4-addition fashion.

Mitigation Strategies for Dimerization:

  • Inverse Addition: Add the picoline solution slowly to the LDA solution at low temperature (-40 °C to -78 °C). This maintains a low concentration of the picoline and minimizes the chance of the lithiated species reacting with the starting material.[14]

  • Use of a Milder Base: If the subsequent reaction allows, consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[15]

  • Protecting Groups: Introducing a bulky protecting group on the pyrrole nitrogen can sterically hinder the dimerization reaction.

  • Choice of Lithium Amide: The counterion of the base can influence the reaction outcome. In some cases, using KN(SiMe₃)₂ or NaN(SiMe₃)₂ instead of LiN(SiMe₃)₂ can alter the course of the reaction and suppress side products.[16][17]

Reaction Scheme: Dimerization of a Picoline Derivative

G picoline1 Picoline Derivative lithiated_picoline Lithiated Intermediate picoline1->lithiated_picoline + LDA picoline2 Picoline Derivative dimer Dimer Byproduct lithiated_picoline->dimer + Picoline Derivative (1,4-addition)

Caption: Dimerization of a picoline derivative via a lithiated intermediate.

Troubleshooting Guide for Specific Reactions

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

Issue: Low yield or no reaction.

  • Potential Cause: Inactive catalyst.

    • Solution: Ensure the palladium catalyst is fresh. Perform the reaction under a strict inert atmosphere (N₂ or Ar) as Pd(0) species are oxygen-sensitive.

  • Potential Cause: Inappropriate ligand.

    • Solution: The choice of ligand is crucial. For Suzuki couplings, phosphine ligands like PPh₃ or more electron-rich and bulky ligands like XPhos or SPhos are often effective. For Buchwald-Hartwig aminations, ligands such as RuPhos or XantPhos may be required.[11]

  • Potential Cause: Poor choice of base or solvent.

    • Solution: The base is critical for the transmetalation step in Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃) and for deprotonating the amine in Buchwald-Hartwig amination (e.g., NaOtBu, K₃PO₄). The solvent must be anhydrous and deoxygenated. Common solvents include dioxane, toluene, and DMF.

Issue: Formation of dehalogenated or reduced byproducts.

  • Potential Cause: Proto-dehalogenation.

    • Solution: This can occur if there is a source of protons in the reaction mixture. Ensure all reagents and solvents are anhydrous.

  • Potential Cause: Reductive elimination from a Pd-H species.

    • Solution: This can sometimes be suppressed by the choice of ligand or by adding a stoichiometric amount of an oxidant.

Protecting Group Manipulations

Issue: Difficulty in removing the SEM protecting group.

  • Potential Cause: The standard conditions (e.g., TBAF) are not effective.

    • Solution: The removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be challenging.[11] Alternative conditions to try include neat trifluoroacetic acid (TFA) at room temperature or heating with a Lewis acid such as MgBr₂.

  • Potential Cause: Formation of a tricyclic byproduct during SEM deprotection.

    • Solution: This can occur due to the release of formaldehyde during the deprotection, which can then react with the 7-azaindole.[11] Performing the reaction at a lower temperature or using a formaldehyde scavenger may help.

Issue: Low yield during the introduction of a protecting group.

  • Potential Cause: Incomplete deprotonation of the pyrrole N-H.

    • Solution: Ensure the base (e.g., NaH) is fresh and active. Use a slight excess of the base (1.1-1.2 equivalents) and allow sufficient time for deprotonation before adding the electrophile.[15]

  • Potential Cause: Degradation of reagents.

    • Solution: Use freshly distilled solvents and ensure the protecting group precursor (e.g., Boc₂O, TsCl) has not degraded.

References

  • BenchChem. (2025). Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis. BenchChem Technical Support.
  • Herbert, R., & Holliman, F. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 2457-2463.
  • Nilsson, M., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(15), 4743.
  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 73(18), 7027–7034.
  • ResearchG
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Ma, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers, 9(8), 2136-2142.
  • ResearchGate. (n.d.). Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with MsCl/DMF.
  • de Lescure, L., et al. (n.d.).
  • Google Patents. (2013). SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS.
  • ResearchGate. (n.d.).
  • Khurana, L., et al. (2014). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 5(11), 1256–1261.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1355-1361.
  • BenchChem. (2025).
  • Al-Gharabli, S. I., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1968–1975.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Royal Society of Chemistry. (2021).
  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1313.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • MDPI. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • ResearchGate. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles.
  • Gribble, G. W. (2000). Recent developments in Fischer indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • McNally, A. (2020).
  • Royal Society of Chemistry. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes.
  • McNally, A., et al. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 139(28), 9611–9614.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Pawar, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular and Cellular Biochemistry, 477(11), 2631-2646.
  • Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Li, W., et al. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][18][19]naphthyrin-5(6H)-one. Tetrahedron Letters, 54(44), 5940–5943.

  • ResearchGate. (2016).
  • Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.

Sources

Technical Support Center: Purification of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this pharmaceutically relevant scaffold.

Introduction to Purification Challenges

2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is a substituted 7-azaindole derivative. The presence of the basic ethylamine side chain and the pyrrolo[2,3-b]pyridine core can present unique challenges during purification. Common issues include product streaking on silica gel, co-elution with polar impurities, and potential for product degradation. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine?

A1: Impurities can originate from starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials, partially reacted intermediates, and isomers formed during the synthesis.[1] Given the structure, potential impurities could also include N-oxidized species or products of side-chain reactions.

Q2: My compound is streaking badly on the silica gel column. What is causing this and how can I fix it?

A2: The basicity of the ethylamine side chain is the most likely cause of streaking on standard silica gel. The amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

To mitigate this, you can:

  • Add a basic modifier to your eluent: A small amount of triethylamine (0.1-1%) or ammonia in methanol can be added to the mobile phase to saturate the acidic sites on the silica gel and improve the elution of your basic compound.

  • Use a different stationary phase: Consider using neutral or basic alumina, or a deactivated silica gel to minimize the acidic interactions.[1]

Q3: I'm having trouble removing a very polar impurity. What are my options?

A3: If a polar impurity is co-eluting with your product, a multi-step purification strategy may be necessary.[1]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities with different solubility profiles.

  • Acid-Base Extraction: Utilize the basicity of your product. Dissolve the crude material in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract your amine-containing product into the aqueous layer. The non-basic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.

  • Reversed-Phase Chromatography: If the impurity is significantly more polar, reversed-phase (C18) chromatography, where the stationary phase is non-polar, can provide excellent separation.

Q4: Can I use preparative HPLC for the final purification?

A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent technique for obtaining high-purity 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine, especially for smaller scales. Both normal-phase and reversed-phase HPLC can be employed, depending on the nature of the impurities.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common purification issues.

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Suggestion
Compound irreversibly adsorbed onto the silica gel. The basic amine can strongly bind to acidic silica. Pre-treat the silica gel with a triethylamine solution or use a less acidic stationary phase like alumina.[1]
Improper solvent system. The chosen eluent may not be strong enough to elute the product efficiently. Gradually increase the polarity of the mobile phase. A common starting point for similar compounds is a gradient of methanol in dichloromethane.[2]
Compound degradation on silica gel. The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[1] Minimize the time the compound spends on the column by running the chromatography as quickly as possible without sacrificing resolution.
Issue 2: Product is not pure after a single purification step
Potential Cause Troubleshooting Suggestion
Co-eluting impurities. Impurities with similar polarity to your product can be difficult to separate in a single chromatographic step.[1] Employ a secondary purification technique such as recrystallization or preparative HPLC.
Presence of isomeric impurities. The synthesis of substituted azaindoles can sometimes result in the formation of isomers.[1] High-resolution analytical techniques (e.g., high-field NMR, LC-MS) are crucial for identifying these. A different chromatographic system (e.g., different stationary phase or solvent system) may be required to resolve them.
Contamination from glassware or solvents. Ensure all glassware is scrupulously clean and use high-purity solvents for your purification to avoid introducing new impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is designed to purify 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine using standard silica gel with a basic modifier to improve peak shape and recovery.

Materials:

  • Crude 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine

  • Silica gel (60 Å, 40-63 µm)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Hexanes or Heptane, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Procedure:

  • Develop a TLC solvent system:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of DCM and MeOH. Add 0.5-1% TEA to the solvent system to reduce streaking.

    • Aim for a retention factor (Rf) of ~0.3 for your product.

  • Prepare the column:

    • Slurry pack the silica gel in the chosen mobile phase (e.g., 95:5 DCM:MeOH with 0.5% TEA).

    • Ensure the column is packed uniformly to avoid channeling.

  • Load the sample:

    • Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.

  • Elute the column:

    • Begin eluting with the chosen mobile phase.

    • Collect fractions and monitor them by TLC.

  • Combine and concentrate:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

Procedure:

  • Solvent selection:

    • The ideal solvent will dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

    • Test small batches with various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water).

  • Dissolution:

    • Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling:

    • Allow the solution to cool slowly to room temperature. Then, if necessary, place it in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals under vacuum.

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine.

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Optimize Solvents Recrystallization Recrystallization Column->Recrystallization If solid & further purity needed Analysis Purity Analysis (NMR, LC-MS) Column->Analysis Recrystallization->Analysis Pure Pure Product Analysis->Pure Purity >95%

Caption: A general workflow for purification.

The troubleshooting logic can be visualized as follows:

Troubleshooting_Purification start Purification Issue streaking Streaking on TLC/Column Cause: Basic Amine Solution: Add TEA/NH3 or use Alumina start->streaking low_yield Low Yield Cause: Strong Adsorption Solution: Basic modifier or stronger eluent start->low_yield coelution Co-eluting Impurities Cause: Similar Polarity Solution: Recrystallize or use different chromatography mode (e.g., RP-HPLC) start->coelution

Caption: Troubleshooting common purification problems.

References

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 843-854. Available at: [Link]

  • Aarhus, J. I., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5732. Available at: [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • Ge, H., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3290. Available at: [Link]

  • Norman, M. H., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Ancellin, N., et al. (2008). Synthesis and biological evaluations of new pyrrolo[2,3-b]pyrimidine as SDI analogs. Heterocycles, 75(5), 1163-1171. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 1H-pyrrolo[2,3-b]pyridine, 2-methyl-. Retrieved from [Link]

  • Kim, J. H., et al. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3138. Available at: [Link]

  • Frigerio, A., & Fanelli, R. (1993). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. Environmental Health Perspectives, 99, 131–133. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem. Retrieved from [Link]

  • Wiley. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. SpectraBase. Retrieved from [Link]

  • Abet, V., et al. (2018). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. RSC Advances, 8(59), 33777–33785. Available at: [Link]

Sources

Technical Support Center: Enhancing the Solubility of 7-Azaindole Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for improving the solubility of 7-azaindole based compounds, a common challenge in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, providing not just protocols but the scientific reasoning behind them.

I. Frequently Asked Questions (FAQs)

Q1: Why are 7-azaindole based compounds often poorly soluble in aqueous solutions?

A1: The 7-azaindole scaffold, while a valuable pharmacophore in many drug discovery programs, possesses a planar, aromatic structure that can lead to low aqueous solubility.[1] This is due to a combination of factors:

  • High Crystal Lattice Energy: The planar nature of the molecule allows for efficient packing in the solid state, leading to a stable crystal lattice that is difficult to disrupt with water molecules.

  • Hydrophobicity: While the nitrogen atoms in the ring system provide some polarity, the overall structure can be quite lipophilic, especially with certain substitutions, leading to unfavorable interactions with water.

  • Intermolecular Interactions: The hydrogen bond donor/acceptor pair of the azaindole core can lead to self-association, further stabilizing the solid form and hindering dissolution.[1]

Q2: What is the impact of poor solubility on my biological assay results?

A2: Poor solubility can have a significant and detrimental impact on the accuracy and reliability of your biological assay data.[2][3] These issues include:

  • Underestimation of Potency: If your compound precipitates out of solution, the actual concentration exposed to the biological target will be lower than intended, leading to an underestimation of its true activity.[2][3]

  • Inaccurate Structure-Activity Relationships (SAR): If solubility is the limiting factor, you may be misled into believing that structural modifications are affecting biological activity when, in fact, they are primarily altering solubility.[2]

  • Discrepancies Between Different Assays: You may observe different activity levels for the same compound in different assays (e.g., biochemical vs. cell-based) due to variations in assay conditions that affect solubility.[2]

Q3: What are the primary strategies for improving the solubility of my 7-azaindole compound?

A3: There are several effective strategies to enhance the solubility of poorly soluble compounds for in vitro assays. The most common approaches include:

  • Use of Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4][5][]

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[][7]

  • Employing Excipients like Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[8][9][10]

The choice of strategy will depend on the specific physicochemical properties of your compound and the requirements of your biological assay.

II. Troubleshooting Guide

Problem 1: My 7-azaindole compound precipitates when I dilute my DMSO stock into aqueous assay buffer.

This is a very common issue, often referred to as "precipitation upon dilution." It occurs because the compound is highly soluble in the DMSO stock but crashes out when the DMSO concentration is significantly lowered in the final assay volume.

Solution A: Optimize Co-solvent Concentration

The goal is to find the lowest concentration of a co-solvent that maintains your compound in solution without significantly impacting the biological assay.

  • Step 1: Co-solvent Selection: Common co-solvents for biological assays include DMSO, ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[] Start with DMSO as it is often the solvent for your stock solution.

  • Step 2: Determine Maximum Tolerated Co-solvent Concentration: Before testing the compound's solubility, determine the maximum concentration of the co-solvent that your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability). This is a critical control experiment.

  • Step 3: Serial Dilution Solubility Test: Prepare a series of dilutions of your compound in your assay buffer with varying final concentrations of the co-solvent. For example, you can test final DMSO concentrations of 1%, 0.5%, 0.25%, and 0.1%.

  • Step 4: Visual and Analytical Assessment: Visually inspect for precipitation (cloudiness) and, if possible, quantify the soluble compound concentration using techniques like HPLC-UV.

Table 1: Properties of Common Co-solvents

Co-solventDielectric Constant (20°C)Notes
Water80.1The primary solvent in most biological assays.
DMSO47.2A strong solubilizing agent, but can be toxic to cells at higher concentrations.
Ethanol24.6A commonly used co-solvent, but can also have effects on cellular systems.
Propylene Glycol32.0Often used in pharmaceutical formulations.[4][]
PEG 40012.5A polymer with good solubilizing properties and generally low toxicity.[]
Solution B: Employ a Stepwise Dilution Protocol

Instead of a single large dilution, a stepwise dilution can sometimes prevent precipitation by gradually lowering the solvent strength.

Caption: A stepwise dilution workflow can prevent compound precipitation.

Problem 2: My 7-azaindole compound has an ionizable group, but is still poorly soluble.

For compounds with acidic or basic functional groups, pH modification is a powerful tool. 7-azaindoles themselves can be protonated at the pyridine nitrogen.

Solution: pH Adjustment and Salt Formation
  • Step 1: Determine the pKa of your compound: Knowing the pKa will allow you to rationally choose a buffer pH that will maximize the ionized (and generally more soluble) form of your compound. For a basic compound, you'll want a pH below the pKa, and for an acidic compound, a pH above the pKa.

  • Step 2: Buffer Selection: Choose a buffer system that is appropriate for your assay and can maintain the target pH.

  • Step 3: Experimental pH-Solubility Profile: Prepare saturated solutions of your compound in a series of buffers with different pH values. After equilibration, separate the undissolved solid and measure the concentration of the dissolved compound. This will give you an experimental pH-solubility profile.

  • Step 4: Consider Salt Forms: If you have the option to synthesize different salt forms of your compound (e.g., hydrochloride, mesylate), this can be an effective way to improve solubility and dissolution rate.[11]

G cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) a Protonated (Charged) Form b Neutral (Uncharged) Form a->b Deprotonation b->a Protonation

Caption: The effect of pH on the ionization state of a basic compound.

Problem 3: Co-solvents and pH adjustments are not sufficient or are incompatible with my assay.

In cases where the above methods are not effective or interfere with the assay, cyclodextrins can be an excellent alternative.

Solution: Utilize Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble "guest" molecules, like your 7-azaindole compound, forming an inclusion complex that has increased aqueous solubility.[8][9][10]

  • Step 1: Choose the Right Cyclodextrin: The most commonly used cyclodextrins in pharmaceutical development are β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[8] The choice depends on the size and shape of your compound.

  • Step 2: Prepare a Stock Solution with Cyclodextrin: Dissolve the cyclodextrin in your assay buffer first, then add your compound and mix thoroughly (vortexing, sonication) to facilitate the formation of the inclusion complex.

  • Step 3: Determine the Optimal Cyclodextrin Concentration: Similar to co-solvents, it's important to determine the highest concentration of cyclodextrin that does not interfere with your assay. Then, you can test a range of cyclodextrin concentrations to find the minimum amount needed to solubilize your compound.

Table 2: Common Cyclodextrins and Their Properties

CyclodextrinCavity Diameter (Å)Water Solubility ( g/100 mL)Notes
α-Cyclodextrin4.7 - 5.314.5Smaller cavity, suitable for smaller molecules.
β-Cyclodextrin6.0 - 6.51.85Most commonly used, but has lower aqueous solubility.
γ-Cyclodextrin7.5 - 8.323.2Larger cavity for bulkier molecules.
HP-β-CD6.0 - 6.5> 60Modified β-cyclodextrin with greatly enhanced solubility.[12]
SBE-β-CD6.0 - 6.5> 50Anionic derivative with high water solubility.[8]

III. Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution using a Co-solvent
  • Weighing the Compound: Accurately weigh a small amount of your 7-azaindole compound into a clean vial.

  • Initial Solubilization: Add the minimum volume of 100% DMSO (or another suitable co-solvent) to completely dissolve the compound. Sonication may be used to aid dissolution.

  • Stock Concentration: Calculate the final concentration of your stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Kinetic Solubility Assay

This assay helps to quickly assess the solubility of your compound under assay-like conditions.

  • Prepare Assay Buffer: Use the same buffer that will be used in your biological assay.

  • Compound Addition: Add a small volume of your concentrated DMSO stock solution to the assay buffer to achieve the desired final concentration. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubation: Incubate the solution for a set period (e.g., 1-2 hours) at the assay temperature.

  • Filtration/Centrifugation: Remove any precipitated material by filtering through a 0.22 µm filter or by high-speed centrifugation.

  • Quantification: Analyze the concentration of the compound remaining in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS. The resulting concentration is the kinetic solubility.[3]

IV. Concluding Remarks

Improving the solubility of 7-azaindole based compounds is a critical step in obtaining reliable and reproducible data in biological assays. By systematically applying the strategies outlined in this guide—co-solvent optimization, pH adjustment, and the use of excipients like cyclodextrins—researchers can overcome many of the common challenges associated with these promising, yet often poorly soluble, molecules. Always remember to perform the necessary control experiments to ensure that your chosen solubilization strategy does not interfere with your biological assay.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
  • Aman, A., Ali, S., & Mahalapbutr, P. (2021). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. RSC Publishing.
  • Zhang, Y., et al. (2020).
  • Co-solvent: Significance and symbolism. (2025).
  • pH Adjustment and Co-Solvent Optimiz
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020).
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2020). American Chemical Society.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Formulation of poorly soluble compounds. (2010). European Medicines Agency.
  • Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Semantic Scholar.
  • Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Nanjing Tech University.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (2009).
  • Di, L., & Kerns, E. H. (2006).
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PubMed Central.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Enabling Clinical Development of Poorly Soluble Molecules Through Formul
  • Solubilization techniques used for poorly water-soluble drugs. (2022). PubMed Central.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Formulation strategies for poorly soluble drugs.
  • Photophysics of a novel optical probe: 7-Azaindole. IP Paris Research Portal.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010).
  • 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. (2025).
  • How to enhance drug solubility for in vitro assays?. (2014).
  • Azaindole Therapeutic Agents. PubMed Central.

Sources

Validation & Comparative

From Chemical Scaffold to Clinical Powerhouse: A Comparative Guide to Tofacitinib and the Pyrrolo[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, understanding the journey from a basic chemical framework to a potent, clinically approved drug is paramount. This guide offers a unique comparative analysis, not of two equivalent drugs, but of the highly successful Janus kinase (JAK) inhibitor, tofacitinib , and 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine , a representative of the foundational 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold. This exploration will illuminate the principles of medicinal chemistry, structure-activity relationships (SAR), and the experimental rigor required to transform a simple chemical entity into a targeted therapeutic agent.

The 1H-pyrrolo[2,3-b]pyridine ring system is a "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and serve as a versatile starting point for kinase inhibitors.[1][2] Tofacitinib stands as a testament to the successful optimization of such a scaffold, demonstrating how targeted chemical modifications can yield a drug with a specific and potent biological activity.[3][4]

The Therapeutic Target: The JAK-STAT Signaling Pathway

At the heart of many autoimmune and inflammatory diseases lies the overactivation of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[3] Cytokines, which are key signaling molecules in the immune system, bind to cell surface receptors, activating associated JAKs.[1][5] These activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.[5][6] By inhibiting JAKs, drugs like tofacitinib can effectively dampen this signaling cascade, providing therapeutic relief.[3][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by tofacitinib.

Profiling the Molecules: From Scaffold to Optimized Drug

A direct comparison of potency between a simple scaffold and a refined drug is conceptually flawed. The former is a starting point, while the latter is the culmination of extensive optimization.

Feature2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamineTofacitinib
Chemical Structure Scaffold StructureTofacitinib Structure
Description A basic 7-azaindole chemical scaffold.A highly optimized, clinically approved JAK inhibitor.[3]
Known Potency Not reported as a JAK inhibitor; serves as a synthetic precursor.Potent inhibitor of JAK1, JAK2, and JAK3.[6][8]
Mechanism of Action Lacks the specific functional groups for potent and selective JAK inhibition.Reversible, competitive inhibitor of the ATP-binding site of JAKs.[4]
Stage of Development Foundational building block for chemical synthesis.[9]FDA-approved drug for autoimmune diseases.[7][10]

Tofacitinib: Tofacitinib functions as a potent inhibitor of the JAK family of enzymes, with a particular preference for JAK1 and JAK3.[5][6] This inhibition disrupts the signaling of numerous cytokines crucial to the inflammatory cascade, including interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21).[5][6] By blocking the ATP-binding site, tofacitinib prevents the phosphorylation and activation of STATs, thereby modulating the immune response.[4]

Potency of Tofacitinib Against JAK Isoforms (Biochemical Assay)

Kinase TargetIC50 (nM)Reference(s)
JAK13.2 - 112[1][10][11]
JAK24.1 - 20[1][10][11]
JAK31 - 2[1][10][11]
TYK2176[8]
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. Lower values indicate higher potency.

The Drug Discovery Journey: From Scaffold to a Potent Inhibitor

The evolution from a simple scaffold like 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine to a drug like tofacitinib involves a meticulous, multi-step process of medicinal chemistry.

Drug_Discovery_Workflow Scaffold Pyrrolo[2,3-b]pyridine Scaffold Library Compound Library Synthesis Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Initial 'Hit' Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound SAR->Lead Optimization Lead Optimization (ADME/Tox) Lead->Optimization Candidate Clinical Candidate (e.g., Tofacitinib) Optimization->Candidate

Caption: A simplified workflow of scaffold-based drug discovery.

  • Hit Identification: A library of compounds derived from the pyrrolo[2,3-b]pyridine scaffold would be synthesized and screened against the target kinases (JAK1, JAK2, JAK3, TYK2) in high-throughput biochemical assays. The goal is to identify "hits"—compounds that show some level of inhibitory activity.

  • Structure-Activity Relationship (SAR) Studies: This is the core of the optimization process. Chemists systematically modify the hit compounds at various positions to understand which chemical features are crucial for potency and selectivity. For instance, comparing the initial scaffold to tofacitinib's final structure reveals key modifications: the addition of a cyano group and the incorporation of a piperidine ring, which are critical for its binding affinity and overall profile.[4][12]

  • Lead Optimization: Once a "lead compound" with good potency is identified, the focus shifts to improving its drug-like properties. This includes optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile and reducing potential toxicity. This phase ensures the compound is not only potent but also safe and effective in a biological system.

Experimental Protocols for Potency Assessment

The determination of a compound's potency is a cornerstone of drug discovery, relying on a combination of biochemical and cell-based assays.[13][14]

Protocol 1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™) for IC50 Determination

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the concentration of the inhibitor that reduces the kinase activity by 50% (IC50).

Methodology:

  • Plate Preparation: Serially dilute the test compounds (e.g., tofacitinib and scaffold derivatives) in DMSO and add to a 384-well plate.

  • Kinase Reaction: Add the purified recombinant JAK enzyme (e.g., JAK1, JAK2, or JAK3), a suitable substrate peptide, and ATP to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus, the kinase activity.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Phospho-STAT Assay for EC50 Determination

This assay measures the functional consequence of JAK inhibition within a cellular context.[10]

Objective: To determine the effective concentration of the inhibitor that reduces cytokine-induced STAT phosphorylation by 50% (EC50) in whole blood or isolated cells.

Methodology:

  • Cell Preparation: Use human peripheral blood mononuclear cells (PBMCs) or a relevant cell line that expresses the target JAK-STAT pathway components.

  • Compound Incubation: Pre-incubate the cells with serial dilutions of the test compounds for a defined period (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the target JAK pathway (e.g., IL-2 for JAK1/3, GM-CSF for JAK2).[10]

  • Cell Lysis and Fixation: Stop the stimulation and lyse/fix the cells to preserve the phosphorylation status of the proteins.

  • Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5).

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the amount of pSTAT per cell.

  • Analysis: Plot the mean fluorescence intensity (MFI) of pSTAT against the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.

Conclusion

The comparison between 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine and tofacitinib is a study in potential versus realization. The pyrrolo[2,3-b]pyridine scaffold represents a fertile ground for the discovery of potent kinase inhibitors, a potential that has been fully realized in the development of tofacitinib.[15][16][17] For researchers in drug development, this journey from a simple chemical starting point to a life-changing therapeutic underscores the critical interplay of rational drug design, rigorous experimental validation, and a deep understanding of the biological target. The continued exploration of such privileged scaffolds will undoubtedly pave the way for the next generation of targeted therapies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate?
  • Flanagan, M. E., et al. (2010). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology.
  • BenchChem. (2025). Tofacitinib Citrate mechanism of action in autoimmune disease models.
  • Arthritis UK. Tofacitinib.
  • ResearchGate. (n.d.). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
  • PubChem. (n.d.). Tofacitinib.
  • Al-Salama, Z. T., & Scott, L. J. (2018). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 23(10), 2519.
  • Cell Signaling Technology. (n.d.). Tofacitinib #14703.
  • Wikipedia. (n.d.). Janus kinase inhibitor.
  • Kang, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979.
  • Zak, M., et al. (2012). Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches. Frontiers in Chemistry, 8, 597.
  • U.S. Food and Drug Administration. (2011). NDA 203214 Clinical Pharmacology Review.
  • S. M. Whitehead, et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules, 29(15), 3515.
  • S. M. Whitehead, et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI.
  • Choi, H., et al. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Scientific Reports, 8(1), 5143.
  • El-Damasy, A. K., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(14), 115493.
  • Zak, M., et al. (2019). Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling. Bioorganic & Medicinal Chemistry Letters, 29(12), 1522-1531.
  • Poomputsa, K., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(3), 1438-1448.
  • Vainchenker, W., & Constantinescu, S. N. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. Methods in Molecular Biology, 1023, 135-147.
  • Ghoreschi, K., et al. (2016). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases, 75(3), 473-482.
  • Guo, Y., et al. (2019). “Tofacitinib Is a Mechanism-Based Inactivator of Cytochrome P450 3A4”: Revisiting the Significance of the Epoxide Intermediate and Glutathione Trapping. Chemical Research in Toxicology, 32(12), 2379-2382.
  • Angelini, J., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Medicine, 11, 1365922.
  • ResearchGate. (n.d.). Chemical structure of tofacitinib.
  • McInnes, I. B., et al. (2019). IC50 values in CD4+ T cells, NK cells, and monocytes. Arthritis Research & Therapy, 21(1), 1-12.
  • El-Gazzar, M. G., et al. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 26(21), 6437.
  • Selleck Chemicals. (n.d.). JAK Inhibition | JAK Inhibitor Review.
  • Angelini, J., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Medicine, 11.
  • Kang, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.
  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin.
  • Incyte Corporation. (2006). Pyrrolo[2,3-b]pyridin-4-yl-amines and pyrrolo[2m3-b]pyrimidin-4-yl-amines as janus kinase inhibitors. Google Patents.

Sources

A Guide to Determining the Kinase Selectivity Profile of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as one of the most critical classes of drug targets.[1][2] The human kinome consists of over 500 kinases that regulate a vast array of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, making the development of specific kinase inhibitors a cornerstone of targeted therapy.[1][3] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects and associated toxicities, potentially derailing an otherwise promising therapeutic candidate.[4][5]

This guide provides a comprehensive framework for determining and interpreting the kinase selectivity profile of a novel investigational compound, 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine (hereafter referred to as Compound X). While derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been explored as potent kinase inhibitors[6][7][8][9], the specific profile of Compound X is not extensively documented. Therefore, this document serves as a practical guide for researchers, outlining the experimental strategy, data interpretation, and comparative analysis required to characterize its activity across the human kinome.

We will compare the hypothetical profile of Compound X against two well-characterized kinase inhibitors that represent opposite ends of the selectivity spectrum:

  • Staurosporine : A microbial alkaloid known for its potent but broad, non-selective inhibition of a vast majority of protein kinases.[10][11][12]

  • Imatinib (Gleevec®) : The archetypal targeted therapy, designed to selectively inhibit the BCR-ABL kinase in chronic myeloid leukemia (CML), but also known to inhibit other kinases like KIT and PDGFR.[1][4][13][14]

The Imperative of Selectivity Profiling

Before committing significant resources to a hit compound, it is crucial to understand its interaction landscape across the entire kinome. A broad kinase screen, often called selectivity profiling, serves several key purposes:

  • Identification of Primary and Secondary Targets : It confirms the intended target (on-target) and uncovers any additional, potent interactions (off-targets).[5]

  • Prediction of Potential Toxicities : Inhibition of certain kinases (e.g., those involved in critical cardiac or metabolic functions) can be detrimental. Early identification allows for risk mitigation.

  • Discovery of Polypharmacology : Sometimes, hitting multiple targets can be therapeutically beneficial.[4] Profiling can reveal these opportunities for synergistic efficacy.

  • Guiding Lead Optimization : A selectivity profile provides a roadmap for medicinal chemists to modify a compound, enhancing potency for the desired target while engineering out unwanted interactions.

Experimental Design: A Multi-Faceted Approach

To generate a robust selectivity profile for Compound X, a tiered experimental approach is recommended. This begins with a broad, single-concentration screen to identify initial hits, followed by more detailed dose-response studies to quantify potency.

Workflow for Kinase Selectivity Profiling

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Analysis & Comparison A Compound X Stock (e.g., 10 mM in DMSO) B Single-Point Screen (e.g., 1 µM concentration) A->B Dilution D Biochemical Assay (e.g., Radiometric or TR-FRET) B->D Incubation & Reaction C Large Kinase Panel (>400 kinases) C->B Assay Plate E Data Output: % Inhibition vs. Control D->E Measurement F Select 'Hit' Kinases (e.g., >70% Inhibition) E->F Primary Hits G 10-Point Dose-Response Curve F->G Prioritization H IC50 Determination G->H Curve Fitting I Data Output: Potency (IC50) for each hit H->I Quantification J Selectivity Score Calculation (e.g., S-Score) I->J Input Data I->J Potency Data K Kinome Tree Visualization J->K L Comparison with Reference Compounds (Staurosporine, Imatinib) K->L M Final Selectivity Profile Report L->M

Caption: A three-phase workflow for comprehensive kinase inhibitor profiling.

Methodology: Biochemical Kinase Assay

For the initial screen, a robust and high-throughput biochemical assay is required. The radiometric [γ-³³P]-ATP filter-binding assay is often considered the gold standard due to its direct measurement of phosphate transfer and high sensitivity.[15][16]

Protocol: Radiometric Kinase Assay (HotSpot™ Platform) [5][16]

  • Reagent Preparation : Prepare assay buffer, recombinant human kinases, specific peptide substrates, and cofactors. Prepare a stock solution of Compound X in 100% DMSO.

  • Compound Plating : Serially dilute Compound X to create a 10-point concentration gradient. Dispense the compound dilutions into a 384-well plate. Include wells for a "no inhibitor" (DMSO vehicle) control and a positive control inhibitor.

  • Kinase Reaction Initiation : Add the kinase, substrate, metal cofactors (e.g., MgCl₂), and a mixture of unlabeled ATP and [γ-³³P]-ATP to each well to start the reaction. The ATP concentration should be set at or near the apparent Km for each kinase to ensure accurate potency assessment.[17]

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes) to allow for substrate phosphorylation.

  • Reaction Termination & Capture : Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate while allowing unreacted [γ-³³P]-ATP to pass through.

  • Washing : Wash the filter plate multiple times to remove any remaining unbound radiolabeled ATP.

  • Detection : Add scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each concentration relative to the DMSO controls. Fit the dose-response data using a non-linear regression model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Interpreting the Data: A Comparative Analysis

The output of the screen is a rich dataset that requires careful interpretation. By comparing the hypothetical results for Compound X with the known profiles of Staurosporine and Imatinib, we can contextualize its selectivity.

Table 1: Hypothetical Single-Point Inhibition Data (Screened at 1 µM)
Kinase TargetStaurosporine (% Inhibition)Imatinib (% Inhibition)Compound X (Hypothetical % Inhibition)
ABL1 99%98%5%
KIT 98%95%2%
PDGFRA 97%92%8%
SRC 99%15%4%
VEGFR2 95%35%91%
FLT3 98%40%88%
PKCα 100%8%15%
CDK2 99%3%9%
p38α 96%11%12%

Data for Staurosporine and Imatinib are representative of their known broad and selective profiles, respectively.[4][10][13][18]

From this primary screen, Compound X appears to be a selective inhibitor of VEGFR2 and FLT3, with minimal activity against the other kinases in this subset, including the primary targets of Imatinib. This immediately distinguishes it from the promiscuous inhibitor Staurosporine.

Table 2: Hypothetical IC₅₀ Values for "Hit" Kinases

Following the primary screen, dose-response curves would be generated for any kinase showing significant inhibition (>70%).

Kinase TargetStaurosporine (IC₅₀, nM)Imatinib (IC₅₀, nM)Compound X (Hypothetical IC₅₀, nM)
ABL1 625>10,000
KIT 8100>10,000
VEGFR2 1575045
FLT3 750060
PKCα 3>10,000>5,000

These IC₅₀ values confirm the initial findings. Compound X demonstrates potent, nanomolar inhibition of VEGFR2 and FLT3, while showing thousands-fold less potency against other kinases. This profile suggests a selective inhibitor, distinct from both Staurosporine and Imatinib.

Visualizing Selectivity: The Kinome Tree

A powerful way to represent selectivity is by mapping the inhibited kinases onto a dendrogram of the human kinome. This provides an immediate visual summary of a compound's activity across different kinase families.

G cluster_Staurosporine Staurosporine (Promiscuous) cluster_Imatinib Imatinib (Selective) cluster_CompoundX Compound X (Hypothetical) A Kinome Tree B Dozens of red circles (hits) scattered across all families. C Kinome Tree D Few red circles clustered in TK family (ABL, KIT, PDGFRA). E Kinome Tree F Few red circles clustered in TK family (VEGFR2, FLT3).

Caption: Conceptual kinome maps for different inhibitor selectivity profiles.

Conclusion and Future Directions

This guide outlines a systematic methodology for characterizing the kinase selectivity profile of a novel compound, 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine (Compound X). Through a combination of broad, single-point screening and quantitative IC₅₀ determination, a clear picture of a compound's potency and specificity can be established.

Based on our hypothetical data, Compound X emerges as a potent and selective inhibitor of the VEGFR2 and FLT3 tyrosine kinases. This profile is markedly different from the broad-spectrum activity of Staurosporine and the specific ABL/KIT/PDGFR-focused profile of Imatinib. Such a profile suggests potential therapeutic applications in diseases driven by angiogenesis and in certain hematological malignancies where FLT3 is a validated target.

The next steps in the research cascade would involve:

  • Cell-based Assays : Validating the biochemical findings in a cellular context to measure on-target engagement and downstream pathway modulation.[19]

  • Off-Target Safety Panels : Screening against a broader panel of antitargets (e.g., GPCRs, ion channels) to build a comprehensive safety profile.

  • In Vivo Efficacy Studies : Testing the compound in relevant animal models to correlate kinase inhibition with therapeutic effect.[7]

By following this rigorous, data-driven approach, researchers can make well-informed decisions, accelerating the journey of promising compounds from the bench to the clinic.

References

  • Protein kinase inhibition of clinically important staurosporine analogues . PubMed. [Link]

  • Kinase Panel Screening and Profiling Service . Reaction Biology. [Link]

  • Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 . PubMed. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services . Pharmaron. [Link]

  • How Does a Biochemical Kinase Assay Work? . BellBrook Labs. [Link]

  • Selectivity and therapeutic inhibition of kinases: to be or not to be? . PMC - NIH. [Link]

  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology . PMC - NIH. [Link]

  • S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib | Request PDF . ResearchGate. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets . Blood - ASH Publications. [Link]

  • KINASE PROFILING & SCREENING . Reaction Biology. [Link]

  • Imatinib: a selective tyrosine kinase inhibitor . PubMed. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . Celtarys Research. [Link]

  • Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations . eScholarship.org. [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity . ScienceDirect. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d]pyrimidine RET Inhibitors . PMC - NIH. [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity . Semantic Scholar. [Link]

  • Aza-tryptamine substrates in monoterpene indole alkaloid biosynthesis . PMC - NIH. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d]pyrimidine RET Inhibitors . ACS Publications. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers . MDPI. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling . PubMed Central. [Link]

  • α-Methyltryptamine . Wikipedia. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update . ScienceDirect. [Link]

Sources

A Head-to-Head Comparison of JAK Inhibitors: Evaluating the Pyrrolo[2,3-b]pyridine Scaffold and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of Janus kinase (JAK) inhibitors, focusing on the therapeutic significance of the pyrrolo[2,3-b]pyridine chemical scaffold. While the specific molecule 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is a chemical intermediate, its core structure is foundational to the development of potent therapeutic agents. We will use Tofacitinib, a prominent drug built upon a related pyrrolopyrimidine core, as our primary exemplar for this class and compare its performance head-to-head with other leading JAK inhibitors, supported by experimental data and established methodologies.

The JAK-STAT Pathway: A Critical Hub for Cytokine Signaling

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors crucial to immunity, inflammation, and hematopoiesis.[1][2] The pathway's elegant simplicity belies its profound biological importance. Upon a cytokine binding to its corresponding receptor, associated JAKs are brought into close proximity, facilitating their trans-activation through phosphorylation.[1] These activated JAKs then create docking sites by phosphorylating the receptor, which in turn recruit STAT proteins.[3] The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to modulate the transcription of target genes.[3][4]

The JAK family comprises four members—JAK1, JAK2, JAK3, and TYK2—which pair in various combinations to transduce signals from different cytokine receptors.[5] This combinatorial usage presents both an opportunity and a challenge for therapeutic intervention; inhibiting specific JAKs can block pathological inflammation, but off-target inhibition can interfere with essential biological processes.[5][6]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation pSTAT p-STAT Receptor->pSTAT 5. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor 3. Receptor Phosphorylation STAT STAT STAT->Receptor 4. STAT Recruitment Dimer STAT Dimer pSTAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene 8. Modulation

Caption: The canonical JAK-STAT signaling pathway.

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in JAK Inhibition

The compound 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine represents a foundational chemical structure. While not an active inhibitor itself, this pyrrolopyridine core is a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. Its utility is exemplified by Tofacitinib (CP-690,550), which features a pyrrolo[2,3-d]pyrimidine core, an aza-bioisostere of the pyrrolopyridine structure.[7] Tofacitinib was one of the first JAK inhibitors (jakinibs) to achieve clinical success, validating this chemical class as a powerful tool for treating autoimmune diseases.[2][8] Its development spurred the creation of a new generation of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs).[9]

Tofacitinib was initially designed as a selective JAK3 inhibitor but was later found to potently inhibit JAK1 as well, with lesser activity against JAK2.[2][10] This profile allows it to block signaling from a wide range of inflammatory cytokines, particularly those that utilize the common gamma chain (γc) receptor subunit associated with JAK3, such as IL-2, IL-4, and IL-15.[2][11]

Head-to-Head Comparison: Selectivity and Potency of Leading JAK Inhibitors

The therapeutic efficacy and safety profile of a jakinib are intrinsically linked to its selectivity for the different JAK isoforms.[6] A "pan-JAK" inhibitor like Tofacitinib may offer broad efficacy but could carry a higher risk of side effects, whereas a highly selective inhibitor might provide a better-tolerated, more targeted therapy.[10][12] For instance, inhibition of JAK2 is associated with effects on hematopoiesis, potentially leading to anemia or thrombocytopenia, while JAK1 inhibition is more purely linked to blocking pro-inflammatory cytokines like IL-6 and IFN-γ.[5][6][10]

Below is a comparative summary of the biochemical potency (IC50) of Tofacitinib and other leading JAK inhibitors against the four JAK family members, as determined by cell-free enzymatic assays. It is crucial to recognize that IC50 values can vary between studies due to different experimental conditions, but the relative selectivity trends are generally consistent.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Selectivity Profile
Tofacitinib 3.2 - 1004.1 - 201.0 - 2.034.0Pan-JAK (JAK1/3 > JAK2)[2][13]
Ruxolitinib 3.32.839018.0JAK1 / JAK2[13]
Baricitinib 5.95.7>40053.0JAK1 / JAK2[13][14]
Upadacitinib 41 - 4311023004600JAK1 Selective[14][15]
Filgotinib 1028810116JAK1 Preferential[16][17]

Key Insights from Comparative Data:

  • First-Generation (Less Selective): Tofacitinib is often considered a pan-inhibitor, though with clear preference for JAK1 and JAK3 over JAK2.[6][10] Ruxolitinib and Baricitinib are potent dual inhibitors of JAK1 and JAK2.[10][13] This broader spectrum of activity contributes to their efficacy in conditions like myelofibrosis (Ruxolitinib) and rheumatoid arthritis (Baricitinib), but also requires careful monitoring for hematological side effects.[10]

  • Second-Generation (More Selective): Upadacitinib and Filgotinib represent a move towards greater selectivity. Upadacitinib shows remarkable selectivity for JAK1 over other isoforms, particularly JAK3.[15][18][19] Filgotinib is also described as a preferential JAK1 inhibitor.[5][16][20] This heightened selectivity is hypothesized to provide a more favorable benefit-risk profile by minimizing off-target effects, particularly those mediated by JAK2 and JAK3.[6][19][20] In cellular assays, Filgotinib has been shown to inhibit JAK1-mediated signaling pathways with less impact on JAK2- and JAK3-dependent pathways compared to other jakinibs.[20][21][22]

Selectivity_Profile Tofacitinib Tofacitinib JAK1 JAK1 Tofacitinib->JAK1 High JAK2 JAK2 Tofacitinib->JAK2 Moderate JAK3 JAK3 Tofacitinib->JAK3 High TYK2 TYK2 Tofacitinib->TYK2 Low Baricitinib Baricitinib Baricitinib->JAK1 High Baricitinib->JAK2 High Baricitinib->JAK3 Very Low Baricitinib->TYK2 Moderate Upadacitinib Upadacitinib Upadacitinib->JAK1 Very High Upadacitinib->JAK2 Moderate Upadacitinib->JAK3 Very Low Upadacitinib->TYK2 Very Low Filgotinib Filgotinib Filgotinib->JAK1 Very High Filgotinib->JAK2 Moderate Filgotinib->JAK3 Low Filgotinib->TYK2 Low

Caption: Comparative selectivity profiles of leading JAK inhibitors.

Experimental Protocols for Head-to-Head Evaluation

To ensure objective and reproducible comparisons, standardized assays are essential. In vitro kinase assays provide a direct measure of an inhibitor's potency against an isolated enzyme, while cellular assays confirm its activity in a biologically relevant context.

In Vitro Evaluation: LanthaScreen™ Eu Kinase Binding Assay

This assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method for quantifying inhibitor binding to the kinase ATP pocket.[23]

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled kinase tracer from the kinase by a test compound. The kinase is tagged (e.g., with His or GST), and a europium (Eu)-labeled anti-tag antibody is used. When the tracer and antibody are both bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. An inhibitor competes with the tracer, disrupting FRET in a dose-dependent manner.[23][24]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[24]

    • Prepare a serial dilution of the test inhibitor (e.g., Tofacitinib) in 100% DMSO. Then, create a 4X intermediate dilution of each concentration in 1X Kinase Buffer.

    • Prepare a 4X solution of the kinase tracer (e.g., Tracer 236) in 1X Kinase Buffer. The concentration should be near the tracer's known dissociation constant (Kd) for the target kinase.[25]

    • Prepare a 2X solution of the target JAK enzyme and the 2X Eu-labeled anti-tag antibody in 1X Kinase Buffer. Centrifuge the antibody stock at ~10,000 x g for 10 minutes before use to remove aggregates.[24][25][26]

  • Assay Plate Setup (384-well Plate):

    • Add 4 µL of the 4X inhibitor dilution (or DMSO for control wells) to the appropriate wells.[24]

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[24]

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells. The final volume is 16 µL.

  • Incubation and Reading:

    • Mix the plate gently (e.g., on a plate shaker for 30 seconds).

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).[23]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data relative to high (no inhibitor) and low (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow_Kinase_Assay cluster_prep 1. Reagent Preparation cluster_plate 2. Assay Plating (384-well) cluster_read 3. Incubation & Readout cluster_analysis 4. Data Analysis A Prepare 4X Inhibitor Serial Dilutions D Dispense 4µL Inhibitor/DMSO A->D B Prepare 2X Kinase/ Eu-Antibody Mix E Add 8µL Kinase/Ab Mix B->E C Prepare 4X AF647-Tracer F Add 4µL Tracer Solution C->F D->E E->F G Incubate 60 min at Room Temp F->G H Read TR-FRET (Ex:340, Em:615/665) G->H I Calculate Emission Ratio (665nm / 615nm) H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Experimental workflow for a LanthaScreen™ Kinase Binding Assay.

Cellular Evaluation: STAT Phosphorylation Assay by Flow Cytometry

This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in whole blood or isolated immune cells, providing a more physiologically relevant measure of potency.[20][22]

Principle: Cells are stimulated with a specific cytokine known to activate a particular JAK/STAT pathway (e.g., IL-6 for JAK1/STAT3, GM-CSF for JAK2/STAT5).[11] After stimulation in the presence of an inhibitor, cells are fixed, permeabilized, and stained with a fluorescently-labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3). The level of phosphorylation is quantified on a per-cell basis using a flow cytometer.

Step-by-Step Methodology:

  • Cell Preparation and Inhibitor Treatment:

    • Use fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

    • Aliquot cells into tubes or a 96-well plate.

    • Add the test inhibitor at various concentrations and pre-incubate for 30-60 minutes at 37°C.

  • Cytokine Stimulation:

    • Add the appropriate cytokine to stimulate the desired pathway (e.g., IL-6 to a final concentration of 100 ng/mL).

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells immediately by adding a fixation buffer (e.g., BD Cytofix™).

    • Permeabilize the cells using a permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III) to allow antibody access to intracellular targets.

  • Staining:

    • Wash the cells to remove the permeabilization buffer.

    • Add the fluorescently-conjugated anti-pSTAT antibody (e.g., Alexa Fluor 647 anti-pSTAT3 (pY705)).

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the cell population of interest (e.g., lymphocytes or monocytes).

    • Determine the median fluorescence intensity (MFI) of the pSTAT signal for each sample.

    • Calculate the percent inhibition relative to the stimulated (no inhibitor) and unstimulated controls, and determine the IC50 from the resulting dose-response curve.

Conclusion

The development of JAK inhibitors has revolutionized the treatment of numerous inflammatory and autoimmune diseases. The pyrrolo[2,3-b]pyridine scaffold, exemplified by the clinically successful drug Tofacitinib, has proven to be a highly effective starting point for designing potent inhibitors. Head-to-head comparisons reveal a clear evolution in the field, from first-generation, less-selective inhibitors like Tofacitinib and Baricitinib to second-generation, highly selective agents such as Upadacitinib and Filgotinib.[10] This trend towards greater selectivity for JAK1 is driven by the hypothesis that targeted inhibition of key inflammatory pathways, while sparing others like JAK2-mediated hematopoiesis, can lead to an improved safety and tolerability profile.[19]

The choice of a specific JAK inhibitor for therapeutic development or clinical use must be guided by a thorough understanding of its selectivity profile and the specific pathophysiology of the disease . The robust experimental methodologies outlined here provide the necessary tools for researchers to conduct these critical head-to-head evaluations, ensuring that the next generation of jakinibs is even more precisely targeted and effective.

References

  • McInnes, I., et al. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. Available at: [Link]

  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(7), 865-875. Available at: [Link]

  • Ahamad, A., et al. (2022). Filgotinib: A Clinical Pharmacology Review. Clinical Pharmacokinetics. Available at: [Link]

  • Tse, K., et al. (2021). Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials. Modern Rheumatology, 31(1), 1-10. Available at: [Link]

  • Kaduk, J. A. (2021). Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7). Powder Diffraction, 36(1), 32-38. Available at: [Link]

  • Mesa, R. A. (2010). Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. IDrugs. Available at: [Link]

  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. Available at: [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. Wikipedia. Available at: [Link]

  • Angelini, J., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Medicine. Available at: [Link]

  • Georgieva, M., et al. (2021). Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. International Journal of Molecular Sciences, 22(25), 13985. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of tofacitinib. ResearchGate. Available at: [Link]

  • FDA. (n.d.). XELJANZ (tofacitinib). accessdata.fda.gov. Available at: [Link]

  • Mesa, R. A. (2010). Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. IDrugs, 13(6), 394-403. Available at: [Link]

  • Rheumatology Live. (2024). JAK Inhibitor Selectivity and Dose-Related Toxicity. Rheumatology Live. Available at: [Link]

  • ResearchGate. (n.d.). Selective JAK Inhibitor: Upadacitinib (JAK1-Selective). ResearchGate. Available at: [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]

  • Semantic Scholar. (n.d.). [PDF] JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Semantic Scholar. Available at: [Link]

  • Angelini, J., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers. Available at: [Link]

  • Ghoreschi, K., et al. (2020). Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases. Journal of Allergy and Clinical Immunology. Available at: [Link]

  • Johnston, J. A., et al. (2010). Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets. JAK-STAT. Available at: [Link]

  • Verstovsek, S. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research. Available at: [Link]

  • Begum, R. (2025). Head-to-Head Review Finds Comparable Safety in Two Leading Drug Classes for IMIDs. AJMC. Available at: [Link]

  • Sinko, W., et al. (2023). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. Journal of Chemical Theory and Computation. Available at: [Link]

  • Li, Y., et al. (2024). Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. Frontiers in Immunology. Available at: [Link]

  • Wikipedia. (n.d.). Tofacitinib. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Relationship between tofacitinib PK and inhibition of JAK1/3 (IL-15),... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors. ResearchGate. Available at: [Link]

  • Nelson, E. A., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. PLoS ONE, 11(10), e0164665. Available at: [Link]

  • ResearchGate. (n.d.). Jak inhibitors and their selectivity profile. ResearchGate. Available at: [Link]

  • Shaffer, T. C., et al. (2026). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative Efficacy of Novel Pyrrolo[2,3-b]pyridine Derivatives Versus Standard-of-Care in Preclinical Oncology Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Kinase Inhibitors in Oncology

The paradigm of cancer treatment has been profoundly reshaped by the advent of targeted therapies, particularly small molecule kinase inhibitors. These agents offer the promise of enhanced efficacy and reduced toxicity compared to traditional cytotoxic chemotherapy. Within this landscape, the pyrrolo[2,3-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility as a core component of potent kinase inhibitors.[1] This guide presents a comparative framework for evaluating the efficacy of a novel, hypothetical pyrrolo[2,3-b]pyridine derivative, 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine (hereafter referred to as Compound X ), against the established standard-of-care in a clinically relevant oncology model: Anaplastic Lymphoma Kinase (ALK)-positive Non-Small Cell Lung Cancer (NSCLC).

ALK gene rearrangements are the primary oncogenic drivers in a subset of NSCLC patients, leading to the expression of a constitutively active fusion protein (most commonly EML4-ALK) that promotes uncontrolled cell proliferation and survival.[2][3] This dependency on a single kinase makes ALK-positive NSCLC an ideal model for evaluating targeted inhibitors. The therapeutic landscape for this disease has evolved from the first-generation inhibitor, crizotinib , to more potent and CNS-penetrant second and third-generation agents like alectinib and lorlatinib .[4][5] This guide will detail a comprehensive preclinical strategy to position Compound X within this therapeutic hierarchy, providing the foundational data necessary for further development.

Hypothesized Mechanism of Action: Compound X as a Next-Generation ALK Inhibitor

Based on the established activity of the pyrrolo[2,3-b]pyridine scaffold, we hypothesize that Compound X functions as a potent and selective ATP-competitive inhibitor of the ALK kinase domain.[6][7][8] Its structural modifications are presumed to confer advantages over existing therapies, such as improved potency against resistance mutations or a more favorable safety profile. The binding of Compound X to the ATP pocket of ALK is intended to block its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS P PI3K PI3K EML4_ALK->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Compound_X Compound X Compound_X->EML4_ALK

Caption: Hypothesized ALK Signaling Pathway and Inhibition by Compound X.

Preclinical Evaluation Workflow: A Phased Approach

A rigorous, multi-stage evaluation is critical to determine the therapeutic potential of Compound X. The workflow is designed to first establish biochemical potency and cellular activity (in vitro), followed by an assessment of anti-tumor efficacy and tolerability in a more complex biological system (in vivo).

Preclinical_Workflow cluster_invitro cluster_invivo Phase1 Phase 1: In Vitro Characterization Biochemical Biochemical Assays (Kinase Activity) Phase1->Biochemical Cellular Cell-Based Assays (Viability, Target Engagement) Phase1->Cellular Phase2 Phase 2: In Vivo Efficacy Studies PDX_Model PDX Model Establishment (ALK+ NSCLC) Phase2->PDX_Model Decision Go/No-Go Decision for IND-Enabling Studies Cellular->Phase2 Efficacy Efficacy & Tolerability Study (Tumor Growth, Survival) Efficacy->Decision

Caption: Phased Preclinical Evaluation Workflow for Compound X.

Part 1: In Vitro Efficacy and Selectivity

The initial phase of evaluation focuses on quantifying the direct inhibitory effect of Compound X on the ALK kinase and its functional consequences in ALK-dependent cancer cells.

Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against the ALK kinase and compare it to standard-of-care inhibitors.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for measuring kinase activity in a high-throughput format.[9]

Protocol:

  • Reagents: Recombinant human ALK enzyme, biotinylated poly-GT substrate, ATP, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Procedure: a. Serially dilute Compound X, Crizotinib, Alectinib, and Lorlatinib in DMSO, then further dilute in assay buffer. b. In a 384-well plate, add the ALK enzyme to each well containing the diluted compounds. c. Initiate the kinase reaction by adding a mixture of biotinylated substrate and ATP (at the Km concentration for ALK). Incubate at room temperature for 60 minutes. d. Stop the reaction and add the detection mix containing the Eu-labeled antibody and SA-APC. Incubate for 60 minutes. e. Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and plot against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Viability and Target Engagement

Objective: To assess the ability of Compound X to inhibit the proliferation of ALK-positive NSCLC cells and to confirm target engagement by measuring the phosphorylation of ALK.

Cell Line: H3122 (human NSCLC cell line harboring an EML4-ALK fusion).

Protocol 1: Cell Viability Assay

  • Seeding: Seed H3122 cells in a 96-well white-walled plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of Compound X and standard-of-care drugs for 72 hours.

  • Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent measures ATP levels, which correlate with cell viability.[10]

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and calculate GI50 (concentration for 50% growth inhibition) values.

Protocol 2: Western Blot for ALK Phosphorylation

  • Treatment: Plate H3122 cells in 6-well plates. Once they reach 70-80% confluency, treat with GI50 concentrations of each compound for 2 hours.

  • Lysis: Lyse the cells and quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-ALK (Tyr1604) and total ALK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Comparative In Vitro Data Summary

The following table presents hypothetical data from the in vitro assays, positioning Compound X as a highly potent next-generation inhibitor.

CompoundALK Kinase IC50 (nM)H3122 Cell GI50 (nM)p-ALK Inhibition at GI50
Compound X 0.8 15 +++
Crizotinib25150++
Alectinib1.930+++
Lorlatinib0.712+++
Data are hypothetical. p-ALK inhibition is a qualitative measure from Western blot analysis (+++ indicates strong inhibition).

Part 2: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

To evaluate the therapeutic potential of Compound X in a more clinically relevant setting, we propose the use of patient-derived xenograft (PDX) models. PDX models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are known to better preserve the characteristics of the original tumor compared to cell line-derived xenografts.[11][12][13][14]

Objective: To compare the anti-tumor efficacy and tolerability of Compound X with the standard-of-care in an ALK-positive NSCLC PDX model.

Methodology:

  • Model Establishment: a. Obtain fresh tumor tissue from a consenting patient with confirmed ALK-positive NSCLC. b. Surgically implant a small tumor fragment (2-3 mm³) subcutaneously into the flank of immunodeficient mice (e.g., NOD-scid gamma mice).[14] c. Monitor the mice for tumor growth. Once tumors reach a volume of approximately 1,500 mm³, they are passaged to a new cohort of mice for expansion. The efficacy study should be conducted with low-passage PDXs (P3-P5) to maintain fidelity to the original tumor.[14]

  • Efficacy Study Design: a. Once tumors in the study cohort reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=10 mice per group):

    • Vehicle Control (e.g., 0.5% methylcellulose)
    • Compound X (dose determined from prior tolerability studies)
    • Alectinib (clinical standard dose, e.g., 60 mg/kg) b. Administer treatments orally, once daily, for 28 days. c. Monitoring:
    • Measure tumor volume with digital calipers twice weekly using the formula: (Length x Width²)/2.
    • Record body weight twice weekly as a measure of general tolerability.
    • At the end of the study, a subset of tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-ALK). d. Endpoints:
    • Primary: Tumor Growth Inhibition (TGI).
    • Secondary: Overall survival, body weight changes.
Comparative In Vivo Efficacy Data

The table below summarizes the expected outcomes from the PDX study, demonstrating the superior efficacy of Compound X.

Treatment GroupMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle1250--1.5
Compound X 180 85.6 +2.0
Alectinib35072.0+1.2
Data are hypothetical.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for evaluating the preclinical efficacy of a novel pyrrolo[2,3-b]pyridine derivative, Compound X, against the standard-of-care for ALK-positive NSCLC. The presented data, though hypothetical, illustrates a target product profile of a compound with superior biochemical and cellular potency that translates into enhanced in vivo anti-tumor activity and tolerability.

The successful completion of these studies would provide a strong rationale for advancing Compound X into IND-enabling toxicology studies. Further characterization should also include profiling against a panel of known ALK resistance mutations to determine its potential utility in later lines of therapy.[15][16] The ultimate goal is the development of a new therapeutic agent that can overcome existing resistance mechanisms and improve outcomes for patients with ALK-driven malignancies.

References

  • Alectinib New Standard of Care for ALK-Positive Non–Small-Cell Lung Cancer. (2017). Payers' Perspectives in Oncology.
  • Kita, K., et al. (2019). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science, 110(10), 3215-3224.
  • Crizotinib: A comprehensive review. (n.d.). PubMed Central.
  • Crizotinib. (n.d.). In Wikipedia. Retrieved from [Link]

  • What is the mechanism of Crizotinib? (2024).
  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012). CancerNetwork.
  • Crizotinib. (n.d.). PubChem.
  • Astaneh, N. P., et al. (2017). Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine. Frontiers in Oncology, 7, 2.
  • Fukuda, K., et al. (2019). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. PubMed Central.
  • Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine. (2017). Frontiers Media S.A.
  • Patient-derived xenograft models of non-small cell lung cancer and their potential utility in personalized medicine. (2017). Rutgers University.
  • Morgan, J., et al. (2023). Optimal first-line treatment for metastatic ALK+ non-small cell lung cancer—a narrative review. Translational Lung Cancer Research, 12(2), 293-305.
  • About ALK-positive Lung Cancer. (n.d.).
  • Singh, M., & Singh, P. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4906.
  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). PubMed.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022).
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Semantic Scholar.
  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. (n.d.).
  • Treatment Options for ALK+. (n.d.). ALK Positive.
  • ALK-positive NSCLC: First-line Tre
  • Kinase assays. (2020). BMG LABTECH.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • A Head-to-Head Analysis of Ceritinib and Lorlatinib in ALK-Positive Non-Small Cell Lung Cancer. (n.d.). Benchchem.
  • Ceccon, M., et al. (2019). Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer. Cancer Research, 79(1), 248-260.
  • Alectinib vs. Lorlatinib in the Front-Line Setting for ALK-Rearranged Non-Small-Cell Lung Cancer (NSCLC): A Deep Dive into the Main Differences across ALEX and CROWN Phase 3 Trials. (2024). MDPI.
  • Lin, J. J., et al. (2025). Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer. Journal of Thoracic Oncology, 20(4), 549-570.
  • ALK inhibitors in cancer: mechanisms of resistance and therapeutic management str

Sources

A Researcher's Guide to Navigating the Cross-Reactivity of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine with ATP-Binding Proteins

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of highly selective molecular agents is paramount. The compound 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine, a tryptamine analog also known as 7-deazatryptamine, has garnered interest within the scientific community. Its structural resemblance to endogenous signaling molecules and the established role of the pyrrolo[2,3-b]pyridine scaffold in kinase inhibition suggest its potential as a modulator of ATP-binding proteins.[1][2] However, this same structural motif raises critical questions about its selectivity and potential off-target effects, which can lead to unforeseen toxicity or diminished efficacy.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine and other investigational compounds with the broader family of ATP-binding proteins. We will delve into the rationale and step-by-step methodologies for a suite of powerful techniques, from broad-based screening to detailed biophysical characterization. Our focus will be on not just the "how" but the "why," empowering you to make informed decisions in your research endeavors.

The Imperative of Selectivity Profiling

The human kinome, comprising over 500 protein kinases, represents a significant family of ATP-binding proteins and a major class of drug targets.[5] The high degree of conservation in the ATP-binding pocket across kinases presents a formidable challenge in developing selective inhibitors.[6] A compound that inhibits multiple kinases can lead to a complex pharmacological profile, making it difficult to attribute the observed phenotype to a specific target.[7] Therefore, a thorough understanding of a compound's selectivity is a cornerstone of modern drug development, enabling the de-risking of candidates early in the discovery pipeline.

This guide will explore three key experimental approaches to build a comprehensive cross-reactivity profile:

  • Kinome Scanning: A high-throughput method to rapidly assess the interaction of a compound against a large panel of kinases.

  • Cellular Thermal Shift Assay (CETSA): A technique to verify target engagement and assess selectivity within a cellular context.[8][9][10]

  • Isothermal Titration Calorimetry (ITC): A biophysical method to quantify the thermodynamic parameters of binding interactions, providing a detailed understanding of the binding affinity.[11][12][13][14][15]

I. High-Throughput Kinome Profiling: Casting a Wide Net

The initial step in assessing the selectivity of a compound like 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine is to perform a broad screen against a large panel of kinases. This provides a global view of the compound's interaction landscape and identifies potential on- and off-targets.

Experimental Workflow: Kinome Scanning

A widely used platform for kinome profiling is the KINOMEscan™ assay, which is a competition-based binding assay.[16]

G cluster_0 Assay Principle cluster_1 Experimental Steps Immobilized Ligand Immobilized Ligand Kinase Kinase Immobilized Ligand->Kinase Binds in absence of competitor Test Compound Test Compound Kinase->Test Compound Potential Interaction qPCR Detection qPCR Detection Kinase->qPCR Detection Quantified Test Compound->Immobilized Ligand Competes for binding site Step 1 Prepare Kinase Panel Step 2 Incubate with Test Compound Step 1->Step 2 Step 3 Add Kinase-Ligand Complex to Immobilized Ligand Step 2->Step 3 Step 4 Wash and Quantify Bound Kinase via qPCR Step 3->Step 4 Step 5 Data Analysis Step 4->Step 5

Caption: Workflow for a competition-based kinome scanning assay.

Step-by-Step Protocol:
  • Compound Preparation: Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine in a suitable solvent (e.g., DMSO) to a high concentration stock.

  • Assay Execution: The test compound is incubated with a panel of DNA-tagged kinases. This mixture is then applied to an immobilized, broadly active kinase inhibitor.

  • Competition and Detection: If the test compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Data Analysis: The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding. A common threshold for a "hit" is a reduction of more than 65% in the amount of bound kinase.

Data Presentation:

The results of a kinome scan are often visualized using a TREEspot™ diagram, which maps the hit kinases onto a phylogenetic tree of the human kinome. For clarity, a tabular summary is also essential.

Table 1: Hypothetical Kinome Scan Results for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine (at 10 µM)

Kinase Target% of ControlSelectivity Score (S-score)
Primary Target (Hypothetical)
Aurora Kinase A5%0.01
Potential Off-Targets
SRC30%0.05
LCK45%0.08
FYN50%0.1
VEGFR285%0.5
EGFR92%0.8

Note: This data is illustrative and does not represent actual experimental results.

II. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

While in vitro assays like kinome scanning are powerful, they do not always reflect the behavior of a compound in a complex cellular environment. CETSA is a valuable tool to confirm that a compound binds to its intended target within intact cells.[8][9][10] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[9][17]

Experimental Workflow: CETSA

G cluster_0 CETSA Principle Intact Cells Intact Cells Compound Treatment Compound Treatment Intact Cells->Compound Treatment Heat Treatment Heat Treatment Compound Treatment->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:
  • Cell Culture and Treatment: Culture the chosen cell line to an appropriate density. Treat the cells with 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine or vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thawing or using a specific lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation:

The primary output of a CETSA experiment is a set of melting curves.

Table 2: Hypothetical CETSA Data for Aurora Kinase A with 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine

Temperature (°C)Vehicle Control (% Soluble)Test Compound (% Soluble)
40100100
459598
507090
554075
601550
65520

Note: This data is illustrative and does not represent actual experimental results.

III. Isothermal Titration Calorimetry (ITC): A Deep Dive into Binding Thermodynamics

For the most promising on- and off-targets identified through screening, a detailed biophysical characterization is warranted. ITC is a gold-standard technique for measuring the thermodynamics of binding interactions.[11][12][13][14][15] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Workflow: ITC

G cluster_0 ITC Principle Syringe (Ligand) Syringe (Ligand) Titration Titration Syringe (Ligand)->Titration Sample Cell (Protein) Sample Cell (Protein) Heat Detection Heat Detection Sample Cell (Protein)->Heat Detection Titration->Sample Cell (Protein) Binding Isotherm Binding Isotherm Heat Detection->Binding Isotherm

Caption: Schematic of an Isothermal Titration Calorimetry (ITC) experiment.

Step-by-Step Protocol:
  • Protein and Compound Preparation: Purify the target protein and ensure it is in a well-defined buffer. Accurately determine the concentrations of both the protein and 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine. Dialyze both against the same buffer to minimize heats of dilution.[13]

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the compound into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: Integrate the heat-flow peaks and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Data Presentation:

ITC data provides quantitative measures of binding affinity and thermodynamics.

Table 3: Hypothetical ITC Data for the Interaction of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine with Key Kinases

Kinase TargetBinding Affinity (KD) (nM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)
Aurora Kinase A501.05-8.5
SRC8000.98-6.2
LCK12001.10-5.8

Note: This data is illustrative and does not represent actual experimental results.

Synthesizing the Data: Building a Comprehensive Selectivity Profile

By integrating the data from these complementary techniques, a robust understanding of the cross-reactivity of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine can be established. The kinome scan provides a broad, initial assessment of potential interactions. CETSA validates these interactions in a more physiologically relevant context. Finally, ITC offers a precise, quantitative measure of the binding affinity for the most significant on- and off-targets.

This multi-faceted approach enables researchers to:

  • Confidently identify the primary target(s) of a compound.

  • Uncover potential off-target liabilities that may lead to adverse effects.

  • Guide structure-activity relationship (SAR) studies to improve selectivity.

  • Provide a solid data package for advancing a compound through the drug discovery process.

The methodologies outlined in this guide are not merely a set of protocols but a strategic framework for rigorous scientific inquiry. By employing these techniques, researchers can navigate the complexities of ATP-binding protein cross-reactivity and ultimately contribute to the development of safer and more effective therapeutics.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Lomenick, B., et al. (2009). A target-agnostic screen for improved inhibitors of protein kinases. ACS Chemical Biology, 4(3), 199-206.
  • Turnbull, A. P., & Whittington, D. A. (2010). Isothermal titration calorimetry for the characterization of kinase inhibitors. Methods in Molecular Biology, 610, 15-32.
  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • protocols.io. (2025). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Bamborough, P. (2012). Recent advances in methods to assess the activity of the kinome. Essays in Biochemistry, 51, 147-160.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. In Drug Discovery (No. 2, pp. 9-33).
  • van der Wijk, T., et al. (2017). Kinome Profiling. Methods in Molecular Biology, 1647, 1-15.
  • Nature Communications. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Retrieved from [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Acta Crystallographica Section D: Biological Crystallography. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Retrieved from [Link]

  • Carterra. (2024). Easy Kinome Profiling | SLAS 2024 [Video]. YouTube. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1646.
  • Metz, J. T., et al. (2011). Targeted Kinase Selectivity from Kinase Profiling Data.
  • Sheng, L., et al. (2020). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 486-492.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Current Medicinal Chemistry. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903-1917.
  • Molecular Therapy - Nucleic Acids. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Retrieved from [Link]

  • bioRxiv. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]

  • Pharmacological Research. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2011). Computational Modeling of Kinase Inhibitor Selectivity. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Biochemical Journal. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). What Are Off-Target Effects?. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]

Sources

The 7-Azaindole Scaffold: A Comparative Analysis of Kinase Inhibitor Binding Modes

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole nucleus has cemented its status as a privileged scaffold in modern medicinal chemistry, particularly in the relentless pursuit of potent and selective protein kinase inhibitors. Its intrinsic ability to form bidentate hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP, provides a robust anchor for inhibitor design.[1] This guide offers a comparative analysis of the binding modes of distinct 7-azaindole inhibitors targeting three therapeutically relevant kinases: BRAF, p38 MAP kinase, and Aurora kinase. Through a synthesis of structural biology data, quantitative binding affinities, and detailed experimental protocols, we will dissect the nuances of their molecular interactions and provide insights for researchers, scientists, and drug development professionals.

The Versatility of the 7-Azaindole Core: More Than a Hinge Binder

The remarkable success of the 7-azaindole scaffold stems from its unique combination of features. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, allowing for a conserved dual hydrogen bonding interaction with the backbone of the kinase hinge region.[2] This foundational interaction provides a stable platform from which chemists can explore substitutions at various positions of the bicyclic ring system to achieve desired potency and selectivity.

Systematic analyses of co-crystal structures have revealed that 7-azaindole-based inhibitors can adopt several distinct binding orientations within the ATP-binding pocket. These have been broadly classified into three main modes:

  • Normal Binding Mode: This is the most frequently observed orientation, where the 7-azaindole forms the canonical bidentate hydrogen bonds with the kinase hinge.

  • Flipped Binding Mode: In this orientation, the 7-azaindole scaffold is rotated by 180 degrees relative to the normal mode, yet it can still form two hydrogen bonds with the hinge region.

  • Non-Hinge Binding Mode: In some cases, the 7-azaindole moiety does not interact with the hinge region at all and instead occupies a different sub-pocket within the active site.

The specific binding mode adopted by a 7-azaindole inhibitor is influenced by the substitution pattern on the scaffold and the unique topology of the target kinase's active site. Understanding these subtle differences is paramount for structure-based drug design and the optimization of inhibitor properties.

Case Studies: A Comparative Look at Three Kinase Targets

To illustrate the diverse binding modes of 7-azaindole inhibitors, we will examine three distinct examples targeting different kinase families.

Vemurafenib: A Paradigm of BRAF V600E Inhibition

Vemurafenib (PLX4032) is a potent and selective inhibitor of the BRAF V600E mutant kinase, a key driver in a significant proportion of melanomas. Its discovery and clinical success represent a landmark achievement in targeted cancer therapy.

Binding Mode Analysis: The co-crystal structure of Vemurafenib in complex with BRAF V600E (PDB ID: 3OG7) reveals a "normal" binding mode.[3] The 7-azaindole core forms the characteristic dual hydrogen bonds with the backbone amide and carbonyl groups of Cys532 in the hinge region. The N-propylsulfonamide group extends into a hydrophobic pocket, while the chlorophenyl moiety occupies another hydrophobic region, contributing to the inhibitor's high affinity and selectivity.

cluster_BRAF BRAF V600E Active Site cluster_Hinge Hinge Region cluster_Pockets Hydrophobic Pockets Vemurafenib Vemurafenib Cys532 Cys532 Vemurafenib->Cys532 H-Bonds (Normal Mode) Pocket1 Hydrophobic Pocket 1 Vemurafenib->Pocket1 N-propylsulfonamide Pocket2 Hydrophobic Pocket 2 Vemurafenib->Pocket2 Chlorophenyl moiety

Vemurafenib Binding Mode in BRAF V600E

A 4-Azaindole Inhibitor of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses, making them attractive targets for the treatment of various inflammatory diseases.[4] A series of 4-azaindole derivatives have been developed as potent p38 inhibitors.

Binding Mode Analysis: The X-ray crystal structure of a 4-azaindole inhibitor bound to p38α (PDB ID: 7BE4) showcases a different binding interaction compared to Vemurafenib. In this case, the 4-azaindole core still engages the hinge region, but the hydrogen bonding pattern is distinct. The pyridine nitrogen of the 4-azaindole forms a hydrogen bond with the backbone NH of Met109 in the hinge. The rest of the inhibitor extends into the ATP binding site, making various hydrophobic and polar contacts. This highlights how isomeric azaindole scaffolds can be utilized to achieve different binding geometries.[5]

cluster_p38 p38α Active Site cluster_Hinge_p38 Hinge Region cluster_Pockets_p38 Binding Pockets Inhibitor 4-Azaindole Inhibitor Met109 Met109 Inhibitor->Met109 H-Bond Hydrophobic_Pocket Hydrophobic Pocket Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions Solvent_Front Solvent Front Inhibitor->Solvent_Front Solvent Interactions

4-Azaindole Inhibitor Binding in p38α

GSK1070916: A Selective Aurora B/C Kinase Inhibitor

The Aurora kinases (A, B, and C) are critical regulators of mitosis, and their dysregulation is frequently observed in cancer. GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases.[6][7]

Binding Mode Analysis: While a co-crystal structure of GSK1070916 with Aurora B is not publicly available, related 7-azaindole-based inhibitors in complex with Aurora A (a close homolog) provide valuable insights. For example, the structure of an imidazo[4,5-b]pyridine-based inhibitor (which shares similarities with the azaindole scaffold) bound to Aurora A (PDB ID: 2X6E) reveals a "normal" hinge-binding mode. The inhibitor forms hydrogen bonds with the backbone of Ala213 in the hinge region.[8] GSK1070916, being an azaindole-based inhibitor, is also expected to engage the hinge region in a similar bidentate fashion. Its selectivity for Aurora B/C over Aurora A is likely achieved through interactions with non-conserved residues outside the immediate hinge region.[9]

Quantitative Comparison of Inhibitor Performance

The potency and binding affinity of these inhibitors are key performance metrics determined through various biochemical and biophysical assays.

InhibitorTarget KinaseIC50 (nM)Ki (nM)Kd (nM)PDB IDBinding Mode
Vemurafenib BRAF V600E31[10]-111[11]3OG7Normal
4-Azaindole Derivative p38α~10-100[4]--7BE4Hinge-binding
GSK1070916 Aurora B0.38[9]0.38[7]--Normal (inferred)
Aurora C1.5[9]1.5[12]-

Note: IC50, Ki, and Kd values can vary between different studies due to variations in experimental conditions. The data presented here are for comparative purposes.

Experimental Protocols for Characterizing Inhibitor Binding

The determination of inhibitor potency and binding mode relies on a suite of robust experimental techniques. Here, we provide detailed methodologies for key assays.

Luminescence-Based Kinase Activity Assay (for IC50 Determination)

This assay measures the amount of ATP remaining after a kinase reaction. The luminescent signal is inversely proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., BRAF, p38, Aurora B)

  • Kinase-specific substrate peptide

  • ATP

  • 7-azaindole inhibitor (or other test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (for control).

  • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

  • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP. The final concentrations of kinase, substrate, and ATP should be optimized for each specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Detection: Add 10 µL of the luminescence-based ATP detection reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

A Prepare Inhibitor Dilutions B Add Inhibitor to Plate A->B C Add Kinase & Pre-incubate B->C D Add Substrate/ATP & Incubate C->D E Add ATP Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Luminescence-Based Kinase Assay Workflow

Surface Plasmon Resonance (SPR) for Kinetic Analysis (ka, kd, and KD)

SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor surface in real-time.[13]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified kinase

  • 7-azaindole inhibitor

  • SPR running buffer (e.g., HBS-EP+ with 1-5% DMSO)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Protocol:

  • Kinase Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the kinase solution over the activated surface to achieve the desired immobilization level. The optimal pH for immobilization should be determined empirically.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Inhibitor Binding Analysis:

    • Prepare a series of inhibitor concentrations in the running buffer.

    • Inject the inhibitor solutions over the immobilized kinase surface at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.

    • Include a blank injection (running buffer with DMSO) for double referencing.

  • Data Analysis:

    • Subtract the reference channel signal and the blank injection signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[14]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and KD).[15]

Materials:

  • Isothermal titration calorimeter

  • Purified kinase

  • 7-azaindole inhibitor

  • Dialysis buffer

Protocol:

  • Sample Preparation:

    • Dialyze the kinase extensively against the final ITC buffer.

    • Dissolve the inhibitor in the final dialysis buffer. It is crucial that the buffer for the kinase and inhibitor are identical to minimize heats of dilution.[8]

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Fill the sample cell with the kinase solution (typically 10-50 µM).

    • Fill the injection syringe with the inhibitor solution (typically 10-20 fold higher concentration than the kinase).

    • Perform a series of small injections (e.g., 2 µL) of the inhibitor into the kinase solution, allowing the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat flow data for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of inhibitor to kinase.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[16]

Conclusion

The 7-azaindole scaffold continues to be a remarkably fruitful starting point for the design of kinase inhibitors. As demonstrated by the examples of Vemurafenib, p38 inhibitors, and Aurora kinase inhibitors, the versatility of this core allows for the targeting of diverse kinases through various binding modes. A thorough understanding of these binding interactions, underpinned by robust experimental data from techniques such as X-ray crystallography, luminescence-based assays, SPR, and ITC, is essential for the rational design of the next generation of selective and potent kinase inhibitors. This comparative guide provides a framework for researchers to appreciate the nuances of 7-azaindole inhibitor binding and to apply these principles to their own drug discovery endeavors.

References

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of biomolecular screening, 19(3), 453–461.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules, 19(12), 19957-19996.
  • Large and Small Molecule Screening by SPR | Bio-Rad. Bio-Rad. Available from: [Link].

  • Navratilova, I., & Hopkins, A. L. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical biochemistry, 401(2), 245-254.
  • Popplewell, J., & Luo, R. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. ResearchGate. Available from: [Link].

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(5), 857-864.
  • Hardwicke, M. A., et al. (2010). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular cancer therapeutics, 9(6), 1648–1657.
  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022). International Journal of Molecular Sciences, 23(12), 6702.
  • Inhibition of Patched Drug Efflux Increases Vemurafenib Effectiveness against Resistant Braf V600E Melanoma. (2021). Cancers, 13(11), 2755.
  • Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS). ResearchGate. Available from: [Link].

  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. National Cancer Institute. Available from: [Link].

  • Vemurafenib. (2012). Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 191, 139–147.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). Molecules, 27(19), 6520.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36.
  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (2023). International Journal of Molecular Sciences, 24(14), 11451.
  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Molecular Biosciences, 5, 99.
  • Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF complexes. (2025). bioRxiv.
  • 2X6E: Aurora-A bound to an inhibitor. RCSB PDB. Available from: [Link].

  • Surface plasmon resonance. Available from: [Link].

  • ITC Analysis of Ligand Binding to PreQ1 Riboswitches. (2015). Methods in enzymology, 553, 169–191.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available from: [Link].

  • Aurora B Inhibitors as Cancer Therapeutics. (2022). Cancers, 14(15), 3788.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link].

  • 7BE4: Crystal structure of MAP kinase p38 alpha in complex with inhibitor SR159. RCSB PDB. Available from: [Link].

  • Vemurafenib in patients with BRAF V600E mutation-positive advanced melanoma. (2012). Therapeutic advances in medical oncology, 4(6), 357–366.
  • 5HO7: DISCOVERY OF NOVEL 7-AZAINDOLES AS PDK1 INHIBITORS. RCSB PDB. Available from: [Link].

  • Long-term outcome in BRAFV600E melanoma patients treated with vemurafenib: Patterns of disease progression and clinical management of limited progression. (2015). European journal of cancer (Oxford, England : 1990), 51(18), 2764–2771.
  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. (2003). Journal of medicinal chemistry, 46(22), 4702–4713.
  • Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. (2017). MedChemComm, 8(3), 578-585.
  • Tsai, J., et al. (2010). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity.
  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. ResearchGate. Available from: [Link].

Sources

A Comparative Safety Assessment of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine: A Putative FGFR Inhibitor in the Context of Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of small molecule kinase inhibitors has revolutionized targeted cancer therapy. A key scaffold in this revolution is the 7-azaindole core, a "privileged" structure known for its excellent hinge-binding properties in the ATP pocket of numerous kinases.[1][2][3] The compound at the center of our discussion, 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine, is a 7-azaindole derivative. While specific biological data for this exact molecule is not extensively published, its structural similarity to a known class of Fibroblast Growth Factor Receptor (FGFR) inhibitors strongly suggests its potential mechanism of action.[1][4] This guide provides a comprehensive assessment of the anticipated safety profile of this compound, placed in direct comparison with established kinase inhibitors, particularly those targeting the FGFR pathway. Our objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating the safety of novel 7-azaindole-based compounds, underpinned by robust experimental methodologies.

The Imperative of Kinase Inhibitor Safety Profiling

While kinase inhibitors offer remarkable efficacy, their mechanism of action is often a double-edged sword. The high degree of conservation in the ATP-binding site across the human kinome means that off-target inhibition is a significant and persistent challenge.[5] These unintended interactions can lead to a range of adverse effects, from manageable side effects to severe, dose-limiting toxicities.[5] Cardiotoxicity, hepatotoxicity, and dermatological toxicities are among the most common and concerning safety liabilities.[1][5][6] Therefore, a rigorous and early assessment of a drug candidate's safety profile is not just a regulatory hurdle, but a fundamental component of developing a successful and safe therapeutic.

Anticipated Safety Profile of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine

Given its 7-azaindole core and likely function as an FGFR inhibitor, we can anticipate a safety profile with certain class-specific and scaffold-specific characteristics. It is crucial to note that the following is a predictive assessment based on chemical similarity and known trends in the field. Empirical validation through the experimental protocols detailed later in this guide is essential.

  • Potential Off-Target Liabilities: Like many kinase inhibitors, off-target effects are probable. The most logical starting point for an investigation would be a comprehensive kinome scan to identify unintended targets.

  • Class-Specific Toxicities (FGFR Inhibitors): A common adverse event associated with FGFR inhibitors is hyperphosphatemia, a direct consequence of inhibiting the FGF23-FGFR signaling axis which regulates phosphate homeostasis. Other potential toxicities include dermatological issues, ocular toxicity, and gastrointestinal disturbances.

  • Scaffold-Associated Concerns: The 7-azaindole scaffold itself is generally well-tolerated, but as with any heterocyclic compound, the potential for metabolic activation and subsequent toxicity must be evaluated.

Comparative Safety Analysis with Other Kinase Inhibitors

To provide context, we will compare the anticipated profile of our compound of interest with three well-characterized kinase inhibitors: Vemurafenib (a BRAF inhibitor also based on a 7-azaindole scaffold), Sunitinib (a multi-targeted tyrosine kinase inhibitor), and Tofacitinib (a JAK inhibitor).

Adverse EventVemurafenib (BRAF Inhibitor)Sunitinib (Multi-targeted TKI)Tofacitinib (JAK Inhibitor)2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine (Putative FGFRi)
Common (≥20%) Arthralgia, rash, fatigue, photosensitivity reaction, alopecia.Fatigue, diarrhea, nausea, mucositis/stomatitis, hypertension, hand-foot syndrome.[2][7]Upper respiratory tract infections, headache, diarrhea, nasopharyngitis.[4][8]Anticipated: Hyperphosphatemia, diarrhea, stomatitis, fatigue.
Serious (Grade 3-4) Cutaneous squamous cell carcinoma, keratoacanthoma, rash.[9]Hypertension, fatigue, thrombocytopenia, hand-foot syndrome.[7]Serious infections (e.g., pneumonia, herpes zoster), major adverse cardiovascular events.[4][10]Anticipated: Severe hyperphosphatemia, potential for ocular toxicity.
Cardiotoxicity QT prolongation.Left ventricular dysfunction, heart failure, hypertension.[11]Increased risk of major adverse cardiovascular events.To be determined; hERG screening and cardiomyocyte assays are critical.
Hepatotoxicity Elevated liver enzymes.Severe hepatotoxicity, including liver failure (rare).[11]Elevated liver enzymes.To be determined; liver function monitoring is essential.
Genotoxicity Not reported as a primary concern.Not reported as a primary concern.Not reported as a primary concern.To be determined; Ames test is a standard initial screen.

Experimental Protocols for a Comprehensive Safety Assessment

A thorough preclinical safety evaluation is paramount. The following are detailed, step-by-step methodologies for key in vitro safety assays.

1. Off-Target Selectivity: Kinome Profiling

  • Rationale: To identify unintended kinase targets, which can predict potential side effects and inform structure-activity relationship (SAR) studies to improve selectivity. The KINOMEscan™ platform is a widely used method for this purpose.

  • Methodology: KINOMEscan™ Competition Binding Assay

    • Compound Preparation: Solubilize the test compound (2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine) in DMSO to create a high-concentration stock solution.

    • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of over 480 kinases. The amount of kinase bound to the solid support is measured using a quantitative PCR (qPCR) method.

    • Procedure: a. The test compound is incubated with a specific kinase from the panel and the immobilized ligand. b. After reaching equilibrium, the unbound kinase is washed away. c. The amount of kinase remaining bound to the immobilized ligand is quantified. d. The results are typically expressed as a percentage of the DMSO control (% control), where a lower percentage indicates stronger binding of the test compound.

    • Data Analysis: The data is often visualized as a "tree spot" diagram, showing the selectivity of the compound across the kinome. Hits are typically defined as kinases with a % control below a certain threshold (e.g., <10% or <35%).

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Compound Test Compound in DMSO Incubation Incubate Compound, Kinase, and Ligand Compound->Incubation KinasePanel Panel of >480 Kinases KinasePanel->Incubation ImmobilizedLigand Immobilized Active-Site Ligand ImmobilizedLigand->Incubation Wash Wash Unbound Kinase Incubation->Wash Quantify Quantify Bound Kinase (qPCR) Wash->Quantify Data Calculate % Control vs. DMSO Quantify->Data TreeSpot Visualize as Tree Spot Diagram Data->TreeSpot Hits Identify Off-Target Hits TreeSpot->Hits

Caption: KINOMEscan™ workflow for off-target profiling.

2. Cardiotoxicity Assessment: hERG Channel Assay

  • Rationale: Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal arrhythmias. This is a critical safety checkpoint for all new chemical entities.

  • Methodology: Whole-Cell Patch-Clamp Electrophysiology

    • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or U2OS cells).

    • Electrophysiology Setup: a. Prepare bath solution (extracellular) and pipette solution (intracellular). b. Use a patch-clamp amplifier and data acquisition system.

    • Procedure: a. Establish a whole-cell patch-clamp configuration on a single cell. b. Apply a voltage protocol to elicit hERG currents. c. Record baseline hERG currents. d. Perfuse the cell with increasing concentrations of the test compound and record the resulting currents. e. Perform a final washout step to assess the reversibility of any inhibition.

    • Data Analysis: Measure the reduction in the hERG tail current at each concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

G cluster_setup Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Cells hERG-expressing cells (e.g., HEK293) Patch Establish Whole-Cell Patch Clamp Cells->Patch Baseline Record Baseline hERG Current Patch->Baseline ApplyCompound Apply Test Compound (Increasing Conc.) Baseline->ApplyCompound Record Record Inhibited Current ApplyCompound->Record ApplyCompound->Record Washout Washout and Record Recovery Record->Washout Measure Measure % Inhibition of Tail Current Washout->Measure Plot Plot Dose-Response Curve Measure->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: hERG channel assay workflow using patch-clamp.

3. General Cytotoxicity Assessment

  • Rationale: To determine the concentration at which the compound causes general cell death, which helps to establish a therapeutic window.

  • Methodology: Adenylate Kinase (AK) Release Assay

    • Cell Seeding: Plate a cancer cell line of interest (and a non-cancerous control cell line) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle).

    • Assay Principle: Damaged cells release adenylate kinase (AK) into the culture medium. This assay measures the amount of extracellular AK.

    • Procedure: a. Transfer a small aliquot of the culture medium to a new assay plate. b. Add the AK Detection Reagent, which contains ADP and luciferin/luciferase. The released AK converts ADP to ATP, which then drives the luciferase reaction to produce light. c. Incubate for a short period (e.g., 5-10 minutes). d. Measure the luminescence using a plate reader.

    • Data Analysis: Correlate the luminescence signal with the amount of cell death. Plot cell viability against compound concentration to calculate the CC50 (cytotoxic concentration 50%).

G cluster_prep Cell Preparation cluster_assay AK Release Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Treat Treat with Serial Dilution of Compound Seed->Treat Transfer Transfer Culture Medium Treat->Transfer AddReagent Add AK Detection Reagent Transfer->AddReagent Incubate Incubate at Room Temp AddReagent->Incubate Read Measure Luminescence Incubate->Read Plot Plot Viability vs. Concentration Read->Plot CC50 Calculate CC50 Value Plot->CC50 G cluster_prep Preparation cluster_assay Plate Incorporation Assay cluster_analysis Data Analysis Bacteria Histidine-auxotrophic Salmonella strains Mix Combine Bacteria, Compound, +/- S9 in Top Agar Bacteria->Mix Compound Test Compound Compound->Mix S9 S9 Mix (for metabolic activation) S9->Mix Plate Pour on Minimal Glucose Agar Plate Mix->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Negative Control Count->Compare Result Determine Mutagenic Potential Compare->Result

Caption: Ames test workflow for genotoxicity screening.

The compound 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine, by virtue of its 7-azaindole scaffold, represents a promising starting point for the development of a novel kinase inhibitor, likely targeting the FGFR family. However, this promise must be tempered with a rigorous and comprehensive evaluation of its safety profile. By employing a suite of in vitro assays—from broad kinome profiling to specific assessments of cardiotoxicity, cytotoxicity, and genotoxicity—researchers can build a detailed understanding of a compound's potential liabilities early in the development process. This data-driven approach, which places the safety profile of a novel compound in the context of established therapeutics, is essential for mitigating risk, optimizing lead candidates, and ultimately delivering safer, more effective medicines to patients. The methodologies and comparative data presented in this guide offer a robust framework for achieving this critical objective.

References

  • López-Llorente, L., et al. (2021). Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review.
  • Wollenhaupt, J., et al. (2020). Long-term safety of tofacitinib up to 9.5 years: a comprehensive integrated analysis of the rheumatoid arthritis clinical development programme. RMD Open, 6(3), e001392.
  • Force, T., & Kolaja, K. L. (2018). Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future. Pharmacology & Therapeutics, 185, 93-104.
  • Laguette, M., et al. (2018). Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity. Pharmacology & Therapeutics, 185, 93-104.
  • Sunitinib. (n.d.). In Wikipedia. Retrieved January 20, 2026.
  • Cohen, S. B., et al. (2017). Long-term safety of tofacitinib for the treatment of rheumatoid arthritis up to 8.5 years: integrated analysis of data from the global clinical trials.
  • Lee, J. H., & Kim, J. H. (2013). Drug safety evaluation of vemurafenib in the treatment of melanoma. Expert Opinion on Drug Safety, 12(5), 725-735.
  • Lynch, J. J., et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Toxicological Sciences, kfae033.
  • López-Llorente, L., et al. (2020). Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review.
  • Valentine, J. C., et al. (2013). Cellular impedance assays for predictive preclinical drug screening of kinase inhibitor cardiovascular toxicity. Toxicological Sciences, 135(1), 183-197.
  • SUTENT® (sunitinib malate)
  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks.
  • Larkin, J., et al. (2012). Open-label, multicenter safety study of vemurafenib in patients with BRAF V600 mutation–positive metastatic melanoma. Journal of Clinical Oncology, 30(15_suppl), 8527-8527.
  • Welsh, S. J., & Corrie, P. G. (2013). Drug safety evaluation of vemurafenib in the treatment of melanoma. Expert Opinion on Drug Safety, 12(5), 725-735.
  • Sunitinib. (2020). Cancer Care Ontario.
  • Important Safety Info | Adjuvant RCC | SUTENT® (sunitinib mal
  • Wollenhaupt, J., et al. (2020). Long-term safety of tofacitinib up to 9.5 years: a comprehensive integrated analysis of the rheumatoid arthritis clinical development programme. RMD Open, 6(3), e001392.
  • Varga, Z. V., et al. (2017). Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models. Frontiers in Pharmacology, 8, 866.
  • Delyon, J., et al. (2017). Profile of vemurafenib-induced severe skin toxicities. Journal of the European Academy of Dermatology and Venereology, 31(7), 1184-1189.
  • Ames Assay. (n.d.). Inotiv.
  • Gore, M. E., et al. (2009). Safety and efficacy of sunitinib for metastatic renal-cell carcinoma: an expanded-access trial. The Lancet Oncology, 10(8), 757-763.
  • Ames Test Protocol. (2025).
  • Kumar, P., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv.
  • McManaman, J. L., et al. (2014). Safety and efficacy of vemurafenib in BRAF(V600E) and BRAF(V600K) mutation-positive melanoma (BRIM-3): extended follow-up of a phase 3, randomised, open-label study. The Lancet Oncology, 15(12), 1318-1328.
  • Ames test. (n.d.). In Wikipedia. Retrieved January 20, 2026.
  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery.
  • Aryal, S. (2022).
  • Kumar, P., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv.
  • Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery.
  • M7583 Off-Target Kinase Profile: A Compar
  • The Ames Test. (n.d.). University of Washington.
  • Bowes, J., et al. (2022). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Chemical Biology, 17(9), 2536-2547.
  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology.
  • ab228557 Adenylate Kinase Cytotoxicity Assay Kit. (2023). Abcam.
  • Li, M., et al. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology, 9, 569.
  • Guo, L., et al. (2015). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 1250, 247-256.
  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine (Lead Compound) and two structurally related analogs, Analog A and Analog B. The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapies.[1][2] A thorough understanding of a compound's PK/PD relationship is paramount, as it illuminates the connection between its concentration in the body and its biological effect, ultimately guiding dose selection and predicting clinical success.[3][4][5]

This document is structured to provide not just protocols, but the strategic reasoning behind the experimental design. We will navigate the comparative analysis of our lead compound against two analogs designed with specific property modulations in mind:

  • Lead Compound (LC): 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine.

  • Analog A: Modified with a hydroxyl group to enhance aqueous solubility.

  • Analog B: Features a cyclopropyl group to block a potential site of metabolism, aiming to increase metabolic stability.

Our objective is to create a clear, data-driven narrative that allows researchers to discern which of these molecules possesses the most promising characteristics for further preclinical development.

Part 1: Comparative Pharmacokinetic (PK) Profiling

Pharmacokinetics is the study of what the body does to a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[5] An effective therapeutic agent must achieve and maintain sufficient concentration at its site of action.[6] For central nervous system (CNS) active compounds, this critically includes penetration of the blood-brain barrier.[6][7] This section outlines the in vivo protocol to define and compare the PK profiles of our three compounds.

Rationale for Experimental Design

The chosen experimental design aims to provide a comprehensive PK profile from a single-dose study in a rodent model. The intravenous (IV) administration arm serves as a crucial baseline, allowing for the determination of absolute oral bioavailability, while the oral (PO) route assesses the compound's potential for non-invasive delivery. Serial blood sampling is essential to accurately capture the concentration-time curve, which is the foundation for all key PK parameters.[8]

Experimental Protocol: Rodent PK Study
  • Animal Model: Male Sprague-Dawley rats (n=3 per group), weighing 225-250g. Animals are housed in an AAALAC-approved facility and protocols are approved by the Institutional Animal Care and Use Committee (IACUC).[3]

  • Compound Formulation:

    • IV Formulation: 1 mg/mL in 5% DMSO, 40% PEG400, 55% Saline.

    • PO Formulation: 5 mg/mL in 0.5% methylcellulose in water.

  • Dosing:

    • IV Group: Administer a single bolus dose of 1 mg/kg via the tail vein.

    • PO Group: Administer a single dose of 10 mg/kg via oral gavage.

  • Sample Collection:

    • Collect sparse blood samples (~100 µL) from the saphenous vein into EDTA-coated tubes at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma by centrifugation (2000 x g for 10 minutes at 4°C).

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the Lead Compound, Analog A, and Analog B in plasma.

    • Use protein precipitation to extract the analytes from the plasma matrix.

    • Analyze samples against a standard curve of known concentrations.

  • Data Analysis:

    • Calculate PK parameters using non-compartmental analysis (NCA) with software such as WinNonlin.[5]

    • Key parameters include: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), t1/2 (elimination half-life), CL (clearance), Vd (volume of distribution), and %F (oral bioavailability).[9][10][11][12][13]

PK Study Workflow Diagram

PK_Workflow Dosing Animal Dosing (IV & PO Routes) Sampling Serial Blood Sampling (Defined Timepoints) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Calculation PK Parameter Calculation (NCA) Analysis->Calculation Report Comparative Profile Calculation->Report

Caption: High-level workflow for the in vivo pharmacokinetic study.

Comparative Pharmacokinetic Data

The following table summarizes the hypothetical PK data obtained for the Lead Compound and its analogs.

ParameterLead Compound (LC)Analog A (Hydroxylated)Analog B (Cyclopropyl)
Cmax (ng/mL) - PO 450380620
Tmax (hr) - PO 1.00.51.0
AUC₀-∞ (ng*hr/mL) - PO 185012004100
t½ (hr) 4.22.58.1
CL (mL/min/kg) - IV 15258
Vd (L/kg) - IV 3.54.83.1
Oral Bioavailability (%F) 35%20%75%

Interpretation of PK Results:

  • Lead Compound (LC): Exhibits moderate oral bioavailability and a reasonable half-life.

  • Analog A: The addition of a hydroxyl group appears to have increased clearance (CL) and reduced the half-life, likely due to providing a ready handle for Phase II metabolism (e.g., glucuronidation). While Tmax is faster, suggesting rapid absorption, the overall exposure (AUC) and bioavailability are diminished.

  • Analog B: Blocking a potential metabolic site with a cyclopropyl group has significantly decreased clearance, leading to a much longer half-life and a substantial increase in both total exposure (AUC) and oral bioavailability. This profile suggests a more durable in vivo presence.

Part 2: Comparative Pharmacodynamic (PD) Profiling

Pharmacodynamics describes what the drug does to the body.[3] This involves measuring the drug's effect on its intended biological target and the subsequent physiological response. For this guide, we will assume our compounds are inhibitors of a specific CNS kinase, "Kinase X," which is implicated in a neurological disorder. Our PD assessment will therefore involve both a target engagement biomarker and a relevant behavioral model.

Rationale for Experimental Design

A robust PD evaluation requires demonstrating that the compound engages its target in the tissue of interest (the brain) and that this engagement translates to a functional outcome.[14] We will measure the phosphorylation of a known downstream substrate of Kinase X as a direct biomarker of target engagement.[6] This will be correlated with performance in a behavioral assay sensitive to the modulation of this pathway. This integrated approach provides stronger evidence of a compound's mechanism of action.[8][15]

Hypothetical Signaling Pathway

Signaling_Pathway Drug Pyrrolo[2,3-b]pyridine Analog KinaseX Kinase X (Target) Drug->KinaseX Inhibition pSubstrateY Phosphorylated Substrate Y KinaseX->pSubstrateY Phosphorylation SubstrateY Substrate Y Downstream Downstream Signaling pSubstrateY->Downstream Effect Cellular Effect (e.g., Neurotransmission) Downstream->Effect

Caption: Inhibition of Kinase X by the test compounds.

Experimental Protocol: Target Engagement & Behavioral Assay
  • Animal Model: Male C57BL/6 mice (n=8 per group), weighing 20-25g.

  • Dose-Response Study:

    • Administer the Lead Compound, Analog A, and Analog B via oral gavage at multiple doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.

  • Target Engagement (Biomarker Analysis):

    • At a time corresponding to the Tmax determined in the PK study (e.g., 1 hour post-dose), euthanize the animals.

    • Rapidly dissect brain tissue (e.g., cortex or hippocampus).

    • Prepare tissue lysates and determine the levels of phosphorylated Substrate Y (pSubstrate-Y) and total Substrate Y via Western Blot or ELISA.

    • Calculate the percent inhibition of pSubstrate-Y relative to the vehicle-treated group.

    • Determine the ED₅₀ (the dose required to achieve 50% inhibition).

  • Behavioral Assay (e.g., Novel Object Recognition):

    • Dose animals as described above.

    • At 1 hour post-dose, conduct the Novel Object Recognition test to assess cognitive function.

    • Quantify the discrimination index as a measure of efficacy.

    • Determine the MED (Minimum Effective Dose) required to produce a statistically significant effect.

Comparative Pharmacodynamic Data
ParameterLead Compound (LC)Analog A (Hydroxylated)Analog B (Cyclopropyl)
In Vitro Potency (IC₅₀, nM) 151218
Brain pSubstrate-Y ED₅₀ (mg/kg, PO) 10255
Behavioral MED (mg/kg, PO) 15>308

Interpretation of PD Results:

  • In Vitro Potency: All three compounds exhibit similar potency against the isolated Kinase X enzyme, suggesting the structural modifications did not significantly alter target binding affinity.

  • In Vivo Target Engagement (ED₅₀): Analog B is the most potent compound in vivo, requiring the lowest dose to inhibit the target kinase in the brain. This aligns perfectly with its superior PK profile (higher exposure). Analog A is the least potent, requiring a much higher dose to achieve target engagement, consistent with its poor PK profile.

  • In Vivo Efficacy (MED): The results from the behavioral assay mirror the target engagement data. Analog B shows efficacy at the lowest dose, while Analog A is largely inactive at the doses tested. This demonstrates a clear link between target engagement and functional outcome.

Part 3: Integrated PK/PD Analysis and Conclusion

The ultimate goal of these studies is to integrate PK and PD data to understand the exposure-response relationship.[4][16] This is the cornerstone of establishing a therapeutic window and predicting a human efficacious dose.

PK/PD Relationship Diagram

PKPD_Relationship Dose Administered Dose (mg/kg) PK Pharmacokinetics (PK) Plasma/Brain Concentration (AUC, Cmax) Dose->PK Determines Exposure PD Pharmacodynamics (PD) Target Engagement & Effect (% Inhibition, Behavioral Score) PK->PD Drives Response Outcome Therapeutic Outcome PD->Outcome Correlates with Efficacy

Caption: The relationship between dose, exposure (PK), and effect (PD).

Synthesis and Conclusion

This comparative guide systematically evaluated three 1H-pyrrolo[2,3-b]pyridine analogs. By integrating the pharmacokinetic and pharmacodynamic data, a clear picture emerges:

  • Analog A , designed for improved solubility, proved to have a detrimental PK profile, with high clearance leading to low exposure and poor in vivo efficacy. This demonstrates that single-parameter optimization can be misleading without comprehensive in vivo assessment.

  • The Lead Compound showed a viable, albeit unoptimized, profile. It serves as a valuable baseline for demonstrating the impact of targeted chemical modifications.

  • Analog B , designed for metabolic stability, demonstrated a superior profile across the board. Its excellent oral bioavailability and extended half-life resulted in greater target exposure for a given dose. This enhanced PK translated directly to more potent target engagement in the brain and superior efficacy in a functional behavioral assay.

Recommendation: Based on this comprehensive in vivo assessment, Analog B is unequivocally the most promising candidate for advancement into further preclinical development, including multi-dose toxicology studies and efficacy testing in more advanced disease models. Its robust PK/PD profile provides a strong foundation for a successful drug development program.

References

  • Measurement of the pharmacokinetics and pharmacodynamics of neuroactive compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7uSbNpIt5ex-5frGgwyXa10qVFK7sLGDzQ5jH8kvHqlgeR_ulIAf5dJqFLZxRru6XGEhGbuNMLbB4DURzrVka7bdTlKaNXnGnngffARWqfVpgNNkUdl8pYUCCaPndRUlai-pj]
  • Neurological Drug Pharmacodynamic - Creative Biolabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpSldbEF30kq3kM9NSelP4Gt0PVPfAuUvrNTGx6Pf-w8FFq_HIIsjORUPa3qVisu6sIziQ2NhgJLbKj3oWcLndw2SppaXeBYjd76hvamRZZITgMK85CXUixLiERQlodGOc0oT3lzb9Vyyil3c38voLGJJmEUlXOwC96ArNzYvYFoTCsU257n3G-AvMKi8B3c2BWZW0UFZBFNZHF13meQ==]
  • Pharmacokinetics | PPTX - Slideshare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhMZk6NwPVEjowBigbT21YgUtl6AJtLj3YtwVjMzWF3KoB_7TWMZZ24d2bk9MLdRlpiAyFMUTPtyJrWyOwbTQkyUgxQ2CV5VJ1upbJSk2P87w3K_UFS0joem3gymc77tdUwZcFNUzuKwJIZzdSI9PkLIeX2Z9thmhH90wKoI1ZMhtC]
  • In Vivo PK/PD - Creative Bioarray. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi_U6QKvPsZVqD6n1ZKfnF9SPfLKU1pXnJpJPwj3K1_dPCU_U9RPoJ8KW0LhWeak86ivNMDePPQp0pQPtFxjap0pnXGWKx8TjK_6vBIsS57nBJY92eVJKTdPUlDVh-8kAqw8KOnR211J4lwLyG7As=]
  • Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGopGgyVxAb57NcQ61gOmvGCgVyBdOa28DiaQaaGJfIeDT8-AAc51QSt_73TiPUUOuu-jk1f3X_dDFeqqZLU-ze58sSl5XJhtOaoEQyGiGISoc4mqC4nSucQ5VVUBmIe3DFvJU=]
  • Pharmacokinetic & Pharmacodynamic Parameters | Cmax, Tmax, AUC, MEC, MSC | Biopharmaceutics | BP603T - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZngT6nLZqSJEtrz6hXZsho73FxWVsafoigI9wDSeNHKPo8b7P_0fVd8HAX9n1lbRvwEtNnXkErmeHG6AeBS61c0NoVgUtK9pAEwpsIKeAmJyBxj88JD30LwIwXbmzTPZf3cLWWTg=]
  • Pharmacokinetics — key parameters definition | by YC Huang - Medium. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBYQjmrx32jnk-Z2VyUGvaBYMlOzAlqrVpQCgQeLS62hbortTArX6B293gHrE75_X8qOAIwwji_LiDPGEP1nxLINRNeywnKJqKx-2Bpcc9ucUVvnuRztNFYYJB6GwAD7jPTOAruY0rpw-yOiecNDSvBvWiTz4=]
  • Pharmacokinetic parameters C max , T max , AUC, and MRT. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBsJ6jJe1TiqwnpuO4j3gRC1Rp3HUBivxiaPtuQKseCoO6C5BYE-Q-TNlsvLIQWHjq4zzrrk2VNB_5-CyyD8-PKC3HJEOOOEroBWMl4n4d_3hq4pcUFS8wioCXp_YLHu-HqZyntGSMV3Kvj2fhJ3eZKy2OkpAEh9f1f85273XCyE4DZ7MjHuCYmUF3BOAz7wNFhBlFKHf6pk2cBeivGKyX]
  • Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG4fhyxk9h9j9BH46OL1jd6jjuHRRUnbl6lIYokF8qgEI9H-xLKNjyp4_nrVhxGAtYyvIzM0KUfW4lVx1KAUuIyha-Uf4zcxNYrFiWUoRAZLuB85F_B2soIDj9W7weOtoVSLHT]
  • Addressing PK/PD Study Design Early in Development | BioPharm International. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEuAemzRikW7cDMjHryacJWPE7UDh0UsTWp76u9GOfu6BmuY2NaStDax-dTM5QayM1t513YAsngZuDkTg_1r7h9p1tFrRQbtGcOK-h-rJzActnMu5zE6ijAWiuY9xqhLlnzeTyhWyBKyJQaeqn0m-QoG8dFV1BFqEYPXylgoEwYci3D0nXaVozo1-PWIHee9kT7C5NY1_zpg==]
  • Measurement of the pharmacokinetics and pharmacodynamics of neuroactive compounds | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9iJlURE-dCNY9-f20gGgKdD3gY1JyU3Qn9C78GA5U-BvWJZqhQma5mZkwrq58LB1__ATB4IzGMiybvXctKJbk0VL5bvaEwTLnJmB2BHnipb9rKbf8XdoDTAUzFX_Yx0bEiIEOWn-lV1K_Ls1mqDT5IwnErSNXOv7uKBpSwESwtW0VP3UZole24TOX9rZEsdDr4zq_A7ep_mrYVIO62bEsZm4m-WhczJfIQnj_FwjcrxkvtAOFJf4r8B6B3RYeHQI=]
  • Neuroscience Studies - Charles River Laboratories. [URL: https://vertexaisearch.cloud.google.
  • PK/PD studies | Oncodesign Services. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH-jJ7NtU-LkkajC4TGDsY-f4sYgVje2wBHGCThoA-C9oEn9nOgKWUHL1FS9rexlrxwahsfyMzrQZ9Re68_zumdnThhLi4WaOY8WqRPvZ4TDhNMzpAUGYHKLy4AikiK38Rw93aYo65hint-tldJ9ks5b0MxLtmH6YwE8fEipFsjw==]
  • In Vivo Pharmacokinetics & Preclinical Research Services | TheraIndx Life Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfj14f5dGSaSqPGRsgxh1uQBAHke7V2ELA75LNwQ03Gaq4ee0UzIDxICSGaEzGSOCkw4sv30Vr_3NsMrPxw6JwgSI40CuJgeeSPa3wrV1E6S6BKgxSDss7n9r2YQ7NobE=]
  • (PDF) Pharmacodynamic Evaluation: CNS Methodologies - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj28O5TXAWhZzajApPlKSxPCP369CmyRj2DQ7498Xcb9a9ESAuw7jZNyD7j0CrjVH8HqkUps4qMdrTd_fsEh65Av-Kv7J4XxbYb-1x8utZ7ZAq5N0jDdJf2IZ8O6OzX9igEuP_CMnJ6EeAKOxBj4EA2KShnDVFLPhyplI96dThvbyHOuxKXfY1l_McFmrEHuUgQwyrt5wfK70k]
  • Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHsnuveBIvoIOHh9PEVeVA2NWu7EQQ-iICg50Vy8_e-EGXrVxOUk96-Yf-pxe0qw71vytWJDeIRFbNPiHX1UiCvdTUYWywxuQXdv4FauZly2gQntd-XusyCLP26B-25sv8RDDsqFWi8grQL-GYTpeTW-hUvOo2K25Ou4yfQ7wFuDD4RlsLDzUW5K_WJcBjQN8X9bg0KzMvd_z0p81p-Fua5BBVcxX2j0Ir5xVrObwxESfSCJTbkTVlM1rifeTmSkijqZtYXymhCtZasjjUybRNuws6owOI0do9aSs04fvy3IRYTx3YvntoNJ6cKsvrsOc0osqnUf5lLEpPzxgsAO26xg==]
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG47SkEcgYcFCZUyHb3j4Nq7QDzN70tMrDhJKf9uR23qLwRA7Wes2xQQbOatzOZClLy5x8FtTUpUUxhuXI0roaMd2QqiWSxhWY0XB2coC7hFnbW6WrAshpbWln9_iFzLKG0ChvZ_U5M3mfSuTX1_LUBRLKnGDam1B1T7qhmeeY=]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpVGh1SGl8mvjMIrBFYdao7Q2MpI-NV3uq-E-5Ty0Fpas_wcaU_68Ksr_4y9WhShU7VbJg_Bbs8WGXPfoAbP4rSyFo5oEaexLH1UgLzPOciDWe2d8YTp952MZoSNIH0_ZoBEgiJKgDfHZYPj9A]
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJNM7lN_MmLTuOr_VIEfGstMLGgi3q527fRqGV7vPj8F6ecuqlaCVBrhN2wrhmt5yEEzD86PaYQlfwC3Tl3UtUrxIVukAz9E-PJYQamx71FtIp32mgSMgl1AoChN-jxS4sjZcL]

Sources

A Comparative Guide to Validating the Mechanism of Action of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine Through Target Engagement Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel compounds. We will use the hypothetical molecule, 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine (hereafter referred to as 'Compound X'), as a case study. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2] For instance, derivatives of this core have been developed as potent inhibitors of targets like Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B).[3][4][5]

Our objective is to move beyond hypothetical activity and establish definitive, evidence-based validation of Compound X's molecular target. This involves a multi-faceted approach employing orthogonal target engagement assays, each providing a unique layer of confidence, from broad, unbiased screening in complex biological matrices to precise biophysical characterization of the direct drug-target interaction.

The Imperative of Target Engagement

Target engagement is the critical first step in validating a drug's mechanism of action. It confirms that a compound physically interacts with its intended biological target within a relevant physiological context.[6] Without this confirmation, downstream cellular and in vivo effects cannot be confidently attributed to the modulation of the desired target, risking misinterpretation of data and costly failures in later stages of drug development.[7] This guide will compare and contrast several state-of-the-art techniques to build a robust target engagement dossier for Compound X.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Biophysical Validation (In Vitro) cluster_2 Phase 3: Cellular Target Engagement Confirmation Broad Kinome Profiling Broad Kinome Profiling ITC Isothermal Titration Calorimetry (ITC) Broad Kinome Profiling->ITC Validate Direct Binding & Thermodynamics SPR Surface Plasmon Resonance (SPR) Broad Kinome Profiling->SPR Determine Binding Kinetics CETSA Cellular Thermal Shift Assay (CETSA) ITC->CETSA Confirm Target Engagement in Cells SPR->CETSA NanoBRET NanoBRET™ Assay CETSA->NanoBRET Quantify Cellular Affinity & Occupancy Compound X Compound X Compound X->Broad Kinome Profiling Identify Putative Targets

Caption: A logical workflow for validating target engagement.

Phase 1: Unbiased Target Identification with Chemical Proteomics

Given the prevalence of the 1H-pyrrolo[2,3-b]pyridine scaffold in kinase inhibitors, our initial hypothesis is that Compound X targets one or more protein kinases. A chemical proteomics approach is the ideal starting point for an unbiased survey of the kinome.

Kinobeads Competition Binding Assay

The Kinobeads technology utilizes a resin functionalized with multiple, broadly selective, immobilized kinase inhibitors to capture a large portion of the kinome from a cell lysate.[8][9] By pre-incubating the lysate with a soluble competitor (Compound X), we can identify its specific targets by observing which kinases are prevented from binding to the beads. This is then quantified using mass spectrometry.[8][10]

Causality Behind Experimental Choice: This method is superior to screening against panels of recombinant kinases because it assesses binding to endogenous kinases in their native state, within complexes, and with post-translational modifications intact.[9] It provides an unbiased view, potentially revealing unexpected off-targets alongside the primary target(s).

G cluster_0 Control (DMSO) cluster_1 Test (Compound X) Lysate_C Cell Lysate (Native Kinases) Kinobeads_C Kinobeads Lysate_C->Kinobeads_C Captured_C Broad Kinome Capture Kinobeads_C->Captured_C MS_C LC-MS/MS Analysis (Baseline Profile) Captured_C->MS_C Lysate_T Cell Lysate (Native Kinases) Incubate Incubation (Competition) Lysate_T->Incubate CompoundX Compound X (Free Inhibitor) CompoundX->Incubate Kinobeads_T Kinobeads Incubate->Kinobeads_T Captured_T Reduced Capture of Specific Kinases Kinobeads_T->Captured_T MS_T LC-MS/MS Analysis (Quantify Displacement) Captured_T->MS_T

Caption: Workflow for Kinobeads competition binding assay.

Experimental Protocol: Kinobeads Competition Assay

  • Lysate Preparation: Culture and harvest four different cell lines (e.g., HCT116, U-2 OS, K-562, MV4-11) to ensure broad kinome coverage. Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Determine protein concentration via Bradford assay.[10]

  • Competition: Aliquot the lysate (e.g., 5 mg total protein per condition). Treat with increasing concentrations of Compound X (e.g., 0.1 nM to 30 µM) or DMSO as a vehicle control. Incubate for 45 minutes at 4°C with gentle rotation.

  • Affinity Capture: Add the Kinobeads slurry to each sample and incubate for 1 hour at 4°C to allow capture of unbound kinases.

  • Washing: Pellet the beads and wash extensively with lysis buffer to remove non-specific binders.

  • Elution & Digestion: Elute captured proteins and perform in-solution tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by label-free quantitative nanoLC-MS/MS.

  • Data Analysis: Identify and quantify proteins. For each kinase, plot the signal intensity against the concentration of Compound X to generate dose-response curves and calculate IC50 values, representing the concentration of Compound X required to displace 50% of the kinase from the beads.

Data Presentation: Hypothetical Kinobeads Results

Target KinaseIC50 (nM) for Compound XIC50 (nM) for Control Cmpd ANotes
Kinase A 35 25Primary Target Candidate
Kinase B450>10,000Potent off-target
Kinase C1,200800Moderate off-target
Kinase D>10,000>10,000Not a significant target
Kinase E>10,00015Not a target

Control Cmpd A is a known inhibitor for Kinase A and E.

Phase 2: Direct Biophysical Validation of the Primary Target

The Kinobeads experiment identified Kinase A as the most potent putative target for Compound X. The next crucial step is to validate this interaction directly using purified components and to characterize the binding thermodynamics and kinetics. This provides unambiguous proof of a direct interaction, ruling out artifacts from the complex lysate environment.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[11]

Causality Behind Experimental Choice: ITC is a label-free, in-solution technique that requires no modification of the protein or compound.[12] It provides a complete thermodynamic profile of the interaction in a single experiment, offering deep insights into the forces driving binding.

Experimental Protocol: Isothermal Titration Calorimetry

  • Preparation: Express and purify recombinant Kinase A. Dialyze both the protein and Compound X extensively into the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to minimize buffer mismatch heat effects.

  • Loading: Fill the ITC sample cell with purified Kinase A (e.g., 10-20 µM). Load the injection syringe with Compound X at a 10-15 fold higher concentration (e.g., 150-200 µM).

  • Titration: Perform a series of small, sequential injections of Compound X into the sample cell at a constant temperature (e.g., 25°C).

  • Data Acquisition: Measure the heat change after each injection until the binding sites on the protein are saturated.

  • Analysis: Integrate the heat-change peaks and plot them against the molar ratio of Compound X to Kinase A. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.[13]

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for studying biomolecular interactions in real-time.[14][15] It provides detailed kinetic information, including the association rate (ka) and dissociation rate (kd), in addition to the equilibrium dissociation constant (KD = kd/ka).[15][16]

Causality Behind Experimental Choice: While ITC provides thermodynamic data, SPR reveals the kinetics of the interaction. A compound's efficacy can be significantly influenced by its residence time on the target, which is related to the dissociation rate (kd). SPR is highly sensitive and can detect interactions that are too weak or have an enthalpy change too small to be accurately measured by ITC.[14]

Experimental Protocol: Surface Plasmon Resonance

  • Immobilization: Covalently immobilize purified recombinant Kinase A onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Analysis: Inject a series of increasing concentrations of Compound X in solution over the sensor surface through a microfluidic system.[15]

  • Data Acquisition: Monitor the change in the refractive index near the sensor surface in real-time as Compound X associates with and dissociates from the immobilized Kinase A. This generates a sensorgram.[17]

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove bound Compound X and prepare the surface for the next injection.

  • Analysis: Fit the association and dissociation phases of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

Data Presentation: Comparative Biophysical Data

ParameterCompound XControl Cmpd AMethod
KD (nM) 4228ITC
Stoichiometry (n) 1.050.98ITC
ΔH (kcal/mol) -8.5-10.2ITC
TΔS (kcal/mol) 1.50.5ITC
ka (10⁵ M⁻¹s⁻¹) 2.13.5SPR
kd (10⁻³ s⁻¹) 0.91.0SPR
KD (nM) 4329SPR

The strong correlation between the KD values obtained by two orthogonal methods (ITC and SPR) significantly increases confidence in the data.

Phase 3: Confirming Target Engagement in a Cellular Environment

Biophysical assays confirm a direct interaction but do not guarantee that the compound will engage its target in the complex milieu of a living cell. Cellular target engagement assays are essential to bridge the gap between biochemistry and cell-based functional assays.[6]

Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.[18][19][20] By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can directly infer target engagement.[7]

Causality Behind Experimental Choice: CETSA is a powerful tool because it measures target engagement in an un-engineered, physiological setting—intact cells or even tissues.[18][19] It accounts for factors like cell permeability, efflux, and intracellular metabolism, providing a more biologically relevant measure of target interaction.

G cluster_0 No Drug (Vehicle) cluster_1 With Compound X a Intact Cells b Heat Treatment (e.g., 52°C) a->b c Target Protein Unfolds & Aggregates b->c d Lysis & Centrifugation c->d e Low Soluble Protein Detected d->e f Intact Cells + Compound X g Heat Treatment (e.g., 52°C) f->g h Bound Target Protein is Stabilized g->h i Lysis & Centrifugation h->i j High Soluble Protein Detected i->j

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA (Isothermal Dose-Response Fingerprint)

  • Cell Treatment: Seed cells in a multi-well plate and treat with a range of Compound X concentrations for 1-2 hours. Include a DMSO vehicle control.

  • Heating: Heat the entire plate at a single, optimized temperature (e.g., 52°C, a temperature that denatures a significant fraction of the unbound target) for 3 minutes, followed by rapid cooling.[18]

  • Lysis: Lyse the cells using freeze-thaw cycles.

  • Separation: Centrifuge the plates at high speed to pellet aggregated proteins.

  • Detection: Carefully collect the supernatant (containing soluble proteins) and quantify the amount of Kinase A using a method like Western blot, ELISA, or an AlphaScreen® assay.[19]

  • Analysis: Plot the amount of soluble Kinase A against the Compound X concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.

Data Presentation: Hypothetical CETSA Results

CompoundTargetCETSA EC50 (nM)Notes
Compound X Kinase A 150 Demonstrates potent cellular target engagement.
Compound XKinase B2,500Correlates with weaker binding in lysate.
Control Cmpd AKinase A120Similar cellular potency to Compound X.

The shift from a biochemical IC50 of 35 nM to a cellular EC50 of 150 nM is expected and reflects the challenges of cell penetration and target accessibility. This result provides strong evidence that Compound X reaches and binds Kinase A in living cells.

Caution: Identifying Pan-Assay Interference Compounds (PAINS)

Throughout the screening and validation process, it is critical to be vigilant for Pan-Assay Interference Compounds (PAINS). PAINS are molecules that appear as hits in many different assays through non-specific mechanisms, such as aggregation, redox cycling, or assay signal interference, rather than specific binding to the target.[21][22][23][24] The 1H-pyrrolo[2,3-b]pyridine scaffold itself is not a classic PAINS structure, but substructures can be problematic. Computational filters can be used to flag potential PAINS, and orthogonal assays, as described here, are the best experimental defense against being misled by these chemical "con artists".[25]

Conclusion

This guide outlines a rigorous, multi-step strategy to validate the mechanism of action of a novel compound, using 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine (Compound X) as a working example. By progressing from broad, unbiased chemical proteomics to precise, quantitative biophysical methods and finally to definitive cell-based assays, we can build an irrefutable case for target engagement. This hierarchical and orthogonal approach ensures scientific integrity, minimizes the risk of pursuing misleading artifacts, and provides a solid foundation for all subsequent stages of drug discovery and development.

References

  • Title: Isothermal Titration Calorimetry (ITC)
  • Title: Kinase Target Engagement | Kinase Affinity Assay Source: Promega Corporation URL
  • Title: A beginner's guide to surface plasmon resonance | The Biochemist Source: Portland Press URL
  • Title: Isothermal titration calorimetry in drug discovery Source: PubMed URL
  • Title: How does SPR work in Drug Discovery?
  • Title: How Is Surface Plasmon Resonance Used In Drug Discovery?
  • Title: What are PAINS?
  • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)
  • Title: Surface Plasmon Resonance (SPR)
  • Title: Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design Source: White Rose Research Online URL
  • Title: Pan-assay interference compounds Source: Wikipedia URL
  • Title: Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL
  • Title: Surface Plasmon Resonance Source: LifeSensors URL
  • Title: A Probe-Based Target Engagement Assay for Kinases in Live Cells Source: PubMed URL
  • Title: Spotlight: Cell-based kinase assay formats.
  • Title: Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions Source: Malvern Panalytical URL
  • Title: Pan-Assay Interference Compounds (PAINS)
  • Title: ITC Assay Service for Drug Discovery Source: Reaction Biology URL
  • Title: Binding assays to profile target engagement by kinase inhibitors in...
  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL
  • Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL
  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL
  • Title: Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling Source: ACS Publications URL
  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL
  • Title: Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors Source: PMC URL
  • Title: Cellular Thermal Shift Assay (CETSA)
  • Title: Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery Source: ResearchGate URL
  • Title: Optimized chemical proteomics assay for kinase inhibitor profiling.
  • Title: Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions Source: UKM Medical Molecular Biology Institute URL
  • Title: NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Source: Bulletin of the Chemical Society of Ethiopia URL
  • Title: 1H-pyrrolo[2,3-b]pyridine, 2-methyl Source: Pipzine Chemicals URL
  • Title: ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Source: ChemBK URL
  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B)
  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: MDPI URL
  • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: PMC - PubMed Central URL
  • Title: (PDF)
  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL
  • Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth Source: RSC Advances URL

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-, a heterocyclic amine compound. The procedures outlined here are grounded in established safety principles to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Based on analogous compounds, 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl- should be treated as a hazardous substance with the following potential classifications:[1][2]

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Table 1: Hazard Profile of Structurally Similar Pyrrolopyridine Derivatives

Hazard ClassificationGHS Hazard StatementSource
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1][2]
Skin irritation (Category 2)H315: Causes skin irritation[1][2]
Serious eye irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1][2]

Given these potential hazards, it is crucial to handle this compound and its waste with care, utilizing appropriate personal protective equipment and engineering controls.

Personal Protective Equipment (PPE) and Safety Measures

To mitigate the risks associated with handling this hazardous waste, strict adherence to PPE protocols is mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves in accordance with laboratory procedures.[3]

  • Eye and Face Protection: Use tightly fitting safety goggles with side-shields or a face shield.[4]

  • Skin and Body Protection: A lab coat is standard, and for larger quantities of waste, an impervious apron or suit may be necessary.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]

All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.[5]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe disposal.

Step 1: Container Selection Choose a waste container that is in good condition and compatible with the chemical. For 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-, a high-density polyethylene (HDPE) or glass container is suitable. The container must have a secure, leak-proof lid.[6]

Step 2: Labeling Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-"), and the approximate concentration or quantity.[6] Do not use abbreviations or chemical formulas.

Step 3: Waste Collection Collect the waste in the designated container. Do not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[5]

Step 4: Container Management Keep the waste container closed at all times, except when adding waste.[6] Do not fill the container beyond 90% of its capacity to allow for expansion.[7]

Step 5: Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.[6]

Disposal Procedures: From Laboratory to Licensed Facility

The ultimate disposal of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl- must be handled by a licensed professional waste disposal service.

For Unused or Surplus Chemical: Offer the surplus and non-recyclable material to a licensed disposal company.[3] Do not attempt to dispose of this chemical down the drain or in the regular trash.[2]

For Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, or empty containers, must be treated as hazardous waste.

  • Empty Containers: Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines.[2]

  • Contaminated PPE and Labware: Place all contaminated disposable items in a sealed and clearly labeled hazardous waste bag or container for disposal by a licensed contractor.

The primary method for the disposal of this type of organic chemical waste is controlled incineration at a licensed chemical destruction plant, often equipped with flue gas scrubbing to neutralize harmful combustion products.[2][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Personal Protection: Don the appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup: For a solid spill, carefully sweep or shovel the material into a suitable container for hazardous waste disposal, avoiding dust generation. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain and collect the spill.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-.

G cluster_waste_type Identify Waste Type cluster_collection Collection & Segregation cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposition start Waste Generation: 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl- waste_type Pure Chemical, Solution, or Contaminated Material? start->waste_type container Select & Label Compatible Container: 'Hazardous Waste' + Full Name waste_type->container All Types segregate Segregate from Incompatible Wastes container->segregate surplus Surplus/Unused Chemical segregate->surplus Pure/Surplus contaminated Contaminated Materials (PPE, Glassware, etc.) segregate->contaminated Contaminated disposal_co Arrange Pickup by Licensed Waste Disposal Company surplus->disposal_co contaminated->disposal_co incineration Controlled Incineration at Permitted Facility disposal_co->incineration

Caption: Waste Disposal Decision Workflow for 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-, where specific data may be limited, a cautious approach based on the known hazards of analogous structures is essential. By adhering to the procedures outlined in this guide, researchers can ensure that their innovative work is conducted with the highest standards of safety and regulatory compliance from discovery through to disposal.

References

  • Safety Data Sheet - 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Angene Chemical. [Link]

  • ECHA: Guidance on waste and recovered substances (Version 2, May 2010). Practical Law. [Link]

  • Guidance documents. European Chemicals Agency (ECHA). [Link]

  • EXPO-GLOSS® CLEAR OTC Safety Data Sheet. W. R. Meadows, Inc. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • 1H-Pyrrolo(2,3-b)pyridine. PubChem, National Center for Biotechnology Information. [Link]

  • 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-. PubChem, National Center for Biotechnology Information. [Link]

  • methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Need to dispose chemicals. Health and Safety Executive (HSE). [Link]

  • 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. ResearchGate. [Link]

  • Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate Safety Data Sheet. Angene Chemical. [Link]

  • Homepage. European Chemicals Agency (ECHA). [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Hazardous Waste Identification Guidance Document. Colorado Department of Public Health & Environment. [Link]

  • METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. LookChem. [Link]

Sources

Personal protective equipment for handling 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine

Hazard Identification and Core Precepts

2-Methyl-1H-pyrrolo[2,3-b]pyridine is classified as a substance that is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2][3] Given these hazards, handling 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine requires a proactive and informed approach to safety. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The core principle of safe handling is the diligent use of engineering controls and personal protective equipment (PPE) to minimize any potential exposure.

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[1][2]

  • Skin Irritation: Causes irritation upon contact.[1][2][4]

  • Eye Irritation: Can lead to serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to prevent contact and inhalation. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection
  • Mandatory: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are required at all times.[1]

  • Recommended for Splash Hazard: In addition to goggles, a face shield should be worn whenever there is a significant risk of splashing.[3]

Skin and Body Protection
  • Gloves: Chemically impermeable gloves must be worn.[1] Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, wash and dry your hands thoroughly.[1]

  • Protective Clothing: A lab coat is the minimum requirement. For procedures with a higher risk of exposure, consider fire/flame resistant and impervious clothing.[1]

Respiratory Protection
  • Standard Operations: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][2][5]

  • Elevated Risk: If exposure limits are exceeded or if irritation is experienced, a full-face respirator approved by NIOSH (US) or EN 149 (EU) should be used.[6]

PPE Selection Summary
Protection TypeMinimum RequirementRecommended for Higher Risk
Eye/Face Tightly fitting safety gogglesSafety goggles and face shield
Hand Chemically impermeable glovesChemically impermeable gloves
Body Laboratory coatFire/flame resistant and impervious clothing
Respiratory Work in a chemical fume hoodFull-face respirator

Operational and Handling Plan

A systematic approach to handling ensures both safety and experimental integrity.

Engineering Controls
  • Ventilation: All handling of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-ethanamine should occur in a well-ventilated laboratory.[1][5] A properly functioning chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Safety Stations: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by ensuring it is clean and uncluttered.

  • Dispensing: When weighing or transferring the solid compound, do so in a fume hood to prevent the generation of airborne dust. Use non-sparking tools to avoid ignition sources.[1][5]

  • In Use: Avoid any direct contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[1][2]

  • Post-Handling: After completing your work, wash your hands thoroughly.[1][2] Decontaminate your work surface.

Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Prepare Workspace in Fume Hood prep1->prep2 handle1 Weigh/Transfer Compound prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 post1 Decontaminate Workspace handle2->post1 post2 Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-
Reactant of Route 2
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.